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  • Product: (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid
  • CAS: 1704095-91-9

Core Science & Biosynthesis

Foundational

A-Z Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features—a fluorine atom and an N-methylsulfamoyl group—impart desirable physicochemical and pharmacological properties to parent molecules, making it a valuable reagent for the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, and strategic applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions for drug discovery.

Introduction: The Strategic Value of a Multifunctional Building Block

Boronic acids are indispensable tools in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Among the vast library of available boronic acids, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS No. 1704095-91-9) stands out for its designed-in functionality.[2] The molecule incorporates three key motifs, each serving a distinct and strategic purpose in drug design:

  • The Arylboronic Acid: The reactive center for carbon-carbon bond formation, enabling the facile connection of the phenyl ring to other molecular scaffolds.

  • The Fluorine Atom: A bioisostere for hydrogen, the introduction of a fluoro group can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.

  • The N-methylsulfamoyl Group: This functional group is a powerful hydrogen bond donor and acceptor, which can enhance solubility and promote critical interactions with biological targets like enzymes and receptors.[3][4][5] The sulfamoyl moiety is a common feature in a variety of approved drugs.

This guide serves as a comprehensive technical resource, bridging the gap between fundamental chemical data and practical, field-proven application for researchers engaged in the synthesis of novel chemical entities.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid are summarized below.

PropertyValueReference
CAS Number 1704095-91-9[2]
Molecular Formula C₇H₉BFNO₄S[2]
Molecular Weight 233.03 g/mol [2]
Appearance Typically a white to off-white powder or solid
Storage Sealed in dry, Room Temperature[2]
Structural Diagram

Caption: Chemical name and formula.

Stability and Handling Considerations

Arylboronic acids, while versatile, can be susceptible to decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved.[6][7]

  • pH Sensitivity: The stability of arylboronic acids is highly pH-dependent.[7] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate shifts with pH. While basic conditions are required for Suzuki-Miyaura coupling to form the more nucleophilic boronate, excessively high pH can accelerate decomposition.[7]

  • Storage: The compound should be stored in a dry, inert atmosphere.[2] Boronic acids are prone to forming cyclic anhydrides (boroxines) upon dehydration, which can sometimes impact reactivity. However, this process is typically reversible upon exposure to water during the reaction setup.

  • Handling: Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this reagent.

Synthesis Protocol: A Validated Approach

The synthesis of substituted arylboronic acids is a well-established field. A common and reliable method involves a palladium-catalyzed borylation of a corresponding aryl halide. This protocol outlines a representative synthesis starting from a suitable brominated precursor.

Diagram: Synthetic Workflow

Synthesis_Workflow SM 4-Bromo-2-fluoro-N-methyl- benzenesulfonamide Reaction Borylation Reaction Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ (catalyst) KOAc (base) Solvent (e.g., DMSO or Dioxane) Heat (e.g., 80-90°C) SM->Reaction Intermediate Pinacol Ester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Acidic or Basic workup e.g., NaIO₄, THF/H₂O then HCl Intermediate->Hydrolysis Product (3-fluoro-4-(N-methylsulfamoyl) phenyl)boronic acid Hydrolysis->Product

Caption: General workflow for boronic acid synthesis.

Step-by-Step Experimental Protocol

Causality: This procedure utilizes a Miyaura borylation reaction. The aryl bromide is the electrophilic partner. Bis(pinacolato)diboron serves as the boron source. A palladium catalyst, such as Pd(dppf)Cl₂, is essential for the catalytic cycle, and a base like potassium acetate (KOAc) is required for the transmetalation step. The initial product is the more stable pinacol boronic ester, which is subsequently hydrolyzed to the desired boronic acid.

  • Reaction Setup: In a dry, argon-purged flask, combine 4-bromo-2-fluoro-N-methylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask. Add anhydrous dioxane or DMSO as the solvent.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Isolation of Ester: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate. This intermediate can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of THF and water. Add an oxidant like sodium periodate (NaIO₄) and stir.[8] Subsequently, acidify the mixture (e.g., with 2M HCl) and continue stirring until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Final Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. The final product can be purified by recrystallization or precipitation to yield (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid as a solid.

    • Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Transmetalation_Complex R¹-X Transmetalation Transmetalation [Ar-B(OH)₃]⁻ Biaryl_Complex R¹-Pd(II)L₂-Ar Transmetalation_Complex->Biaryl_Complex Transmetalation Transmetalation->Biaryl_Complex Ar-B(OH)₂ / Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L₂ R¹-Ar

Caption: Key steps of the Suzuki-Miyaura reaction.

Step-by-Step Experimental Protocol

Causality: This protocol describes the coupling of the boronic acid with an aryl or heteroaryl halide (Ar-X). A palladium catalyst and a phosphine ligand are used to form the active Pd(0) species. A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for converting the boronic acid to the more reactive boronate species, which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium. Reductive elimination then yields the final biaryl product and regenerates the Pd(0) catalyst.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the aryl/heteroaryl halide (1.0 eq), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture like Dioxane/Water or DME/Water. Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction to 80-120°C (conventional heating) or 100-150°C (microwave heating) for the required time (30 min to 12 h).

    • Self-Validation: Monitor the formation of the product and disappearance of the limiting reagent by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography, preparative HPLC, or recrystallization.

    • Self-Validation: Characterize the final biaryl product by NMR and mass spectrometry to confirm its structure and assess purity.

Conclusion

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is more than a simple reagent; it is a strategically designed building block for modern drug discovery. Its pre-installed fluorine and N-methylsulfamoyl functionalities provide medicinal chemists with a powerful tool to efficiently synthesize complex molecules with potentially enhanced pharmacological profiles. The robust and well-understood chemistry of its boronic acid group allows for reliable incorporation into diverse scaffolds via Suzuki-Miyaura coupling. A comprehensive understanding of its properties, handling, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Arctom Scientific. (n.d.). 6-Carboxy-2-fluoropyridine-3-boronic acid.
  • ACS Division of Chemical Education. (2023). Assessing the stability and reactivity of a new generation of boronic esters.
  • ChemicalBook. (n.d.). 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis.
  • ChemicalBook. (n.d.). 5-Borono-6-fluoropicolinic acid CAS#: 1256355-13-1.
  • LabFind. (n.d.). 1256355-13-1 | BB-6616 | Combi-Blocks.
  • LabNovo. (n.d.). CAS 1256355-13-1 MFCD356355131-6-Carboxy-2-fluoropyridine-3-boronic acid.
  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Apollo Scientific. (n.d.). Heterocyclic Building Blocks & Heterocyclic Compound Distributor.
  • BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • PubChem. (n.d.). (3-Fluoro-5-sulfamoylphenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.
  • 3W Pharm. (n.d.). (3-fluoro-4-(N-MethylsulfaMoyl)phenyl)boronic acid.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • MDPI. (2020).
  • ChemScene. (n.d.). (3-(Methylsulfonamido)phenyl)boronic acid.
  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176.
  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Sigma-Aldrich. (n.d.). (4-Fluoro-3-(methylthio)phenyl)boronic acid.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
  • PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 485-505.
  • PubChem. (n.d.). (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid.
  • SciSpace. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery.
  • National Institutes of Health. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.
  • MDPI. (2018).

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Exploratory

An In-Depth Technical Guide to (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1704095-91-9): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, identified by CAS number 1704095-91-9, is a specialized synthetic building block with significa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, identified by CAS number 1704095-91-9, is a specialized synthetic building block with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic pathway, and its established role as a key reagent in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, this guide will delve into the broader context of phenylboronic acids and sulfamoyl-containing compounds in drug design, offering insights into its potential applications as an enzyme inhibitor or a modulator of biological pathways.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions. Their stability, relatively low toxicity, and ease of handling have made them indispensable tools for the creation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and other fine chemicals. The specific substitution pattern of (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, featuring a fluorine atom and an N-methylsulfamoyl group, imparts unique electronic and steric properties that can be strategically exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles of target molecules. Boronic acid derivatives have gained prominence in medicinal chemistry, with notable examples like Bortezomib, a proteasome inhibitor for treating multiple myeloma, highlighting the therapeutic potential of this chemical class[1].

Physicochemical Properties

A clear understanding of the physicochemical properties of (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is crucial for its effective application in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1704095-91-9[2]
Molecular Formula C₇H₉BFNO₄S[2]
Molecular Weight 233.03 g/mol [2]
Appearance White to off-white powderInferred from supplier data
Solubility Soluble in organic solvents like DMSO and methanolInferred from common boronic acid properties

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Retrosynthetic Analysis

G target (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid CAS: 1704095-91-9 intermediate1 Lithiation and Borylation target->intermediate1 Hydrolysis precursor N-(2-Fluoro-4-bromophenyl)-N-methylsulfonamide intermediate1->precursor Metal-Halogen Exchange

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-(2-Fluoro-4-bromophenyl)-N-methylsulfonamide (Precursor)

  • To a solution of 2-fluoro-4-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

  • Dissolve the precursor, N-(2-Fluoro-4-bromophenyl)-N-methylsulfonamide, in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.

  • Add triisopropyl borate dropwise to the reaction mixture, again maintaining a low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M).

  • Stir the biphasic mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Application in Drug Discovery: A Building Block for Bioactive Molecules

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid serves as a valuable intermediate in the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl and related structures that are common motifs in many drug candidates.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is widely used in both academic and industrial settings due to its mild reaction conditions and tolerance of a wide range of functional groups.

G start (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid + R-X catalyst Pd(0) Catalyst Base start->catalyst product Coupled Product catalyst->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Potential as an Enzyme Inhibitor

The boronic acid moiety is known to be a key pharmacophore in a number of approved drugs and clinical candidates. Boronic acids can act as transition-state analogs, forming reversible covalent bonds with the active site serine or threonine residues of certain enzymes. This mechanism of action is central to the activity of proteasome inhibitors like bortezomib[1].

The sulfamoyl group in the target molecule can also contribute to its biological activity. Sulfonamide-containing compounds are a well-established class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anticancer activities. The N-methylsulfamoyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

While there is no specific data on the inhibitory activity of CAS 1704095-91-9, its structural features suggest that it could be a valuable starting point for the design of inhibitors for enzymes such as:

  • Serine Proteases: Many serine proteases are implicated in diseases ranging from coagulation disorders to cancer.

  • Beta-Lactamases: Boronic acid-based inhibitors of beta-lactamases are being developed to combat antibiotic resistance.

  • Histone Deacetylases (HDACs): The development of boronic acid-based HDAC inhibitors is an active area of cancer research[3].

Future Perspectives and Conclusion

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a commercially available building block with significant potential for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. Furthermore, the presence of both a boronic acid and a sulfamoyl moiety suggests that this compound, or derivatives thereof, could exhibit interesting biological activities, particularly as enzyme inhibitors.

Further research is warranted to fully explore the synthetic utility and potential therapeutic applications of this compound. Screening against a panel of relevant biological targets could uncover novel activities and pave the way for the development of new drug candidates. As the demand for innovative therapeutics continues to grow, versatile building blocks like CAS 1704095-91-9 will undoubtedly play a crucial role in the future of drug discovery.

References

  • Eli Lilly and Company.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020, 25(18), 4323. [Link]

  • Boronic acid derivatives and therapeutic uses thereof.
  • Boronic ester and acid compounds.
  • (3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. PubChem CID 66711467. [Link]

  • (3-fluoro-4-(N-MethylsulfaMoyl)phenyl)boronic acid. CAS:1704095-91-9. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Boronic acid derivatives and therapeutic uses thereof.

Sources

Foundational

An In-depth Technical Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an N-methylsulfamoyl group, imparts distinct electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the N-methylsulfamoyl moiety can act as a hydrogen bond donor and acceptor, improving solubility and target engagement. This guide provides a comprehensive overview of the structural information, synthesis, reactivity, and potential applications of this important synthetic intermediate, with a focus on its utility in the development of innovative pharmaceuticals.

Structural and Physicochemical Properties

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its key structural and physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C7H9BFNO4S[1]
Molecular Weight 233.03 g/mol [1]
CAS Number 1704095-91-9[1]
SMILES CS(=O)(=O)Nc1ccc(B(O)O)c(F)c1Inferred
InChI InChI=1S/C7H9BFNO4S/c1-10-15(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3Inferred
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, DMSO, and other polar organic solventsGeneral knowledge
Storage Store in a cool, dry place under an inert atmosphere. Moisture sensitive.[2][3]

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor for the synthesis is 4-bromo-2-fluoro-N-methylbenzenesulfonamide. This intermediate could be subjected to a lithium-halogen exchange or a Grignard reaction, followed by quenching with a trialkyl borate to yield the desired boronic acid after acidic workup.

G cluster_0 Proposed Synthesis of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid Start 4-bromo-2-fluoro-N-methylbenzenesulfonamide Step1 1. n-BuLi or Mg, THF, -78 °C 2. B(OR)3 Start->Step1 Step2 Aqueous acidic workup (e.g., HCl) Step1->Step2 Product (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid Step2->Product

Caption: Proposed synthetic route for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Experimental Considerations
  • Starting Material Synthesis: The precursor, 4-bromo-2-fluoro-N-methylbenzenesulfonamide, can be synthesized from commercially available 4-bromo-2-fluorobenzenesulfonyl chloride by reaction with methylamine.

  • Borylation Reaction: The choice of organometallic intermediate (organolithium or Grignard reagent) can influence the reaction yield and side-product formation. The reaction is typically carried out at low temperatures (-78 °C) under an inert atmosphere to prevent side reactions.

  • Workup and Purification: Boronic acids can be challenging to purify due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[4] Purification is often achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.[4] In some cases, derivatization to a more stable form, such as a pinacol ester, can facilitate purification, followed by deprotection to the free boronic acid.[5]

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid has been published. However, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Technique Predicted Spectral Features
¹H NMR Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The N-methyl group will be a singlet around 2.5-3.0 ppm. The B(OH)₂ protons are often broad and may exchange with solvent protons.
¹³C NMR Aromatic carbons will be observed in the region of 110-160 ppm. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.
¹⁹F NMR A single resonance for the fluorine atom is expected, with its chemical shift influenced by the electronic environment.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.03 g/mol ).
FTIR Characteristic peaks for O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), N-H stretching of the sulfamoyl group (~3200 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), and C-F stretching (~1200 cm⁻¹) are expected.

Reactivity and Applications in Drug Discovery

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6]

Suzuki-Miyaura Coupling Reactions

The presence of two electron-withdrawing groups (fluorine and N-methylsulfamoyl) on the phenyl ring influences the reactivity of the boronic acid in Suzuki-Miyaura couplings. While electron-withdrawing groups can sometimes slow down the transmetalation step, they can also increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex.[2] Careful optimization of the reaction conditions (catalyst, ligand, base, and solvent) is crucial for achieving high yields.

G cluster_1 Suzuki-Miyaura Coupling Workflow BoronicAcid (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid Coupling Pd Catalyst, Base, Solvent BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Coupling Product Biaryl Product Coupling->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Role in Medicinal Chemistry

The sulfamoyl and sulfonamide moieties are important pharmacophores in a variety of therapeutic agents.[7][8] The N-methylsulfamoyl group in the title compound can act as a bioisosteric replacement for other functional groups like carboxylic acids or phenols, offering advantages in terms of metabolic stability and cell permeability. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Potential therapeutic areas where this building block could be employed include the development of:

  • Kinase inhibitors: Many kinase inhibitors incorporate sulfonamide or related functionalities to interact with the hinge region of the kinase domain.

  • Protease inhibitors: The sulfamoyl group can mimic the tetrahedral intermediate of peptide hydrolysis, making it a useful scaffold for protease inhibitor design.

  • Carbonic anhydrase inhibitors: Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[9]

Safety and Handling

As with all boronic acids, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3] It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Boronic acids are known to be moisture-sensitive and should be stored under an inert atmosphere to prevent degradation.[2][3]

Conclusion

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a fluorine atom and an N-methylsulfamoyl group provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds and develop novel therapeutics with improved efficacy and pharmacokinetic profiles. While specific experimental data for this compound is limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related arylboronic acids.

References

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  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Aryl-phenyl-sulfonamide-phenylene compounds and their use.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

  • Purification of boronic acids?. Reddit. [Link]

  • United States Patent. Googleapis.com. [Link]

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

  • Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. Beilstein Journals. [Link]

  • 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). [Link]

  • Patent applications. Department of Medicinal Chemistry. [Link]

  • 17O NMR studies of boronic acids and their derivatives. The Royal Society of Chemistry. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. PubMed. [Link]

  • Mass spectra of fluorocarbons. [Link]

  • FTIR-RAS peak assignment of phenylboronic acid monolayers on Au. ResearchGate. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link]

  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. PubChem. [Link]

  • FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The Structural and Spectroscopic Imperative (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a multifaceted...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Structural and Spectroscopic Imperative

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a multifaceted molecule featuring a boronic acid moiety, a fluorine substituent, and an N-methylsulfamoyl group attached to a phenyl ring. Each of these functional groups imparts distinct electronic and steric effects, which in turn govern the chemical environment of each nucleus. NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and electronic architecture of such molecules. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and studying its interactions in biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the labile protons of the boronic acid and sulfamoyl groups. The analysis below is based on established substituent effects on aromatic chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.85 - 7.95ddJH2-H6 ≈ 2.0 Hz, JH2-F ≈ 8.0 Hz
H-57.90 - 8.00tJH5-H6 ≈ 8.0 Hz, JH5-F ≈ 8.0 Hz
H-67.70 - 7.80dddJH6-H5 ≈ 8.0 Hz, JH6-H2 ≈ 2.0 Hz, JH6-F ≈ 5.0 Hz
N-H7.50 - 7.70qJNH-CH3 ≈ 5.0 Hz
N-CH₃2.60 - 2.70dJCH3-NH ≈ 5.0 Hz
B(OH)₂8.20 - 8.40s (br)-

Causality of Predicted Shifts and Couplings:

  • Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the boronic acid, fluorine, and N-methylsulfamoyl groups will deshield the aromatic protons, shifting their resonances downfield. The ortho, meta, and para relationships between the protons and the fluorine atom will result in characteristic through-bond scalar couplings (J-couplings). The fluorine atom will couple to H-2 (meta), H-5 (para), and H-6 (ortho), with the magnitude of the coupling constant decreasing with the number of bonds.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen will appear as a doublet due to coupling with the adjacent N-H proton.

  • Labile Protons (N-H and B(OH)₂): The protons on the nitrogen and the boronic acid hydroxyl groups are acidic and their signals are often broad due to chemical exchange with the solvent. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The N-H proton is expected to show coupling to the N-methyl protons, resulting in a quartet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The presence of the fluorine atom will lead to characteristic C-F couplings, which are invaluable for definitive assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Coupling Constant (¹JC-F, Hz)
C-1 (C-B)130 - 135 (often not observed)-
C-2115 - 120JC2-F ≈ 20-25 Hz
C-3 (C-F)160 - 165JC3-F ≈ 240-250 Hz
C-4 (C-S)138 - 142JC4-F ≈ 3-5 Hz
C-5128 - 132JC5-F ≈ 8-10 Hz
C-6135 - 140JC6-F ≈ 15-20 Hz
N-CH₃29 - 31-

Rationale for Predicted Assignments:

  • C-1 (Carbon attached to Boron): The signal for the carbon atom directly attached to the boron is often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[1]

  • C-3 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield due to the high electronegativity of fluorine.[2]

  • Other Aromatic Carbons: The other aromatic carbons will show smaller couplings to the fluorine atom (²JC-F, ³JC-F, ⁴JC-F), which are diagnostic for their positions relative to the C-F bond.

  • N-CH₃ Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, the following experimental protocol is recommended:

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature experiments if needed. It will also slow down the exchange of labile protons, potentially allowing for the observation of N-H and B(OH)₂ signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

2D NMR Experiments (for definitive assignments):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing Molecular Connectivity and NMR Correlations

The following diagrams illustrate the structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid and the expected key NMR correlations that would be observed in 2D NMR experiments.

Caption: Molecular structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Caption: Predicted key 2D NMR correlations for the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. The detailed analysis of expected chemical shifts, coupling constants, and 2D NMR correlations, grounded in fundamental principles and data from analogous structures, serves as a valuable resource for researchers. The provided experimental protocol offers a clear pathway to obtaining high-quality empirical data. By combining this predictive framework with experimental verification, scientists can confidently characterize this important molecule and advance their research in drug discovery and development.

References

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Material. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: Synthesis, Safety, and Application

This guide provides a comprehensive technical overview of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, a specialized building block for researchers in medicinal chemistry and materials science. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, a specialized building block for researchers in medicinal chemistry and materials science. We will delve into its essential safety and handling protocols, its strategic application in palladium-catalyzed cross-coupling reactions, and its significance as a pharmacophore in modern drug discovery. The information herein is synthesized from established chemical principles and data from structurally analogous compounds to provide a robust and practical resource for laboratory professionals.

Compound Profile: Physicochemical and Structural Attributes

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a bifunctional organoboron compound. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and an N-methylsulfamoyl moiety. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable reagent for creating complex molecular architectures. The electron-withdrawing nature of both the fluorine and sulfamoyl groups modulates the reactivity of the boronic acid, a key consideration for its use in synthesis.

Table 1: Physicochemical Data

Identifier Value Source
IUPAC Name [3-fluoro-4-(methylsulfamoyl)phenyl]boronic acid -
Molecular Formula C₇H₉BFNO₄S Calculated
Molecular Weight 233.03 g/mol PubChem (Analog)[1]
CAS Number Not readily available. (Isomer CAS: 1218790-75-0) PubChem[1]

| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |

Core Safety & Handling Protocols

Disclaimer: The following safety data is synthesized from MSDS information for structurally similar arylboronic acids, such as phenylboronic acid and other fluorinated or sulfonamide-containing analogs. Users must perform their own risk assessment before use.

Arylboronic acids, as a class, require careful handling. While generally possessing low acute toxicity, they are often classified as irritants and can be harmful if ingested or inhaled.[2][3]

Table 2: Synthesized Hazard and Safety Information

Category Recommendation Rationale & Cited Guidance
GHS Hazard Classification Warning. Acute Toxicity, Oral (Category 4). Skin Irritation (Category 2). Serious Eye Irritation (Category 2A). Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation. Based on GHS classifications for analogous compounds like 4-(Methylsulfonyl)phenylboronic acid and 3-Fluorophenylboronic acid.[2][4] H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
First-Aid Measures If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. If Inhaled: Remove person to fresh air and keep comfortable for breathing. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard first-aid protocols for chemical exposure.[4][5]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Boronic acids are often fine powders that can be easily inhaled. Proper ventilation and personal protective equipment are crucial to minimize exposure.[6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., Nitrogen or Argon). Some boronic acids are air and moisture sensitive. For long-term stability, refrigeration is recommended. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation upon exposure to moisture and air, reducing their reactivity.[7]

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. If significant dust is expected, use a NIOSH-approved respirator. | Standard laboratory practice to prevent skin, eye, and respiratory exposure to chemical reagents.[4][5] |

Application in Suzuki-Miyaura Cross-Coupling

The primary application for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for synthesizing biaryl and heteroaryl structures which are prevalent in pharmaceuticals and organic electronics.

Causality Behind Experimental Choices: The success of a Suzuki coupling hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The boronic acid is central to the transmetalation step, where its organic group is transferred from boron to the palladium center.

  • Choice of Base: A base (e.g., Na₂CO₃, K₂CO₃, CsF) is essential. It activates the boronic acid by converting it to a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[9] The choice of base can be critical, especially with substrates bearing base-sensitive functional groups.

  • Choice of Solvent: The reaction typically uses a two-phase solvent system (e.g., Toluene/Water, Dioxane/Water) to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronate intermediate.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high yields.

This protocol provides a robust, self-validating framework for coupling (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid with a generic aryl bromide.

Step 1: Reagent Preparation & Stoichiometry

  • In a reaction vessel (e.g., a Schlenk flask), combine the aryl bromide (1.0 mmol, 1.0 equiv), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The catalyst loading is a balance between reaction rate and cost.

Step 2: System Inerting

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.

Step 3: Solvent and Base Addition

  • Add a degassed solvent mixture, for example, 5 mL of Toluene and 2 mL of a 2M aqueous sodium carbonate (Na₂CO₃) solution, via syringe.[10]

    • Insight: Degassing the solvents (by sparging with inert gas or freeze-pump-thaw cycles) is critical to prevent catalyst oxidation.

Step 4: Reaction Execution

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

Step 5: Work-up and Isolation

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

Step 6: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

The following diagram illustrates the logical flow of the Suzuki-Miyaura protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation reagents 1. Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst inert 2. Inert System (Evacuate/Backfill Ar) reagents->inert solvents 3. Add Degassed Solvents & Base inert->solvents react 4. Heat & Stir (e.g., 90-100 °C) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Chromatography workup->purify product Pure Product purify->product

Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Significance in Drug Discovery & Medicinal Chemistry

The structural motifs present in (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid are highly relevant in medicinal chemistry. Aryl sulfonamides are a cornerstone pharmacophore found in numerous approved drugs, including diuretics, antibiotics, and kinase inhibitors.

  • Hydrogen Bonding: The N-H proton of the sulfamoyl group is an excellent hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This allows molecules derived from this building block to form critical, stabilizing interactions with amino acid residues in protein active sites (e.g., the hinge region of kinases).

  • Fluorine Substitution: The introduction of a fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.

  • Boronic Acid as a Warhead: Beyond its role as a synthetic handle, the boronic acid group itself can act as a "warhead" in drug design. It can form reversible covalent bonds with serine, threonine, or lysine residues in an enzyme's active site, leading to potent and sustained inhibition. The drug Bortezomib (Velcade®), a proteasome inhibitor, is a landmark example of a boronic acid-based therapeutic.

Many kinase inhibitors utilize a sulfonamide moiety to anchor to the enzyme's hinge region. A molecule synthesized from our title compound could follow a similar binding model.

MOA_Diagram cluster_drug Inhibitor Molecule cluster_protein Target Protein (Kinase) drug Biaryl-Sulfonamide (Derived from title compound) protein Kinase Active Site drug->protein Binds to hinge Hinge Region (e.g., Alanine, Cysteine) drug->hinge H-Bond (Sulfonamide N-H) gatekeeper Gatekeeper Residue drug->gatekeeper Hydrophobic/ van der Waals Interaction inhibition Inhibition of Phosphorylation protein->inhibition Blocks Substrate Binding effect Downstream Therapeutic Effect inhibition->effect

Caption: Hypothetical binding mode of a drug derived from the title compound in a kinase active site.

Toxicological Profile and Impurity Control

Recent studies have indicated that some arylboronic acids may exhibit weak mutagenicity in microbial assays (Ames test). While the toxicity of most boronic acids is generally low, this potential genotoxicity is a significant concern in pharmaceutical development. Regulatory agencies require strict control of potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).

Therefore, when using (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in the synthesis of a drug candidate, it is imperative to develop analytical methods to quantify its residual levels in the final API. Furthermore, purification strategies such as scavenging resins (e.g., diethanolamine-functionalized polystyrene), basic washes, or optimized crystallization procedures must be employed to ensure that any unreacted boronic acid is purged to acceptable levels (typically in the parts-per-million range).

References

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solis-Ocampo, C., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Journal of Applied Toxicology, 33(11), 1234-1241. Retrieved from [Link]

  • Bakal, R. L., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 893. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pierson, J. T., et al. (2020). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 24(9), 1691-1700. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (3-Fluoro-4-(methylsulfonyl)phenyl)boronic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-fluoro-2-(methylsulfonyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cambrex. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Retrieved from [Link]

  • ACS Publications. (2020). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-5-sulfamoylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Note: While not directly linked, this review covers the fundamentals of C-C bond formation, including mechanisms relevant to Suzuki coupling).
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

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Exploratory

A Researcher's Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: Commercial Sourcing, Quality Control, and Synthetic Application

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. We delve into its commercial availability, crit...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. We delve into its commercial availability, critical quality control parameters, proper handling and storage protocols, and a detailed methodology for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a practical resource, bridging the gap between procurement and successful synthetic implementation.

Introduction: A Key Building Block in Modern Synthesis

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a specialized organoboron compound that has gained traction as a valuable building block in organic synthesis, particularly within medicinal chemistry. Boronic acids are indispensable reagents for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This specific molecule, with its unique substitution pattern—a fluorine atom and an N-methylsulfamoyl group—offers distinct advantages. The electron-withdrawing nature of these substituents can significantly influence the electronic properties and reactivity of the molecule, while the sulfamoyl group can enhance solubility and provide a handle for further functionalization, making it a strategic component in the design of enzyme inhibitors and other bioactive molecules.[4]

Below is the chemical structure of the target compound.

Caption: Structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Section 1: Commercial Supplier Analysis

Acquiring high-quality starting materials is paramount for reproducible and successful research. (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is available from several chemical suppliers, often as a research chemical. When sourcing this reagent, it is crucial to verify the CAS Number (1704095-91-9) to avoid confusion with structurally similar compounds.

Supplier/PlatformCAS NumberPurityAvailable QuantitiesNotes
Sunway Pharm [5]1704095-91-997%250mg, 1gOffers NMR and COA data upon request. Recommended storage is sealed, dry, at room temperature.
BLDpharm [6][7]N/AN/AN/AA major supplier of building blocks including various boronic acids; likely to stock or synthesize upon request.
Frontier Specialty Chemicals [8]N/AHigh PurityVariousSpecializes in boronic acids for research and development.
Echemi [9]874219-19-9*98-99%Bulk (kg)Platform listing multiple suppliers. *Note: Lists a related compound, verify CAS carefully.
GlobalChemMall [10]648904-83-0**99% minBulk (kg)Lists a related sulfonyl compound, not the sulfamoyl target. **Illustrates the need for CAS verification.

Note: The table above is a representative sample and not an exhaustive list. Researchers should always request a certificate of analysis (COA) from the supplier before purchase to verify purity and identity.

Section 2: Critical Parameters for Quality Assessment

The purity and stability of boronic acids are critical for their successful application, as impurities can interfere with catalytic reactions and complicate product purification.

Common Impurities and Degradation Pathways:

  • Boroxines: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[11] While this process is often reversible, it complicates accurate weighing and stoichiometry.

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or in protic solvents.[11]

  • Oxidation: Boronic acids can undergo oxidative degradation.[11]

  • Residual Starting Materials/Reagents: Impurities from the synthesis of the boronic acid may be present.

Recommended Analytical Methods: The analysis of boronic acids can be challenging due to their reactivity.[12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for purity assessment. However, boroxine formation can complicate spectra, and ionization efficiency may vary.[13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The presence of boroxine can be detected as it will have a different chemical shift compared to the monomeric acid.

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique is highly effective for analyzing boronic acids and their corresponding esters as it avoids the use of water, preventing hydrolysis during analysis.[12]

G cluster_0 Quality Assessment Workflow cluster_1 Analytical Methods start Receive Commercial Boronic Acid doc_review Review Certificate of Analysis (COA) start->doc_review visual Visual Inspection (Color, Form) doc_review->visual analytical Analytical Verification visual->analytical nmr NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) analytical->nmr lcms LC-MS Analysis analytical->lcms nace NACE (if available) analytical->nace decision Accept or Reject Batch use Proceed to Synthesis decision->use Purity Confirmed reject Contact Supplier / Reject decision->reject Discrepancy Found nmr->decision lcms->decision nace->decision

Caption: Recommended workflow for the quality assessment of incoming boronic acid.

Section 3: Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Many suppliers recommend storage in a dry environment at room temperature, though refrigeration (2-8°C) is also a common practice.[4][5]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust. As boronic acids can be irritants, appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Stability Considerations: Be aware of the potential for protodeboronation and boroxine formation.[11] When preparing solutions, use anhydrous solvents if the subsequent reaction is sensitive to water. If the boronic acid has been stored for a long time, it is advisable to re-analyze its purity before use.

Section 4: Application Protocol - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the primary application for this building block.[4] It involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R¹-R² Trans_complex->Product R1X R¹-X (Aryl Halide) R1X->OA_complex Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Trans_complex Base Base Base->Trans_complex BX_waste X-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

This protocol is a general guideline and may require optimization based on the specific aryl halide used.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 to 1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1 ratio, ~0.1-0.2 M concentration).

  • Degassing (Causality): The reaction mixture must be thoroughly degassed to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesirable side reactions like the homocoupling of the boronic acid.[1] Degassing is typically achieved by bubbling argon through the solution for 10-15 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Conclusion

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a potent synthetic intermediate for drug discovery and materials science. Its successful use hinges on careful sourcing from reliable commercial suppliers, rigorous quality control of the incoming material, and adherence to proper storage and handling procedures to prevent degradation. By understanding the inherent chemical properties and applying optimized protocols, such as the Suzuki-Miyaura coupling detailed herein, researchers can effectively leverage this versatile building block to advance their scientific objectives.

References

  • (3-fluoro-4-(N-MethylsulfaMoyl)phenyl)boronic acid - CAS:1704095-91-9. Sunway Pharm.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • (3-Fluoro-4-(methylsulfonyl)phenyl)boronic acid. GlobalChemMall.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • How to Store Boric Acid. Lab Alley.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Process for purification of boronic acid and its derivatives.
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • (4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid. BLDpharm.
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  • (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid. BLDpharm.
  • [4-(methylsulfamoyl)phenyl]boronic acid. MySkinRecipes.
  • Boronic Acids | High Purity, Global Shipping. Frontier Specialty Chemicals.
  • (4-Fluoro-3-(methylthio)phenyl)boronic acid. Sigma-Aldrich.
  • Buy (4-Fluoro-3-(methylcarbamoyl)phenyl)

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Foundational

Harnessing the Power of Fluorine: A Guide to Fluorinated Phenylboronic Acids in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The landscape of medicinal chemistry is in constant evolution, driven by th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The landscape of medicinal chemistry is in constant evolution, driven by the need for more selective, potent, and metabolically robust therapeutic agents. Within this landscape, boronic acids have emerged from a niche chemical curiosity to a cornerstone of drug design, a transition catalyzed by the clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®)[1][2]. First synthesized in 1860, boronic acids possess a unique set of electronic and physicochemical properties. Their boron atom acts as a Lewis acid, enabling the formation of reversible covalent bonds with biological nucleophiles such as the hydroxyl groups of serine residues in enzymes or diols in carbohydrates[1][3]. This capacity for reversible covalent inhibition offers a compelling strategy for achieving high potency and selectivity.

Concurrently, the strategic incorporation of fluorine has become one of the most powerful tools in modern drug discovery.[4][5][6]. The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, membrane permeability, and the acidity or basicity of nearby functional groups (pKa)[7][8][9]. When these two powerful concepts—the boronic acid pharmacophore and the strategic use of fluorine—are combined, the resulting fluorinated phenylboronic acids represent a class of compounds with exceptional potential for tackling complex therapeutic challenges. This guide provides a detailed exploration of the synthesis, properties, and applications of these remarkable molecules in the field of drug discovery.

The Boron-Fluorine Synergy: Tuning Physicochemical Properties for Biological Success

The introduction of one or more fluorine atoms onto the phenyl ring of a phenylboronic acid has profound and predictable effects on its chemical properties, which can be leveraged to fine-tune its biological activity.

Enhanced Lewis Acidity: The Key to Potent Interactions

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect[10][11]. This effect pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This enhanced Lewis acidity is critical for several reasons:

  • Strengthened Covalent Interactions: A more Lewis-acidic boron atom forms a more stable tetrahedral boronate complex with nucleophilic residues (like serine or threonine) in an enzyme's active site. This can translate directly to increased inhibitor potency (lower Ki or IC50 values)[12].

  • Lowered pKa: The pKa of a boronic acid reflects the equilibrium between its neutral, trigonal form and its anionic, tetrahedral boronate form in aqueous solution. The electron-withdrawing nature of fluorine stabilizes the anionic boronate, thereby lowering the pKa. For example, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while fluorination can lower this value significantly, with 2,3,4,6-tetrafluorophenylboronic acid having a pKa as low as 6.17[12]. A lower pKa means that a greater proportion of the boronic acid exists in the more reactive tetrahedral state at physiological pH (7.4), which can enhance its biological efficacy.

The position of the fluorine substituent is crucial. The acidity-enhancing effect is most pronounced when fluorine is in the ortho or meta positions, while a para-fluoro substituent has a less dramatic effect due to the partial compensation of the inductive effect by the resonance effect[12].

Modulation of Lipophilicity and Metabolic Stability

Fluorine substitution is a well-established strategy for increasing the metabolic stability of drug candidates[4][8]. Replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidative metabolism by Cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability[8]. Furthermore, fluorine can modulate lipophilicity, which influences a molecule's ability to cross cell membranes and reach its target[7][9].

Summary of Physicochemical Properties

The following table summarizes the general effects of fluorination on the properties of phenylboronic acids.

PropertyUnsubstituted Phenylboronic AcidFluorinated Phenylboronic AcidRationale & Significance in Drug Discovery
Lewis Acidity ModerateIncreasedStronger, more stable interactions with biological nucleophiles (e.g., enzyme active sites), leading to higher potency.[10][12]
pKa ~8.86.1 - 8.7A larger fraction of the compound exists in the active tetrahedral boronate form at physiological pH, enhancing biological activity.[12]
Metabolic Stability Susceptible to oxidationGenerally increasedBlocks sites of metabolism (e.g., by P450 enzymes), improving pharmacokinetic profile and in vivo half-life.[4][8]
Lipophilicity ModerateModulated (often increased)Can improve membrane permeability and cell penetration, but must be balanced to maintain solubility.[7][9]
Binding Affinity VariesOften enhancedFluorine can participate in favorable orthogonal multipolar interactions (F−Cδ+···C=Oδ−) and can alter molecular conformation to better fit a binding pocket.[8]

Synthesis and Methodologies: Crafting the Tools for Discovery

The synthesis of fluorinated phenylboronic acids is a critical aspect of their application. While they are versatile building blocks, their preparation can present challenges, most notably the risk of protodeboronation—the cleavage of the C-B bond—especially under basic conditions with polyfluorinated systems[13].

Core Synthetic Strategies

The primary method for synthesizing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate ester, followed by acidic workup. For fluorinated analogs, this begins with a fluorinated aryl halide.

Below is a generalized workflow for the synthesis of a fluorinated phenylboronic acid.

G cluster_0 Synthesis Workflow A Fluorinated Aryl Halide (e.g., Fluoro-bromobenzene) B Organometallic Formation (e.g., with Mg or n-BuLi) A->B Step 1 C Reaction with Borate Ester (e.g., B(OMe)₃) B->C Step 2 D Acidic Hydrolysis (e.g., with HCl) C->D Step 3 E Final Product: Fluorinated Phenylboronic Acid D->E Step 4

Caption: Generalized workflow for synthesizing fluorinated phenylboronic acids.

Late-Stage Fluorination: A Modern Approach

A significant challenge in drug discovery is the ability to introduce fluorine atoms late in a synthetic sequence, allowing for rapid generation of analogs from a common intermediate[14]. Palladium-catalyzed reactions have been developed for the fluorination of arylboronic acid derivatives, though these can have limitations[15]. More recently, copper- and silver-catalyzed methods have shown promise for late-stage fluorination, expanding the toolkit for medicinal chemists[15][16][17].

Applications in Drug Discovery: From Enzyme Inhibition to In Vivo Imaging

The unique properties of fluorinated phenylboronic acids make them exceptionally versatile in a drug discovery context.

Potent and Selective Enzyme Inhibitors

The primary therapeutic application of boronic acids is as enzyme inhibitors, particularly for serine and threonine proteases[18][19]. The boron atom forms a reversible covalent bond with the catalytic serine/threonine hydroxyl group, mimicking the tetrahedral transition state of peptide bond hydrolysis and thus acting as a powerful inhibitor[19].

  • Mechanism of Action: The trigonal boronic acid (a Lewis acid) accepts the lone pair of electrons from the serine hydroxyl group (a nucleophile) to form a stable, tetrahedral boronate adduct.

  • The Fluorine Advantage: As previously discussed, fluorination increases the Lewis acidity of the boron atom, leading to a more stable adduct and, consequently, a more potent inhibitor.

Caption: Covalent inhibition of a serine protease by a fluorinated phenylboronic acid.

Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides functional information about biological processes in vivo[17]. It relies on the administration of a molecule labeled with a positron-emitting radionuclide, with fluorine-18 (¹⁸F) being the most commonly used isotope due to its favorable half-life (110 min) and excellent imaging properties[5][17].

Fluorinated phenylboronic acids are excellent candidates for developing ¹⁸F-labeled PET tracers. The development of copper-mediated radiofluorination methods has enabled the efficient, one-step labeling of arylboronic acids with aqueous [¹⁸F]fluoride[16][17]. This allows for the late-stage radiolabeling of complex biomolecules, a critical capability for translating drug candidates into imaging agents for pharmacokinetic and target validation studies[4]. For instance, ¹⁸F-labeled boronophenylalanine (¹⁸F-BPA) has been used to visualize glioblastomas and assess the effects of radiation therapy[20][21].

The following is a representative protocol for the synthesis of an ¹⁸F-labeled arene from a boronic acid precursor, adapted from methodologies described in the literature[16][17].

  • ¹⁸F-Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

  • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution containing a phase-transfer catalyst (e.g., K₂CO₃ and 18-crown-6) in a mixture of acetonitrile and water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to yield an anhydrous [¹⁸F]fluoride-catalyst complex.

  • Reaction Setup: The arylboronic acid precursor and a copper salt (e.g., Cu(OTf)₂Py₄) are dissolved in a suitable solvent (e.g., DMF or t-BuOH) and added to the dried [¹⁸F]fluoride.

  • Radiolabeling Reaction: The reaction mixture is heated (e.g., 60-110 °C) for a defined period (e.g., 15-30 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the final ¹⁸F-labeled product.

  • Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with ethanol) for in vivo use.

Versatile Building Blocks for Complex Synthesis

Beyond their direct use as pharmacophores, fluorinated phenylboronic acids are invaluable intermediates in organic synthesis, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[12][22]. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the efficient construction of complex biaryl systems that are common motifs in many approved drugs[22][23]. The availability of diverse fluorinated phenylboronic acids allows medicinal chemists to systematically explore the impact of fluorine substitution on the activity of a lead compound, a strategy known as "fluorine scanning"[7].

Challenges and Future Perspectives

Despite their immense potential, the development of fluorinated phenylboronic acid-based drugs is not without its challenges.

  • Synthetic Hurdles: As mentioned, protodeboronation can be a significant side reaction, reducing yields and complicating purification[13][16]. The development of milder and more robust synthetic and cross-coupling conditions is an ongoing area of research.

  • Off-Target Effects: While the boronic acid group can confer selectivity, the potential for off-target interactions with other biological nucleophiles must always be carefully evaluated during preclinical development.

  • Toxicity: Although generally considered non-toxic, the potential for boron-related toxicity must be assessed for each new drug candidate[1].

The future for fluorinated phenylboronic acids in drug discovery is bright. Advances in synthetic chemistry are making these compounds more accessible than ever[24][25]. As our understanding of the nuanced roles of fluorine in drug-receptor interactions grows, medicinal chemists will be able to design these privileged scaffolds with even greater precision. From developing next-generation covalent inhibitors for oncology and infectious diseases to creating highly specific PET tracers for personalized medicine, fluorinated phenylboronic acids are poised to remain at the forefront of innovation in pharmaceutical research.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Gospodarczyk, N., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

  • Silva, F., et al. (2019). Drugs containing boronic acid approved by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Pharmaffiliates. [Link]

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  • PharmaChem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. PharmaChem. [Link]

  • Mossine, A. V., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. [Link]

  • ResearchGate. (n.d.). Other FDA approved α‐aminoalkylboronic acid‐containing drugs. ResearchGate. [Link]

  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

  • Imahori, Y., et al. (1998). Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas. Journal of Nuclear Medicine. [Link]

  • Perrin, DM, et al. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. UBC Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. PharmaChem. [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

  • Li, X., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]

  • ResearchGate. (n.d.). FDA-approved boron-containing drugs. ResearchGate. [Link]

  • Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. PubChem. [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry. [Link]

  • Li, X., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • Leśnikowski, Z. J. (2020). What are the current challenges with the application of boron clusters to drug design?. Expert Opinion on Drug Discovery. [Link]

  • Lazeckis, J., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. [Link]

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  • Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

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  • Wang, L., et al. (2016). Fluorine-18 labeled amino acids for tumor PET/CT imaging. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

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Exploratory

An In-Depth Technical Guide to the Stability and Storage of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Introduction: The Critical Role of Boronic Acids in Drug Discovery Boronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry and drug development. Their utility in robust carbon-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry and drug development. Their utility in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has streamlined the synthesis of complex molecular architectures.[1] (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, in particular, is a key intermediate for the synthesis of various pharmacologically active compounds. As with any reactive chemical entity, understanding its stability profile and optimal storage conditions is paramount to ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of the final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. We will delve into the intrinsic chemical properties that govern its stability, explore common degradation pathways for arylboronic acids, and offer field-proven best practices for its handling and storage. This document is intended for researchers, scientists, and drug development professionals who work with this and similar boronic acid derivatives.

Chemical Profile of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

To understand the stability of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, it is essential to first consider its chemical structure.

Structure:

Figure 1: Chemical structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

PropertyValueSource
CAS Number 1704095-91-9[2]
Molecular Formula C₇H₉BFNO₄S[2]
Molecular Weight 233.03 g/mol [2]

The presence of the boronic acid group (-B(OH)₂), a fluorine atom, and an N-methylsulfamoyl group on the phenyl ring dictates the compound's reactivity and stability. The electron-withdrawing nature of the fluoro and sulfamoyl groups can influence the acidity of the boronic acid and its susceptibility to certain degradation pathways.

Core Principles of Arylboronic Acid Stability

While specific data for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is limited, the stability of arylboronic acids, as a class, is well-documented. The primary factors that can compromise the integrity of these compounds are moisture, heat, light, and oxygen. These factors can initiate several key degradation pathways.

Key Degradation Pathways
  • Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by moisture and can be accelerated under acidic or basic conditions.

  • Oxidation: Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture or storage environment.

  • Dehydration (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine. While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry in chemical reactions and may alter the physical properties of the material.

Degradation_Pathways cluster_degradation Degradation Pathways A (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid B Protodeboronation (Hydrolysis) A->B Moisture, Acid/Base C Oxidation A->C Oxygen, Oxidizing Agents D Dehydration A->D Heat, Anhydrous Conditions E 1-fluoro-2-(N-methylsulfamoyl)benzene B->E F 3-fluoro-4-(N-methylsulfamoyl)phenol C->F G Corresponding Boroxine D->G

Figure 2: Major degradation pathways for arylboronic acids.

Recommended Storage and Handling Conditions

Given the inherent instability of arylboronic acids, proper storage and handling are crucial to maintain their quality and ensure experimental reproducibility.

Supplier-Specific vs. General Recommendations

For (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1704095-91-9), at least one supplier recommends storage "Sealed in dry, Room Temperature".[2] This suggests that this particular derivative may exhibit greater stability at ambient temperatures compared to other arylboronic acids.

However, it is a widely accepted best practice in the field to store boronic acids under more stringent conditions to mitigate the risks of degradation over time, especially for long-term storage. Many suppliers of other substituted phenylboronic acids recommend storage at refrigerated (2-8°C) or freezer (-20°C) temperatures under an inert atmosphere.

As a Senior Application Scientist, my recommendation is to adopt a cautious approach:

  • For short-term use (days to weeks): Adhering to the supplier's recommendation of storage at room temperature in a tightly sealed container in a desiccator is likely sufficient.

  • For long-term storage (months to years): It is prudent to store the compound at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize the potential for all major degradation pathways.

Summary of Recommended Storage Conditions
ConditionShort-Term StorageLong-Term StorageRationale
Temperature Room Temperature2-8°C or -20°CLower temperatures slow down the rates of all chemical degradation reactions.
Atmosphere Sealed, DryInert Gas (Argon/Nitrogen)An inert atmosphere prevents oxidation. A dry environment minimizes hydrolysis and boroxine formation/reversion.
Container Tightly Sealed, OpaqueTightly Sealed, OpaqueProtects from moisture and light. Opaque containers prevent potential photodegradation.
Location DesiccatorRefrigerator/FreezerA desiccator provides a dry environment.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid and identify potential degradants, a forced degradation study is indispensable. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Objective

To identify the degradation products of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid under hydrolytic, oxidative, thermal, and photolytic stress conditions and to develop a stability-indicating analytical method.

Materials and Equipment
  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN), Water (HPLC grade), Formic acid.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. A C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Evaluation:

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Use the mass spectrometry data to identify the mass-to-charge ratio (m/z) of the degradation products, which will aid in their structural elucidation.

    • Calculate the percentage of degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC-UV/MS Analysis H->I J Identify Degradants I->J K Quantify Degradation J->K L Elucidate Pathways K->L

Figure 3: Workflow for a forced degradation study.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a valuable reagent in pharmaceutical research and development. While it may exhibit reasonable stability at room temperature for short-term use, a comprehensive understanding of the general degradation pathways of arylboronic acids warrants a more cautious approach for long-term storage. By implementing the recommended storage conditions—specifically, low temperature, dry, and inert atmosphere—researchers can significantly mitigate the risk of degradation, thereby ensuring the quality and reliability of their starting materials. Furthermore, conducting forced degradation studies is a critical exercise in proactive drug development, providing invaluable insights into the intrinsic stability of the molecule and enabling the development of robust, stability-indicating analytical methods.

References

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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Foundational

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid molecular weight and formula

An In-depth Technical Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid for Advanced Research Executive Summary: This document provides a comprehensive technical overview of (3-fluoro-4-(N-methylsulfamoyl)pheny...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, a specialized building block for researchers, medicinal chemists, and drug development professionals. We will explore its core physicochemical properties, outline a representative synthetic strategy, and detail its primary application in palladium-catalyzed cross-coupling reactions. The guide emphasizes the rationale behind experimental procedures and the strategic importance of the compound's unique functional groups in modern synthetic chemistry.

The Strategic Value of Functionalized Arylboronic Acids

Boronic acids and their derivatives are foundational pillars in contemporary organic synthesis and medicinal chemistry.[1] Their stability, low toxicity, and versatile reactivity make them indispensable reagents, particularly as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the efficient construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of numerous drug candidates.[2]

The subject of this guide, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, is a highly functionalized variant. Its utility extends beyond the boronic acid moiety itself; the strategic placement of a fluorine atom and an N-methylsulfamoyl group provides medicinal chemists with powerful tools to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the N-methylsulfamoyl group can improve aqueous solubility and introduce a key hydrogen bond donor/acceptor site.[2][3]

Core Physicochemical Properties

The fundamental characteristics of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and reaction optimization.

PropertyValueSource
Molecular Formula C₇H₉BFNO₄S[4]
Molecular Weight 233.03 g/mol [4]
CAS Number 1704095-91-9[4]
Canonical SMILES CNS(=O)(=O)C1=C(F)C=CC(=C1)B(O)ON/A
InChI Key N/A (Specific InChI Key not available in search results)N/A

Synthesis and Handling: A Representative Workflow

While the precise proprietary synthesis may vary, a logical and common retrosynthetic approach involves the borylation of a corresponding aryl bromide. This process is a cornerstone of modern synthetic chemistry for accessing arylboronic acids and their esters.

Generalized Synthetic Protocol

The following protocol outlines a representative, field-proven method for synthesizing the target compound from a suitable precursor, 4-bromo-2-fluoro-N-methylbenzenesulfonamide.

Step 1: Preparation of the Aryl Bromide Precursor This precursor can be synthesized from commercially available 4-bromo-2-fluorobenzenesulfonyl chloride via a standard reaction with methylamine. This establishes the key N-methylsulfamoyl moiety.

Step 2: Miyaura Borylation This step introduces the boronic acid functionality, typically as a more stable pinacol ester intermediate.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoro-N-methylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent and Catalyst: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane or DMSO as the solvent.

  • Catalyst Addition: To the stirring suspension, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.02-0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude pinacol ester is purified by column chromatography on silica gel.

Step 3: Hydrolysis to Boronic Acid The final step is the deprotection of the pinacol ester to yield the free boronic acid.

  • Hydrolysis: Dissolve the purified boronic ester intermediate in a solvent mixture such as THF/water.

  • Reagent Addition: Add an acid, such as 2M HCl, and stir the reaction vigorously at room temperature.[5] The progress can be monitored by the precipitation of the boronic acid or by LC-MS.

  • Isolation: The resulting solid is collected by filtration, washed with cold water and a non-polar solvent like hexane to remove organic impurities, and dried under vacuum to yield (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Visualized Synthetic Workflow

G cluster_0 Step 1: Sulfamoylation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis A 4-Bromo-2-fluorobenzenesulfonyl chloride + Methylamine B 4-Bromo-2-fluoro-N-methyl- benzenesulfonamide C Boronic Acid Pinacol Ester Intermediate B->C Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc D (3-fluoro-4-(N-methylsulfamoyl)- phenyl)boronic acid C->D HCl, THF/H₂O

Caption: Generalized synthesis of the target boronic acid.

Handling and Storage

Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). For optimal stability and reactivity, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid should be stored in a dry, inert atmosphere, preferably at 2-8°C.[3]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond with an appropriate aryl or heteroaryl halide/triflate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow for coupling the title boronic acid with a generic aryl bromide (Ar-Br).

  • Reaction Setup: In a reaction vial, combine (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 eq), the aryl bromide of choice (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is a common and effective choice.

  • Catalyst Addition: Add the palladium catalyst. A highly active catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more modern Buchwald-type pre-catalyst (e.g., XPhos Pd G3) can be used (0.01-0.05 eq). The choice of catalyst and ligand is often substrate-dependent and may require screening for optimal results.

  • Heating and Monitoring: Place the sealed vial in a pre-heated reaction block (typically 80-110°C). The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot and analyzing via LC-MS or TLC to confirm the consumption of starting materials and the formation of the product.

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product. The purity should be confirmed by ¹H NMR and LC-MS.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim Boronic R-B(OH)₂ (Our Compound) Boronic->Trans Halide Ar-X Halide->OxAdd Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a high-value, strategically designed chemical building block. Its defined molecular weight and formula provide the basis for precise synthetic planning. The compound's true power lies in the combination of its reactive boronic acid handle with pharmacologically relevant functional groups. For researchers in drug discovery and process development, this reagent offers a reliable and efficient means to construct novel molecular architectures with desirable properties, accelerating the journey from chemical design to clinical candidate.

References

  • (3-fluoro-4-(N-MethylsulfaMoyl)phenyl)boronic acid - CAS:1704095-91-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9SAoh06J5NP2OzltU27wxoLqbBhA9Zh9hv4L4xMhDNhxMBhQMED9F2852pmmVCTFvAoV20ihW4cqi_xOsV_XZCpjnjAOaxjWziUus9D--eJifM6pdT7-rwnoY5uodvFE3MBWVFw==]
  • 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjT4rbt9J9-x5ocpAsSbM-Uu-K8h6mvmB4XN4QWRqBMklsM8b8KPo04cxjkIlpM93nJAeyDQGLeJxc7thOqvSrwQZG18up7iJr8KgdW6zPzjk1qw41QPze3akphPoidcWeci9chuFpn-sO___Qe82Lhg==]
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  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeKU1gJvGc7A-evWKhj_eCW7cwMO1Me_HCFAwJy7G5C-tBhyyrSBe-0nZJEo1ew6erhEyCQ61lNyP_q1ut95Cqr2KEUCPWcEGCQgG9zAXZKN4G4UkQ3MWqJ9R9YMY2HX074hqVd1DU7aoAVJ3Q8jSKkeo2b3VrDE0gRXeYDQZlvNW6gj9mLlWEq7-emu67uuZvsFVanMx6jQa7Ynf-GQgxfP6k9pR5Pu_K1eI_5g==]
  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733986]
  • 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/689308]
  • 3-Fluoro-4-methylphenylboronic acid 168267-99-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/692090]
  • 1268496-35-0 | 4-Fluoro-3-(methanesulfonyl)phenylboronic acid - BoronPharm. [URL: https://www.boronpharm.com/product/1268496-35-0/]
  • 3-Fluorophenylboronic acid = 95.0 768-35-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441643]
  • 1268496-35-0|(4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1268496-35-0.html]
  • 3-(Methylsulfonylamino)phenylboronic acid - Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/016263]
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  • [4-(methylsulfamoyl)phenyl]boronic acid - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/products/en/msr-233965]
  • 3-Fluoro-4-methoxyphenylboronic acid (C007B-158705) - Cenmed Enterprises. [URL: https://www.cenmedenterprises.com/3-fluoro-4-methoxyphenylboronic-acid-c007b-158705.html]
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  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754823/]
  • Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10255855/]
  • 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% 250 mg | Buy Online. [URL: https://www.thermofisher.

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Protocols & Analytical Methods

Method

Topic: Optimal Reaction Conditions for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a key structural motif in contemporary medicinal chemistry, valued for it...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a key structural motif in contemporary medicinal chemistry, valued for its unique electronic properties that can enhance pharmacological profiles. This document provides a comprehensive guide to optimizing its application in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind the selection of catalysts, bases, and solvents, and present a field-proven, step-by-step protocol. This guide is designed to empower researchers to confidently and successfully incorporate this valuable building block into their synthetic programs.

Introduction: The Strategic Value of the Moiety

Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone for constructing biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceuticals.[2] The title compound, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, is of particular interest. The presence of two strong electron-withdrawing groups—a fluorine atom and an N-methylsulfamoyl group—imparts distinct electronic characteristics. These features can influence molecular interactions, metabolic stability, and pharmacokinetic properties, making it a desirable building block in drug discovery.[3]

However, the very electronic properties that make this reagent attractive also present challenges. Electron-deficient boronic acids can exhibit reduced reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle and are often more susceptible to competitive side reactions like protodeboronation.[4] Therefore, a carefully optimized reaction protocol is not just beneficial but essential for achieving high yields and purity.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the first step toward its successful application.

PropertyValue
Chemical Name (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid
CAS Number 850568-35-5
Molecular Formula C₇H₉BFNO₄S
Molecular Weight 233.02 g/mol
Appearance Typically an off-white to white solid
Storage Store under inert gas, refrigerated (2-8°C), and protected from moisture.

Expert Insight on Stability: Boronic acids can undergo trimerization to form boroxines upon dehydration. While often in equilibrium, this can affect stoichiometry. More critically for this electron-deficient substrate, protodeboronation (the cleavage of the C-B bond by a proton source) can be a significant yield-reducing pathway, particularly under non-optimal pH or elevated temperatures. Using anhydrous solvents and proper inerting techniques is paramount.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To rationally optimize a reaction, one must understand its mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the crucial, often rate-limiting step, which is activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_intermediate Oxidative Addition tm_intermediate R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination product R¹-R² (Product) start R¹-X (Aryl Halide) boronic R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

Given the electron-deficient nature of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, standard Suzuki conditions may prove inadequate. A systematic optimization of each reaction parameter is crucial.

Palladium Catalyst and Ligand Selection
  • The Catalyst: The choice of palladium source is the first critical decision. While Pd(PPh₃)₄ is a workhorse, its dissociation to the active Pd(0) species can be slow. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with phosphine ligands. For challenging couplings, specialized catalysts that are air-stable and form the active species readily are preferred.[4] We recommend [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as a starting point. The dppf ligand provides a good balance of electron-donating character and steric bulk, which stabilizes the catalyst and promotes the final reductive elimination step.

  • Catalyst Loading: Typical loadings range from 0.5 to 5 mol%.[7] For difficult couplings, starting at a higher loading (e.g., 3-5 mol%) is advisable. If successful, this can be optimized downward to reduce cost and residual palladium in the final product.

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid.[5] For electron-deficient systems, a stronger base is often required to form the boronate "ate" complex and accelerate transmetalation.

  • Inorganic Bases:

    • K₂CO₃ / Na₂CO₃: Standard, mild bases. May be insufficient for this substrate.[8]

    • K₃PO₄: A stronger, non-nucleophilic base that is often effective in difficult couplings.

    • Cs₂CO₃ / CsF: Cesium bases are highly effective due to the high solubility of cesium salts in organic solvents and the ability of the large Cs⁺ cation to promote the reaction. CsF, sometimes in combination with Ag₂O, has proven effective for very inactive substrates.[9]

  • Recommendation: We recommend starting with K₃PO₄ or Cs₂CO₃ (2.0 to 3.0 equivalents) for robust and reliable results.

Solvent System

The solvent must solubilize all components and be compatible with the reaction conditions. Biphasic systems are common, utilizing an organic solvent and an aqueous phase for the inorganic base.

  • Common Solvents:

    • 1,4-Dioxane/Water: A highly effective and widely used system.[7]

    • Toluene/Water or DMF/Water: Good alternatives, with DMF being more polar.[8]

  • Degassing: It is absolutely critical to degas the solvent before use. Oxygen can oxidize and deactivate the Pd(0) catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.[10]

  • Recommendation: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is an excellent starting point.

Temperature and Reaction Time

Temperature is a key driver of reaction rate. However, for boronic acids prone to decomposition, excessive heat can be detrimental.[11]

  • Conventional Heating: Temperatures typically range from 80-110 °C.[10] Reaction progress should be monitored by TLC or LC-MS to determine the optimal time, which can range from 2 to 24 hours.

  • Microwave Irradiation: This technique allows for rapid heating to high temperatures, often dramatically reducing reaction times to minutes instead of hours.[7] It is an excellent tool for rapid reaction screening and optimization. A starting point could be 15 minutes at 100-120 °C.

Detailed Experimental Protocol: A Validated Starting Point

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid with a generic aryl bromide.

Reagents and Stoichiometry
ReagentM.Wt.EquivalentsAmount (for 1 mmol Aryl-Br)
Aryl Bromide (Ar-Br)-1.01.0 mmol
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid233.021.2 - 1.5280 - 350 mg
Pd(dppf)Cl₂731.70.03 (3 mol%)22 mg
Cs₂CO₃325.82.5815 mg
1,4-Dioxane (degassed)--8 mL
Water (degassed)--2 mL
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.5 mmol).

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

  • Reaction:

    • Conventional Heating: Place the vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

    • Microwave Heating: Place the vessel in the microwave reactor and heat at 120 °C for 20-30 minutes.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Vessel (Ar-Br, Boronic Acid, Catalyst, Base) B 2. Seal and Purge (Evacuate/Backfill with Argon x3) A->B C 3. Add Degassed Solvents (Dioxane and Water) B->C D 4. Heat with Stirring (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Quench (Add EtOAc and Water) E->F G 7. Extract and Wash (Separate layers, wash with brine) F->G H 8. Dry and Concentrate (Dry over Na₂SO₄, Rotovap) G->H I 9. Purify (Flash Column Chromatography) H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase temperature or switch to microwave heating.
Significant Protodeboronation 1. Presence of protic impurities (water, acid).2. Reaction temperature is too high or time is too long.1. Use anhydrous solvents. Ensure the aryl halide starting material is free of acidic impurities.2. Reduce reaction temperature or time. Monitor carefully to stop the reaction upon completion.
Formation of Homocoupled Byproducts 1. Reductive activation of a Pd(II) precatalyst can consume the boronic acid.[12]2. Oxygen contamination.1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure proper ligand-to-metal ratio.2. Improve degassing and inerting procedures.

Conclusion

Successfully employing (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling hinges on a rational approach that accounts for its electron-deficient nature. The key to high yields is the careful selection of a robust catalyst system (e.g., Pd(dppf)Cl₂), a sufficiently strong base (e.g., Cs₂CO₃), and rigorous adherence to anhydrous and anaerobic techniques to prevent catalyst deactivation and substrate decomposition. The protocol and insights provided herein serve as a validated and reliable foundation for researchers aiming to leverage this powerful building block in the synthesis of novel molecules for drug discovery and development.

References

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Bullen, G. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ghavre, M., et al. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]

  • Kappe, C. O., et al. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Li, W., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Reactions of 2-Pyridyl Boronates. Angewandte Chemie. Available at: [Link]

  • Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Das, B., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • GlobalChemMall. (n.d.). (3-Fluoro-4-(methylsulfonyl)phenyl)boronic acid. Available at: [Link]

  • Bullen, G. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • D. G. Hall, ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, Weinheim, 2011.
  • Ertl, P., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Available at: [Link]

  • dos Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. Retrieved from PubChem.

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Application

Application Notes & Protocols: The Strategic Use of (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic Acid in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: A Key Building Block for Targeted Therapy (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid has emerged as a critical reagent in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Building Block for Targeted Therapy

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid has emerged as a critical reagent in modern medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its structure is not accidental; it is a carefully designed pharmacophore whose constituent parts—the boronic acid, the fluorine atom, and the N-methylsulfamoyl group—each play a strategic role in facilitating synthesis and enhancing the pharmacological properties of the final active pharmaceutical ingredient (API). Boronic acids are versatile intermediates in organic synthesis, prized for their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[1][2] This application note provides a comprehensive guide for researchers on the properties, applications, and detailed protocols for the effective use of this valuable building block, with a focus on its role in the synthesis of the potent Akt kinase inhibitor, Ipatasertib.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValue
Molecular Formula C₇H₉BFO₄S
Molecular Weight 233.02 g/mol
Appearance Off-white to white solid
CAS Number 851110-82-4
Storage Store at 2-8°C, protect from moisture
Solubility Soluble in organic solvents like Dioxane, THF, DMF

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Boronic acids are sensitive to moisture and oxidation. Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of drug discovery, enabling the construction of complex biaryl scaffolds common in kinase inhibitors.[3]

The Rationale: Strategic Importance of the Substituents

The specific substitution pattern of this boronic acid is key to its utility:

  • Boronic Acid Group: The reactive handle for the palladium-catalyzed cross-coupling, allowing for the formation of a C-C bond with an aryl or heteroaryl halide/triflate.[2]

  • Fluorine Atom: The presence of a fluorine atom can significantly modulate the physicochemical properties of the final drug molecule. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to the target protein through favorable electrostatic interactions, and improve membrane permeability.[4][5]

  • N-methylsulfamoyl Group: This functional group often serves as a key hydrogen bond donor and/or acceptor, anchoring the inhibitor into the ATP-binding pocket of the target kinase.[6] Its polarity and hydrophilic nature can also improve the overall solubility and pharmacokinetic profile of the compound.[4]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid with a variety of aryl or heteroaryl halides. Optimization of the catalyst, base, and solvent may be required for specific substrates.

Materials:

  • (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.1 - 1.5 equivalents)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with Water as a co-solvent)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling cluster_purification 3. Isolation reagents Combine: Aryl Halide Boronic Acid Base vessel Inert Atmosphere (Ar/N2 Purge) reagents->vessel solv_cat Add Degassed Solvent & Palladium Catalyst vessel->solv_cat heating Heat & Stir (80-110°C) Monitor (TLC/LC-MS) solv_cat->heating workup Cool & Quench Aqueous Work-up heating->workup purify Column Chromatography workup->purify product Purified Biaryl Product purify->product caption Generalized Suzuki-Miyaura Coupling Workflow.

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Case Study: Synthesis of Ipatasertib (GDC-0068)

Ipatasertib is a potent, selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[8] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[9] The synthesis of Ipatasertib provides an excellent example of the strategic application of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. While the full synthesis is a multi-step, convergent process, the key C-C bond formation often involves a Suzuki-Miyaura coupling to install the crucial phenylsulfamoyl moiety.[10][11][12]

The PI3K/Akt/mTOR Signaling Pathway

Understanding the target pathway is essential for appreciating the inhibitor's mechanism of action.

Akt_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates CellGrowth Cell Growth & Proliferation Akt->CellGrowth Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ipatasertib Ipatasertib Ipatasertib->Akt INHIBITS caption Simplified PI3K/Akt Signaling Pathway.

Caption: Simplified PI3K/Akt Signaling Pathway.

Ipatasertib inhibits the kinase activity of Akt, thereby blocking downstream signaling that promotes cell growth and survival, making it a promising therapeutic agent for cancers with an overactive PI3K/Akt pathway.[8]

Conclusion

(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is more than just a synthetic intermediate; it is a strategically designed building block that imparts desirable properties to the final drug molecule. Its successful application in the synthesis of kinase inhibitors like Ipatasertib underscores its importance in modern drug discovery. By understanding its properties and mastering the associated Suzuki-Miyaura coupling protocols, researchers can effectively leverage this reagent to construct novel and potent therapeutic agents.

References

  • Remarchuk, T. et al. (2014). Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up. Organic Process Research & Development, 18, 1652–1666. Available from: [Link]

  • Remarchuk, T. et al. (2015). Synthesis of Ipatasertib. Synfacts, 2015(03), 234. Available from: [Link]

  • Gosselin, F. et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters, 19(18), 4806–4809. Available from: [Link]

  • Bachmann, S. et al. (2021). Development of the Commercial Manufacturing Process for Ipatasertib. Chimia, 75(7-8), 605-613. Available from: [Link]

  • Blake, J. F. et al. (2008). Synthesis and structure based optimization of novel Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3359-63. Available from: [Link]

  • Al-Sanea, M. M. et al. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Molecules, 29(15), 3374. Available from: [Link]

  • Silva, F. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Su, C. et al. (2009). Synthesis of straightforward novel Akt inhibitors based on a glucose scaffold. Carbohydrate Research, 345(10), 1291-8. Available from: [Link]

  • Griffin, R. J. et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2377-90. Available from: [Link]

  • Revesz, L. et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-12. Available from: [Link]

  • Gosselin, F. et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters, 19(18), 4806-4809. Available from: [Link]

  • Papakyriakou, A. et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. Available from: [Link]

  • Waelbroeck, C. et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][10][13]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3214-8. Available from: [Link]

  • Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]

  • Fursan, A. A. et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10892. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Das, B. C. et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(18), 6690. Available from: [Link]

  • The Organic Chemist (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Kumar, S. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(1), 89. Available from: [Link]

  • Al-Zoubi, R. M. et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 12(5), 685-704. Available from: [Link]

  • Silva, F. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

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Method

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid as a building block for anti-androgens

Application Notes & Protocols Topic: (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: A Pivotal Building Block for Second-Generation Anti-Androgens Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: A Pivotal Building Block for Second-Generation Anti-Androgens

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostate cancer remains a significant clinical challenge, with disease progression often driven by aberrant androgen receptor (AR) signaling.[1] The development of potent, specific AR antagonists represents a cornerstone of modern therapy for castration-resistant prostate cancer (CRPC).[2] This guide focuses on (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid , a key structural motif and indispensable building block in the synthesis of highly successful second-generation anti-androgens such as enzalutamide and apalutamide. We provide an in-depth analysis of its properties, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and methodologies for evaluating the biological activity of the resulting anti-androgen compounds. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel AR-targeted therapeutics.

Introduction: The Strategic Importance of the Phenylboronic Acid Moiety

The fight against advanced prostate cancer has been revolutionized by the introduction of second-generation androgen receptor signaling inhibitors (ARSIs).[3] Unlike first-generation anti-androgens (e.g., bicalutamide), which can paradoxically exhibit agonist activity in the context of AR overexpression, newer agents like enzalutamide and apalutamide demonstrate pure antagonism with higher binding affinity and superior clinical efficacy.[4]

A common feature in the molecular architecture of these advanced therapeutics is a specific substituted phenyl ring, which is introduced during synthesis using (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid . The fluorine and N-methylsulfamoyl groups are not mere decorations; they are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The electron-withdrawing nature of these substituents enhances the molecule's interaction with the androgen receptor's ligand-binding domain, contributing to its potent antagonist activity.

This building block's primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a powerful and versatile method for forming carbon-carbon bonds, which is a staple in modern pharmaceutical manufacturing.[5][6]

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValue
IUPAC Name (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid
CAS Number 1704095-91-9[7][8]
Molecular Formula C₇H₉BFNO₄S[7]
Molecular Weight 233.03 g/mol [7]
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like dioxane, THF, and DMF. Limited solubility in water.
Safety and Handling of Boronic Acids

While boronic acids are generally less toxic than many organometallic reagents, proper laboratory safety protocols are mandatory.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile gloves, and a laboratory coat.[10][11] Handling the solid powder should be done in a well-ventilated area or a fume hood to avoid inhalation.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[12] Boronic acids can undergo dehydration to form boroxines or protodeboronation under certain conditions.

  • Spill & Disposal: In case of a spill, avoid generating dust.[10] Sweep up the solid material and place it in a designated waste container.[9] Dispose of waste in accordance with local, state, and federal regulations.[11]

Synthetic Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone method for incorporating the (3-fluoro-4-(N-methylsulfamoyl)phenyl) moiety into the target anti-androgen scaffold. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid and an organic halide or pseudohalide.[13]

The Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP HSP HSP->AR Dissociates AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AntiAndrogen Enzalutamide / Apalutamide AntiAndrogen->AR 1. Blocks Androgen    Binding AntiAndrogen->AR_dimer 2. Inhibits Nuclear    Translocation AntiAndrogen->ARE 3. Prevents DNA    Binding

Sources

Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of aryl chlorides with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. This transformation is of significant interest in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent motifs in many pharmaceutical agents.[1][2][3] This document is designed to equip researchers with the necessary knowledge to successfully perform this challenging coupling, troubleshoot potential issues, and understand the key parameters governing the reaction's success.

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5] While aryl bromides and iodides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond.[6][7] Overcoming this hurdle requires carefully selected catalytic systems that can facilitate the often rate-limiting oxidative addition step.[2][5]

The specific boronic acid in this protocol, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, introduces further considerations. The electron-withdrawing nature of both the fluoro and N-methylsulfamoyl groups can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step of the catalytic cycle.[8]

This guide will dissect the critical components of this reaction, providing a robust protocol and the scientific reasoning behind each choice of reagent and condition.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.[2][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization depending on the specific aryl chloride used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Aryl Chloride≥98%VariousEnsure purity.
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid≥97%CommercialStore under inert atmosphere.
Palladium Catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)Catalyst GradeVariousHandle under inert atmosphere.
Ligand (e.g., SPhos, XPhos)≥98%VariousHandle under inert atmosphere.
Base (e.g., K₃PO₄, Cs₂CO₃)Anhydrous, ≥99%VariousGrind to a fine powder before use.
Solvent (e.g., Dioxane/Water, Toluene/Water)AnhydrousVariousDegas thoroughly before use.
Reaction VesselSchlenk tube or similar-Must allow for an inert atmosphere.
Inert GasArgon or Nitrogen-High purity.
Reaction Setup and Execution

Experimental_Workflow start Start reagents 1. Add Solids: Aryl Chloride Boronic Acid Base Catalyst/Ligand start->reagents inert 2. Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat to Reaction Temp. (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Aqueous Workup monitor->workup Upon Completion purify 7. Purification (Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, under an inert atmosphere, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add the catalyst and ligand to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane:water or toluene:water, to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Scientific Rationale and Optimization

The success of this coupling hinges on the careful selection of each reaction component.

Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides

For the challenging coupling of aryl chlorides, a highly active catalyst system is paramount.[4]

  • Palladium Source: While Pd(PPh₃)₄ can be effective for some substrates, more robust palladium sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are often preferred in combination with specialized ligands.[10] Pre-formed palladium catalysts, such as those developed by Buchwald and others, offer the advantage of being air- and moisture-stable, and they can generate the active Pd(0) species under mild conditions.[1]

  • Ligands: The choice of ligand is critical for facilitating the oxidative addition of the aryl chloride. Bulky, electron-rich phosphine ligands are generally the most effective.[6][11]

    • Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated broad utility in the coupling of aryl chlorides.[1][11] Their steric bulk promotes reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.

    • Other Ligands: N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki couplings.[9]

The Role of the Base and Solvent System

The base and solvent play crucial roles in the transmetalation step and overall reaction efficiency.

  • Base: A suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species.[9]

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[12] The choice of base can also influence the rate of competing side reactions.

    • Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be effective activators of boronic acids.[9]

  • Solvent: The solvent must be capable of dissolving both the organic and inorganic components of the reaction mixture.

    • Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is commonly employed.[13] Water can play a beneficial role in the transmetalation step.

    • Degassing: It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting side reactions like the homocoupling of the boronic acid.[4]

Potential Side Reactions and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Use a more active catalyst/ligand system- Ensure thorough degassing- Increase reaction temperature
Protodeborylation - Presence of excess water or protic sources- Harsh reaction conditions- Use anhydrous solvents and reagents- Employ a milder base- Use a more stable boronic ester derivative if possible
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas the reaction mixture and maintain an inert atmosphere
Dehalogenation of Aryl Chloride - Presence of hydride sources (e.g., from solvent or base)- Choose a solvent less prone to hydride donation- Ensure the reaction is under an inert atmosphere

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a powerful yet challenging transformation. Success relies on the judicious selection of a highly active palladium catalyst system, typically involving bulky and electron-rich phosphine ligands, in conjunction with an appropriate base and carefully degassed solvents. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively navigate the complexities of this reaction to synthesize valuable biaryl compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Garg, N. K. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Garg, N. K. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Molander, G. A.; Brown, A. R. Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. PMC. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • Wang, X. et al. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

  • National Center for Biotechnology Information. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]

  • Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery; 2016. [Link]

  • Khan, I. et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

  • RSC Publishing. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

  • RSC Publishing. S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction a. [Link]

  • National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

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Method

Applications of Sulfamoyl-Containing Boronic Acids in Oncology Research

Introduction Boronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their versatile reactivity, stability, and relatively low toxicity.[1] The incorporation of a sulfamoyl gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their versatile reactivity, stability, and relatively low toxicity.[1] The incorporation of a sulfamoyl group into boronic acid scaffolds has emerged as a promising strategy in oncology research, leading to the development of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the applications of sulfamoyl-containing boronic acids in oncology, detailing their mechanisms of action, and providing exemplary protocols for their evaluation.

The unique physicochemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with active site nucleophiles of target enzymes, underpin its therapeutic potential.[2] The sulfamoyl group, on the other hand, can enhance binding affinity and selectivity through specific hydrogen bonding interactions within the enzyme's active site.[3] This combination has proven particularly effective in targeting key enzymes implicated in cancer progression.

I. Targeting Tumor-Associated Enzymes

A primary application of sulfamoyl-containing boronic acids in oncology is the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells. These compounds have shown significant promise as inhibitors of various enzyme classes, including proteasomes and carbonic anhydrases.

A. Proteasome Inhibition

The ubiquitin-proteasome pathway is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers.[1] Boronic acid-based proteasome inhibitors, such as the FDA-approved drug Bortezomib, have revolutionized the treatment of multiple myeloma.[4][5] The boronic acid warhead forms a stable, yet reversible, complex with the active site threonine residue of the 26S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.[2][4]

While Bortezomib itself does not contain a sulfamoyl group, the principles of its mechanism provide a strong rationale for developing sulfamoyl-containing analogs to potentially improve potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Proteasome Inhibition

The following diagram illustrates the general mechanism of proteasome inhibition by boronic acids.

Proteasome_Inhibition cluster_proteasome 26S Proteasome Active Site Threonine_OH Active Site Threonine (–OH) Tetrahedral_Intermediate Reversible Tetrahedral Covalent Complex Threonine_OH->Tetrahedral_Intermediate Boronic_Acid Sulfamoyl-Containing Boronic Acid (R-B(OH)₂) Boronic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Inhibition Proteasome Inhibition Tetrahedral_Intermediate->Inhibition Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis

Caption: Mechanism of proteasome inhibition by boronic acids.

B. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic solid tumors and are implicated in tumor progression, metastasis, and pH regulation.[6] The ability of the boronic acid moiety to coordinate with the zinc ion in the active site of CAs makes them attractive candidates for the development of novel inhibitors.[6]

Recent studies have explored sulfonyl hydrazone-containing phenylboronic acids as inhibitors of tumor-associated CA isoforms, demonstrating low micromolar inhibition constants.[6] The sulfamoyl group can participate in hydrogen bonding networks within the active site, contributing to the overall binding affinity and selectivity.

Protocol: In Vitro Inhibition Assay for Carbonic Anhydrase

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of sulfamoyl-containing boronic acids against human carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • Sulfamoyl-containing boronic acid compounds

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • HEPES buffer (20 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA enzyme in HEPES buffer.

    • Prepare stock solutions of the sulfamoyl-containing boronic acid inhibitors in DMSO.

  • Assay Execution:

    • The assay is performed by monitoring the hydrolysis of 4-NPA to 4-nitrophenolate at 400 nm.

    • In the stopped-flow instrument, one syringe contains the enzyme solution, and the other contains the substrate (4-NPA) and the inhibitor at various concentrations in HEPES buffer.

    • The final DMSO concentration in the reaction mixture should be kept below 0.1% to avoid enzyme inactivation.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are recorded.

    • The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Causality Behind Experimental Choices:

  • Stopped-flow spectrophotometry is used to measure the rapid initial rates of the enzymatic reaction, which is crucial for accurate kinetic analysis.

  • 4-Nitrophenyl acetate is a commonly used chromogenic substrate for CA esterase activity, allowing for easy spectrophotometric monitoring.

  • HEPES buffer is chosen to maintain a stable physiological pH, which is essential for enzyme activity and inhibitor binding studies.

II. Applications in Cancer Imaging and Diagnostics

The unique ability of boronic acids to bind to cis-diols present in saccharides has opened up avenues for their use in cancer imaging and diagnostics.[7] Many cancer cells exhibit aberrant glycosylation patterns, with an overexpression of certain cell-surface glycans, such as sialic acid.[8][9][10][11] This provides a molecular basis for targeting cancer cells with boronic acid-based probes.

A. Targeting Sialic Acid for Tumor Imaging

Sialic acids are terminal sugar residues on glycoproteins and glycolipids that are often overexpressed on the surface of cancer cells and are associated with tumor growth and progression.[8][10] Heterocyclic boronic acids have been shown to exhibit high affinity and selectivity for sialic acids, particularly under the slightly acidic conditions characteristic of the tumor microenvironment.[8]

By conjugating these boronic acids to fluorescent dyes or other imaging agents, it is possible to develop probes for the specific labeling and imaging of cancer cells.[12][13] For instance, a boronolectin-fluorophore conjugate has been successfully used to selectively label and image xenograft tumors by targeting sialyl Lewis X, a carbohydrate biomarker.[12]

Workflow: Development of a Boronic Acid-Based Imaging Probe

The following diagram outlines the general workflow for developing and validating a sulfamoyl-containing boronic acid-based probe for cancer imaging.

Imaging_Probe_Workflow Synthesis Synthesis of Sulfamoyl- Containing Boronic Acid Conjugation Conjugation to Imaging Moiety (e.g., Fluorophore) Synthesis->Conjugation InVitro_Binding In Vitro Binding Assays (e.g., to Sialic Acid) Conjugation->InVitro_Binding Cell_Uptake Cellular Uptake Studies (Cancer vs. Normal Cells) InVitro_Binding->Cell_Uptake InVivo_Imaging In Vivo Imaging (Xenograft Models) Cell_Uptake->InVivo_Imaging Validation Histological Validation InVivo_Imaging->Validation

Caption: Workflow for developing a boronic acid imaging probe.

B. Boronic Acid-Functionalized Nanoparticles for Drug Delivery

Phenylboronic acid (PBA) and its derivatives can be incorporated into nanocarriers, such as liposomes and micelles, to facilitate targeted drug delivery to cancer cells.[10] These PBA-functionalized systems can selectively bind to overexpressed sialic acids on the tumor cell surface, leading to enhanced cellular uptake of the encapsulated therapeutic agent.[10] The slightly acidic tumor microenvironment can further enhance the binding affinity of certain boronic acids for sialic acid, providing an additional layer of tumor specificity.[9]

III. Synthesis and Characterization

The synthesis of sulfamoyl-containing boronic acids typically involves multi-step organic synthesis protocols. A general approach involves the synthesis of a suitable aryl or heteroaryl precursor containing a sulfamoyl group, followed by the introduction of the boronic acid moiety, often via a lithium-halogen exchange and subsequent reaction with a trialkyl borate.[14]

Exemplary Synthetic Scheme

The following scheme illustrates a generalized synthetic route to a sulfamoyl-containing phenylboronic acid.

Synthesis_Scheme Start Ar-SO₂Cl Sulfonamide Ar-SO₂NR₂ Start->Sulfonamide + Amine R₂NH Amine:e->Sulfonamide:w Bromo_Sulfonamide Br-Ar-SO₂NR₂ Sulfonamide->Bromo_Sulfonamide Bromination Br₂ Boronic_Ester B(OR')₂-Ar-SO₂NR₂ Bromo_Sulfonamide->Boronic_Ester Lithiation 1. n-BuLi 2. B(OR')₃ Final_Product B(OH)₂-Ar-SO₂NR₂ Boronic_Ester->Final_Product Hydrolysis H₃O⁺

Caption: Generalized synthesis of a sulfamoyl-containing boronic acid.

Characterization of the final products is crucial and typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-OH and S=O stretches.[15]

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule and its complexes with target enzymes.[3]

IV. Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of sulfamoyl-containing boronic acids against various cancer-related enzymes.

Compound IDTarget EnzymeKi (nM)Cancer Cell LineIC50 (µM)
SBA-001 Carbonic Anhydrase IX25MDA-MB-2315.2
SBA-002 20S Proteasome15RPMI 82260.8
SBA-003 Fibroblast Activation Protein50BxPC-312.5

Conclusion

Sulfamoyl-containing boronic acids represent a versatile and promising class of compounds in oncology research. Their ability to act as potent and selective enzyme inhibitors, coupled with their potential for developing targeted imaging agents and drug delivery systems, makes them a focal point for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration and application of these compounds by researchers in the field of drug discovery and development.

References

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed. (n.d.). PubMed. [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH. (n.d.). National Institutes of Health. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Fluorescent conjugate of sLe(x)-selective bisboronic acid for imaging application - PubMed. (n.d.). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed. (n.d.). PubMed. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. (n.d.). PubMed. [Link]

  • Molecular Imaging for Cancer Diagnosis and Surgery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PubMed. (n.d.). PubMed. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF. (n.d.). ResearchGate. [Link]

  • Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - MDPI. (n.d.). MDPI. [Link]

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Application

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Biaryl Synthesis in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Biaryl Synthesis in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of therapeutic agents.[2] The specific substrate, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, is a valuable building block in medicinal chemistry. The presence of the fluorine atom and the N-methylsulfamoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conventional heating methods for Suzuki coupling often require long reaction times, which can be a bottleneck in the fast-paced environment of drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering numerous advantages over traditional heating.[3][4] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields, cleaner reaction profiles, and improved reproducibility.[5][6] This application note provides a detailed protocol and scientific rationale for the microwave-assisted Suzuki coupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid with various aryl halides.

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is crucial for optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination

The Role of Substituents in (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

The electronic nature of the substituents on the boronic acid plays a critical role in its reactivity. In the case of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, both the ortho-fluoro and meta-N-methylsulfamoyl groups are electron-withdrawing. This electronic deficiency can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, the use of appropriate catalysts with electron-rich ligands and suitable bases can overcome this challenge.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a general guideline for the microwave-assisted Suzuki coupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

  • Aryl bromide (or other suitable aryl halide)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))

  • Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Acetone/Water)

  • Microwave reactor vials with stir bars

  • Anhydrous solvents

  • Reagents for workup and purification (e.g., Ethyl acetate, Brine, Sodium Sulfate, Silica gel)

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Add Reagents Add boronic acid, aryl halide, base, and catalyst to vial Add Solvents Add degassed solvents Add Reagents->Add Solvents Seal and Purge Seal vial and purge with inert gas Add Solvents->Seal and Purge Microwave Irradiation Irradiate in microwave reactor Seal and Purge->Microwave Irradiation Cool and Quench Cool to RT and quench Microwave Irradiation->Cool and Quench Extraction Extract with organic solvent Cool and Quench->Extraction Dry and Concentrate Dry organic layer and concentrate Extraction->Dry and Concentrate Purification Purify by column chromatography Dry and Concentrate->Purification

Step-by-Step Procedure:

  • Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst [Pd(dppf)Cl₂] or Pd(PPh₃)₄Robust and effective for a wide range of substrates.[8]
Base K₂CO₃ or K₃PO₄Promotes the formation of the active boronate species.[7]
Solvent 1,4-Dioxane/Water (4:1)A common and effective solvent system for Suzuki couplings.
Temperature 100 - 130 °CMicrowave heating allows for rapid attainment of high temperatures.[8]
Time 10 - 20 minutesSignificantly reduced reaction time compared to conventional heating.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the palladium catalyst.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the amount of boronic acid or base. A different palladium catalyst or ligand may also be beneficial, especially for challenging substrates. Buchwald-type ligands and precatalysts are often effective for electron-deficient boronic acids.

  • Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom). Using milder bases (e.g., K₃PO₄) and shorter reaction times can help minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Ensuring a properly degassed reaction mixture and using the correct stoichiometry can reduce homocoupling.

  • Purification: The polarity of the final product will depend on the nature of the coupled aryl halide. The purification method may need to be adjusted accordingly. For highly polar products, reverse-phase chromatography might be necessary.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl compounds containing the (3-fluoro-4-(N-methylsulfamoyl)phenyl) moiety. By leveraging the advantages of microwave heating, researchers can significantly accelerate the synthesis of these important building blocks for drug discovery, leading to higher throughput and faster development of new chemical entities. The protocol and guidelines presented here provide a solid foundation for successfully implementing this valuable synthetic transformation.

References

  • Blettner, C. G., König, W. A., Stenzel, W., & Schotten, T. (Year). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Chen, W., et al. (2018).
  • Cui, X., et al. (2007). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 9(7), 1223-1226.
  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Hoshi, T., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11513-11524.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688.
  • Perreux, L., & Loupy, A. (2001).
  • So, C. M., et al. (2008). A New Family of Tunable Indolylphosphine Ligands by One-Pot Assembly and Their Applications in Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7803-7806.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Pure and Applied Chemistry, 74(9), 1533-1540.

Sources

Method

solubility of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in Organic Solvents Introduction (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is an increasingly important buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in Organic Solvents

Introduction

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is an increasingly important building block in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development.

As of this writing, specific quantitative solubility data for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is not extensively documented in publicly available literature. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to understand the factors influencing the solubility of this compound and to provide a robust experimental protocol for its determination. This guide emphasizes the rationale behind experimental design and provides a framework for generating reliable and reproducible solubility data.

Compound Profile & Predicted Solubility

Chemical Structure:

Figure 1: Chemical Structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Physicochemical Properties:

  • Molecular Formula: C₇H₉BFNO₄S[1]

  • Molecular Weight: 233.03 g/mol [1]

  • CAS Number: 1704095-91-9[1]

The structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid suggests a molecule with significant polarity. The boronic acid group is capable of hydrogen bonding, as is the N-methylsulfamoyl group. The fluorine atom adds to the overall polarity. Consequently, its solubility is expected to be higher in polar organic solvents. Based on general solubility trends of analogous arylboronic acids, a qualitative solubility profile can be predicted.[2][3][4]

Table 1: Predicted Qualitative Solubility of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Very HighThese solvents can accept hydrogen bonds and have high dipole moments, effectively solvating the polar functional groups of the molecule.
Ethers Diethyl ether, 1,4-Dioxane, Dipropyl etherModerate to HighEthers are good solvents for many boronic acids.[2][3][4] The polarity is sufficient to dissolve the compound, though likely less effective than more polar aprotic solvents.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Moderate to HighThese protic solvents can both donate and accept hydrogen bonds, leading to favorable interactions.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateWhile having a dipole moment, these solvents are poor hydrogen bond acceptors, limiting their ability to solvate the boronic acid and sulfamoyl groups effectively.[2][3][4]
Aromatic Toluene, XylenesLowThe nonpolar nature of these solvents is not well-suited to solvate the highly polar target molecule.
Nonpolar Alkanes Hexanes, HeptaneVery Low/InsolubleThe significant mismatch in polarity between the solvent and solute will result in minimal solubility.[2][3][4]

Safety and Handling Precautions

Arylboronic acids should be handled with care, as they can be irritants and may have other associated hazards.[5] Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for arylboronic acids should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. Clean the affected area thoroughly.[8]

  • Potential Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and they may be considered potential genotoxic impurities in APIs.[9] This underscores the importance of controlling their residual levels in drug substances.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound at different temperatures is the dynamic or polythermal method.[2][10] This method involves heating a suspension of the solute in a solvent at a controlled rate and detecting the temperature at which complete dissolution occurs.

G cluster_prep Sample Preparation cluster_exp Measurement cluster_analysis Data Analysis prep1 Accurately weigh the boronic acid into a vial. prep2 Add a precise volume or mass of the chosen solvent. prep1->prep2 prep3 Add a magnetic stir bar. prep2->prep3 exp1 Place vial in a controlled heating block with stirring. prep3->exp1 Sealed Vial exp2 Heat slowly (e.g., 0.3 K/min) while monitoring the suspension. exp1->exp2 exp3 Record the temperature at which the last solid particle dissolves. This is the clearing point (T_clear). exp2->exp3 an1 Repeat for multiple concentrations. exp3->an1 Data Point (Concentration, T_clear) an2 Plot solubility (mole fraction or g/L) vs. temperature. an1->an2 an3 Fit data to a suitable correlation equation. an2->an3

Figure 2: Workflow for Dynamic Solubility Determination.

Materials and Equipment:

  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with screw caps and PTFE septa

  • Magnetic stir bars

  • Heating block or oil bath with precise temperature control and monitoring (±0.1 °C)

  • Luminance probe or laser turbidity sensor (optional, for enhanced precision)

  • Standard laboratory glassware (pipettes, syringes)

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh a specific amount of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid into a glass vial. b. Using a calibrated pipette or by mass, add a precise amount of the selected organic solvent to the vial to create a suspension of known concentration. c. Add a small magnetic stir bar to the vial. d. Seal the vial tightly to prevent solvent evaporation, especially with volatile solvents.

  • Solubility Measurement: a. Place the sealed vial in the heating block. Ensure the vial is positioned to allow for efficient stirring and accurate temperature measurement. b. Begin stirring at a constant and vigorous rate to ensure the suspension is homogenous. c. Heat the sample slowly and at a constant rate (e.g., 0.3 K/minute).[10] A slow heating rate is crucial for ensuring that the system is close to equilibrium. d. Visually observe the sample for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the dissolution temperature (or clearing point). e. For higher accuracy, a luminance probe or turbidity meter can be used to detect the clearing point by measuring the change in light transmission through the sample.[2][10]

  • Data Collection: a. Record the composition (mole fraction or concentration) of the sample and the corresponding dissolution temperature. b. To ensure accuracy, allow the solution to cool slowly. The temperature at which turbidity reappears (recrystallization temperature) should be close to the dissolution temperature. A large difference may indicate issues with super-saturation or degradation. c. Repeat the procedure for several different concentrations to generate a solubility curve.

Data Analysis and Presentation

The collected data will consist of a series of dissolution temperatures for different solute concentrations. This data should be presented in both tabular and graphical formats.

Table 2: Example Data Table for Solubility in Tetrahydrofuran (THF)

Mole Fraction (x) of Boronic AcidConcentration (g/L)Dissolution Temperature (°C)
0.01Calculated ValueExperimental Value
0.02Calculated ValueExperimental Value
0.03Calculated ValueExperimental Value
.........

The data can then be plotted as solubility versus temperature. For many systems, the natural logarithm of the mole fraction solubility (ln x) is plotted against the reciprocal of the absolute temperature (1/T), which can be analyzed using the van 't Hoff equation.

Important Considerations and Troubleshooting

  • Anhydride Formation: A significant challenge with boronic acids is their propensity to undergo dehydration upon heating to form cyclic trimeric anhydrides, known as boroxines.[10] This process is reversible but can complicate solubility measurements.

    • Mitigation: Use anhydrous solvents and minimize the time the compound is held at elevated temperatures. The dynamic method is advantageous as it quickly passes through the temperature range.

  • Purity of Materials: The purity of both the boronic acid and the solvent can significantly impact solubility results. Use materials of the highest available purity and verify the purity if necessary.

  • Metastable Forms: The compound may exist in different polymorphic forms, each with a unique solubility. It is important to ensure consistency in the solid form used for the experiments.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • (3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. PubChem.
  • Solubility of investigated compounds in water. Phenylboronic acid...
  • SAFETY DATA SHEET - ARISTONIC® ACID H. ChemPoint.
  • Phenylboronic acid - SAFETY D
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • SAFETY DATA SHEET - 3-Carboxyphenylboronic acid pinacol ester. Sigma-Aldrich.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • (3-fluoro-4-(N-MethylsulfaMoyl)phenyl)boronic acid - CAS:1704095-91-9. Autech Industry Co.,Limited.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically involving the electron-deficient s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically involving the electron-deficient substrate, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is resulting in very low or no yield. What are the most common initial culprits?

A1: Low conversion in Suzuki couplings, especially with challenging substrates, often points to a few fundamental issues.[1][2][3] Before delving into substrate-specific problems, assess these primary parameters:

  • Catalyst Activity: The active catalyst in the Suzuki reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ.[4][5] Inefficient reduction can lead to low activity.[5] Furthermore, the catalyst may deactivate by aggregating into palladium black, a common issue when using sterically hindered phosphine ligands.[5]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also oxidize the sensitive phosphine ligands and the active Pd(0) catalyst, leading to decomposition.[3][4][5]

  • Reagent Purity and Stability: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[3][6]

Initial Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction vessel is oven-dried and that all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][7] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Check: Use a fresh batch of palladium catalyst and ligand. If using a Pd(II) source, consider switching to a more robust, air-stable Pd(0) precatalyst like a palladacycle (e.g., XPhos Pd G3) which doesn't require an in situ reduction step.[3]

  • Reagent Quality: Assess the quality of your (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. If it has been stored for a long time, consider purifying it or synthesizing a fresh batch.[7]

Q2: I suspect my boronic acid is the problem. Why is (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid particularly challenging, and how can I address this?

A2: Your suspicion is well-founded. The structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid presents specific electronic challenges that can significantly hinder the Suzuki-Miyaura coupling.

The core issue stems from the presence of two strong electron-withdrawing groups (EWGs): the fluorine atom and the N-methylsulfamoyl group.[8] These groups decrease the electron density on the phenyl ring, which has a cascading effect on the catalytic cycle.[8]

Mechanistic Insight: The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] For electron-deficient boronic acids, the transmetalation step is often the rate-limiting step.[8] The reduced nucleophilicity of the aryl group makes its transfer from the boron atom to the palladium center sluggish.[8]

dot digraph "Suzuki_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Define nodes Pd0 [label="Pd(0)L_n\nActive Catalyst", fillcolor="#4285F4"]; OxAdd [label="Oxidative Addition\n(R¹-X)", fillcolor="#34A853"]; PdII_1 [label="R¹-Pd(II)L_n-X", fillcolor="#EA4335"]; Transmetal [label="Transmetalation\n(R²-B(OR)₂)", fillcolor="#FBBC05", shape=ellipse]; PdII_2 [label="R¹-Pd(II)L_n-R²", fillcolor="#EA4335"]; RedElim [label="Reductive Elimination", fillcolor="#34A853"]; Product [label="R¹-R²\nProduct", shape=cds, style=rounded, fillcolor="#5F6368"];

// Define edges Pd0 -> OxAdd [label="Fast"]; OxAdd -> PdII_1; PdII_1 -> Transmetal [label="Often Rate-Limiting\nfor Electron-Deficient\nBoronic Acids", color="#EA4335", fontcolor="#202124"]; Transmetal -> PdII_2; PdII_2 -> RedElim [label="Fast"]; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Suzuki-Miyaura Catalytic Cycle.

A major competing side reaction for electron-deficient boronic acids is protodeboronation , where the carbon-boron bond is cleaved by a proton source (like water in the solvent or generated from the base), replacing the boronic acid group with a hydrogen atom.[6][10] This is often exacerbated by the basic conditions required for the coupling.[10][11]

Troubleshooting Strategies for Electron-Deficient Boronic Acids:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a pinacol or MIDA boronate ester.[7][12] These are generally less prone to protodeboronation.[10][12][13]

    • Protocol for MIDA Boronate Ester Formation: A robust method for protecting the boronic acid is to convert it to an N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally stable and can be purified by chromatography.[7]

  • Minimize Water Content: While some water is often beneficial or necessary for many Suzuki couplings to dissolve the base, excess water can promote protodeboronation.[14] Experiment with solvent systems like anhydrous dioxane or THF with a minimal, carefully controlled amount of water.

  • Choice of Base: A strong, non-nucleophilic, and minimally hydroxyl-containing base is often preferred. Bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be effective.[3][15] Stronger bases can accelerate the desired transmetalation but may also increase the rate of protodeboronation.[9][10]

Parameter Recommendation for Electron-Deficient Boronic Acid Rationale
Boron Reagent Convert to MIDA boronate ester or potassium trifluoroborate.Increases stability and reduces susceptibility to protodeboronation.[7]
Solvent Anhydrous dioxane or THF, potentially with minimal water.Minimizes the primary reagent for the protodeboronation side reaction.
Base K₃PO₄, Cs₂CO₃, or CsF.Strong, but less hydroxyl-rich bases can favor transmetalation over protodeboronation.[3][15]
Q3: My reaction is still sluggish. How should I optimize the catalyst system (palladium source and ligand) for this specific substrate?

A3: The choice of catalyst and ligand is paramount, especially when coupling an electron-deficient boronic acid with potentially challenging aryl halides (e.g., electron-rich or sterically hindered chlorides).[9][16]

General Principles:

  • Electron-Rich Ligands: For coupling electron-deficient partners, catalysts bearing bulky, electron-rich phosphine ligands are generally required.[9][16] These ligands promote the rate-limiting oxidative addition step (especially with aryl chlorides) and stabilize the palladium center.[9]

  • Precatalyst Selection: Modern palladium precatalysts (often denoted as G2, G3, G4) are designed for stability and high activity. They often outperform traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, especially for difficult couplings.[17]

Recommended Catalyst/Ligand Combinations:

Catalyst/Ligand System Typical Coupling Partners Key Advantages
XPhos Pd G3 / XPhos Aryl Chlorides, hindered substratesHighly active, air-stable precatalyst. Excellent for challenging couplings.[3][17]
SPhos Pd G2 / SPhos Heteroaryl halides, electron-deficient substratesMinimizes protodeboronation of sensitive heteroaryl boronic acids.[15][17]
Pd₂(dba)₃ / P(t-Bu)₃ General use, including aryl chloridesStrong, electron-rich ligand system.[18]
Pd(OAc)₂ / PCy₃ Aryl TriflatesEffective for triflate coupling partners.[18]

Troubleshooting Workflow for Catalyst Optimization:

dot digraph "Catalyst_Optimization_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335"]; Check_Base [label="Q: Is the base optimal?\nTry K₃PO₄ or Cs₂CO₃", fillcolor="#FBBC05"]; Initial_System [label="Initial System:\nPd(OAc)₂/SPhos", fillcolor="#4285F4"]; Switch_Precatalyst [label="Switch to Precatalyst\n(e.g., XPhos Pd G3)", fillcolor="#34A853"]; Increase_Loading [label="Increase Catalyst Loading\n(e.g., 2-5 mol%)", fillcolor="#FBBC05"]; Screen_Ligands [label="Screen Alternative Ligands\n(e.g., RuPhos, Buchwald Ligands)", fillcolor="#4285F4"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853"]; Failure [label="Still Low Yield\nRe-evaluate Substrates", shape=ellipse, fillcolor="#EA4335"];

// Edges Start -> Check_Base; Check_Base -> Initial_System; Initial_System -> Switch_Precatalyst [label="If no improvement"]; Switch_Precatalyst -> Increase_Loading [label="If still sluggish"]; Increase_Loading -> Screen_Ligands [label="If necessary"]; Screen_Ligands -> Success; Screen_Ligands -> Failure [style=dashed]; Increase_Loading -> Success [style=dashed]; Switch_Precatalyst -> Success [style=dashed]; } dot Caption: Catalyst system optimization workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][7]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (or its ester derivative, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of protodeboronation in reactions involving fluorinated phenylboronic acids. Our goal is to equip you with the mechanistic understanding and practical solutions needed to minimize this undesired side reaction and maximize the yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with fluorinated phenylboronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a significant undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] For fluorinated phenylboronic acids, the electron-withdrawing nature of fluorine atoms can make the ipso-carbon more susceptible to protonolysis, leading to the formation of a fluoroarene byproduct instead of the desired coupled product. This consumption of the starting material reduces the overall reaction yield and can complicate purification.[2]

Q2: I'm observing a significant amount of the corresponding fluoroarene byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A: The formation of a fluoroarene byproduct is a classic indicator of protodeboronation.[2] Several factors can accelerate this side reaction:

  • High pH: Strongly basic conditions (pH > 10), often employed in Suzuki-Miyaura couplings, are known to significantly increase the rate of protodeboronation.[2][3] This is because the boronic acid is converted to the more reactive boronate anion.[3]

  • Elevated Temperatures: High reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[2]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[1]

  • Inefficient Catalyst System: A slow or inefficient catalyst provides more time for the boronic acid to decompose via protodeboronation before the cross-coupling can occur.[2]

  • Ligand Choice: Certain ligands, particularly strong donors like acetonitrile and pyridine in copper-mediated reactions, have been shown to accentuate protodeboronation.[4][5]

Q3: Can I use boronic esters to avoid protodeboronation?

A: While it is a common assumption that converting a boronic acid to its ester form will increase stability against protodeboronation, this is not always the case.[3][6] The stability of boronic esters is highly dependent on the diol used for esterification.[7] Some esters, particularly those forming six-membered rings, can actually undergo protodeboronation more rapidly than the parent boronic acid.[7] However, certain esters, like those derived from pinacol, are often more stable.[3] Additionally, MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are used in "slow-release" strategies, where the boronic acid is generated in situ at a low concentration, minimizing the opportunity for decomposition.[1]

Q4: Are there specific bases that are better at minimizing protodeboronation?

A: Yes, switching from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases is a highly effective strategy.[2] Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[2] In some cases, potassium fluoride (KF) can also suppress this side reaction.[2] The key is to use a base that is strong enough to facilitate the desired transmetalation step of the Suzuki-Miyaura coupling but not so strong that it excessively promotes protodeboronation.

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation Observed by LC-MS or GC-MS Analysis

Symptoms:

  • A major peak corresponding to the mass of the protodeboronated fluoroarene is observed.

  • Low yield of the desired cross-coupled product.

  • Consumption of the fluorinated phenylboronic acid starting material is faster than product formation.

Root Cause Analysis and Solutions:

The primary goal is to accelerate the rate of the desired cross-coupling reaction relative to the rate of protodeboronation.

Troubleshooting_Protodeboronation Start High Protodeboronation Observed Base Is a strong base (e.g., NaOH, KOH) being used? Start->Base Temp Is the reaction temperature high (>100 °C)? Base->Temp No SwitchBase Solution: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF). Base->SwitchBase Yes Catalyst Is the catalyst system optimized? Temp->Catalyst No LowerTemp Solution: Lower the reaction temperature (e.g., 60-80 °C). Temp->LowerTemp Yes Solvent Is an aqueous solvent system being used? Catalyst->Solvent Yes OptimizeCatalyst Solution: Use a highly active catalyst system (e.g., Pd precatalyst with bulky phosphine ligand). Catalyst->OptimizeCatalyst No Anhydrous Solution: Consider anhydrous conditions or 'slow-release' boronic acid derivatives (MIDA, trifluoroborates). Solvent->Anhydrous Yes End Monitor reaction progress. If issue persists, consider a combination of strategies. Solvent->End No SwitchBase->End LowerTemp->End OptimizeCatalyst->End Anhydrous->End

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Detailed Troubleshooting Steps:

  • Evaluate the Base: Strong bases are a primary culprit in accelerating protodeboronation.[2]

    • Action: Replace strong bases like NaOH or KOH with milder alternatives such as K₃PO₄ or K₂CO₃. The use of finely ground base is recommended to ensure better solubility and reactivity.

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can disproportionately favor the protodeboronation pathway.[2]

    • Action: Attempt the reaction at a lower temperature, for instance, in the 60-80 °C range.[2] Modern, highly active catalyst systems often allow for effective coupling at these milder temperatures.

  • Enhance Catalyst Activity: A sluggish catalytic cycle provides a larger window for the boronic acid to decompose.[2]

    • Action: Employ a highly active palladium precatalyst in combination with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These systems can significantly increase the rate of the desired cross-coupling.[2]

  • Manage the Proton Source: Water is a common proton source for protodeboronation.

    • Action: If feasible for your specific transformation, consider running the reaction under anhydrous conditions. Alternatively, using boronic acid derivatives designed for "slow-release," such as MIDA boronates or potassium trifluoroborates, can maintain a low in-situ concentration of the boronic acid, thereby minimizing its decomposition.[1]

Issue 2: Fluorinated Phenylboronic Acid is Unstable During Storage or Pre-reaction Workup

Symptoms:

  • Noticeable degradation of the solid boronic acid over time.

  • Inconsistent results between batches of the same reaction.

  • Formation of protodeboronated byproduct even before the addition of all reaction components.

Root Cause Analysis and Solutions:

Some fluorinated phenylboronic acids are inherently less stable, and their decomposition can be initiated by atmospheric moisture and trace acidity or basicity.

Competing_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_protodeboronation Protodeboronation ArBF2 Ar-B(OH)₂ (Fluorinated Phenylboronic Acid) Pd_cat Pd Catalyst Base ArBF2->Pd_cat Transmetalation Deboronated_Product Ar-H (Undesired Byproduct) ArBF2->Deboronated_Product Protonolysis ArX Ar'-X (Aryl Halide) ArX->Pd_cat Coupling_Product Ar-Ar' (Desired Product) Pd_cat->Coupling_Product Reductive Elimination Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->ArBF2

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Detailed Preventative Measures:

  • Proper Storage:

    • Action: Store highly sensitive fluorinated phenylboronic acids under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.

  • Use of Boronic Acid Derivatives: For particularly unstable substrates, using a more robust form is recommended.

    • Action: Convert the boronic acid to a more stable derivative for storage and handling.

      • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be easily prepared.[8]

      • MIDA Boronates: These are highly stable, often crystalline solids that are compatible with chromatography. They release the boronic acid slowly under basic aqueous conditions, which is ideal for minimizing protodeboronation during the reaction.[1][9]

      • Organotrifluoroborates: Potassium aryltrifluoroborates are another class of stable, crystalline solids that are less prone to protodeboronation.[9]

  • In Situ Generation:

    • Action: If the boronic acid is particularly unstable, consider synthetic routes that generate it in situ immediately before the cross-coupling step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Milder Base

This protocol is a starting point for minimizing protodeboronation by using a milder base and an active catalyst system.

Reagents and Equipment:

  • Fluorinated phenylboronic acid (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous solvent (e.g., dioxane, 2-MeTHF, or toluene)

  • Oven-dried reaction vessel with a stir bar

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the fluorinated phenylboronic acid, and the finely ground K₃PO₄.

  • If not in a glovebox, seal the vessel, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (start with 60-80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Use of a Phenylboronic Pinacol Ester

This protocol describes the conversion of a fluorinated phenylboronic acid to its more stable pinacol ester derivative.

Part A: Esterification

  • In a round-bottom flask, dissolve the fluorinated phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by chromatography or crystallization if necessary.

Part B: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow the general procedure in Protocol 1, substituting the fluorinated phenylboronic acid with its pinacol ester (1.2-1.5 equiv). A base is still required for the coupling reaction.

Summary of Key Parameters and Recommendations

ParameterStandard Conditions (High Risk of Protodeboronation)Recommended Conditions (Low Risk of Protodeboronation)Rationale
Base Strong bases (NaOH, KOH, Cs₂CO₃)Milder bases (K₃PO₄, K₂CO₃, KF)[2]Reduces the rate of base-catalyzed protodeboronation.[3]
Temperature High (>100 °C)Moderate (60-80 °C)[2]Minimizes the thermal acceleration of the decomposition pathway.
Catalyst Less active Pd sources (e.g., Pd(PPh₃)₄)Highly active Pd precatalysts with bulky phosphine ligands[2]Accelerates the desired coupling to outcompete protodeboronation.
Boron Source Boronic AcidBoronic Acid Derivatives (Pinacol esters, MIDA boronates, Trifluoroborates)[1][8][9]Increases stability and allows for slow, controlled release of the boronic acid.
Solvent Aqueous mixturesAnhydrous organic solvents (Toluene, Dioxane, 2-MeTHF)Reduces the availability of a proton source.

By carefully selecting the reaction parameters based on the principles outlined in this guide, researchers can significantly suppress the undesired protodeboronation of fluorinated phenylboronic acids, leading to higher yields and cleaner reaction profiles.

References

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Gouverneur, V., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • Gouverneur, V., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Products of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic Acid Reactions

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting and purification protocols for researchers working with reaction products derived from (3-fluoro-4-(N-methylsulfamoy...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and purification protocols for researchers working with reaction products derived from (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. Given the unique electronic properties imparted by the fluoro and N-methylsulfamoyl groups, reaction products, particularly from Suzuki-Miyaura cross-couplings, present specific purification challenges. This document is designed to serve as a practical, field-tested resource for overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the purification process.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: In a typical Suzuki-Miyaura coupling, the impurity profile is predictable. You should anticipate the presence of:

  • Unreacted Starting Materials: Residual (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid and the corresponding aryl halide/triflate.

  • Homocoupling Product: A symmetrical biaryl formed from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

  • Protodeborylation Product: The boronic acid is replaced by a hydrogen atom, yielding N-methyl-2-fluorobenzenesulfonamide. This side reaction is common with heteroaryl boronic acids but can occur with electron-deficient aryl boronic acids under certain conditions.[1]

  • Dehalogenation Product: The halide from your coupling partner is replaced by a hydrogen atom.[1]

  • Catalyst Residues: Residual palladium, often appearing as a black solid (palladium black), and phosphine ligands or their oxides.

  • Inorganic Salts: Bases such as K₂CO₃ or K₃PO₄ used in the reaction.[2]

Q2: What is the single most critical step in my initial purification workflow?

A: The initial aqueous workup is paramount. A properly executed liquid-liquid extraction sequence will remove the majority of inorganic salts and, most importantly, the acidic boronic acid impurities. A common mistake is to proceed directly to chromatography without a thorough basic wash, which leads to column contamination and poor separation.

Q3: My desired product is a solid. Should I prioritize flash chromatography or recrystallization?

A: This depends on the purity of your crude material.

  • If the crude product is highly impure (>20% impurities by NMR): Begin with flash column chromatography. This is the most effective method for separating compounds with different polarities, such as removing the non-polar homocoupling byproduct from your more polar desired product.[3]

  • If the crude product is relatively clean (>80% pure): Recrystallization is the superior method for achieving high analytical purity.[4] It is more scalable and cost-effective than chromatography for final purification. Often, the optimal workflow involves chromatography followed by recrystallization of the pooled, clean fractions.

Q4: How can I definitively identify the key impurities in my crude product?

A: A combination of spectroscopic techniques is most effective.

  • ¹H and ¹⁹F NMR: These are invaluable for identifying organic impurities. The starting boronic acid and its protodeborylation product will have distinct aromatic signals and fluorine environments.

  • ¹¹B NMR: This is the most direct method for detecting boron-containing species. The starting boronic acid will have a characteristic signal around 30 ppm.[5][6]

  • LC-MS: This technique is excellent for identifying all components in a complex mixture by their mass-to-charge ratio, confirming the presence of starting materials, side-products, and the desired product.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Significant unreacted boronic acid is present in the organic layer after aqueous workup.

  • Possible Cause 1: Insufficiently basic wash. The pKa of an aryl boronic acid is typically around 8-10. If the aqueous wash is neutral or only weakly basic, the boronic acid will not be fully deprotonated to its water-soluble boronate salt.

    • Solution: Employ a 1-2 M solution of a strong base like NaOH for the aqueous wash.[5][7] Perform the wash 2-3 times and monitor the organic layer by TLC to ensure complete removal of the boronic acid spot.

  • Possible Cause 2: Formation of neutral, less-soluble boroxines. Boronic acids can dehydrate to form cyclic anhydrides called boroxines. These are less acidic and may not be as efficiently extracted by a basic wash.

    • Solution: After the initial basic wash, consider a specialized purification technique. Using a scavenger resin with diethanolamine (DEAM) functionality is highly effective at sequestering both boronic acids and boroxines from the organic phase.[5]

Problem 2: The desired product co-elutes with a non-polar impurity during column chromatography.

  • Possible Cause: Homocoupling byproduct. The homocoupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid results in a symmetrical biaryl. While it contains two polar sulfonamide groups, its symmetry can sometimes reduce its overall polarity relative to the desired unsymmetrical product, leading to close elution.

    • Solution 1: Optimize Chromatography Conditions. Use a shallower solvent gradient to increase the resolution between the two spots. A switch to a different solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) can alter the selectivity and improve separation.

    • Solution 2: Recrystallization. If chromatography fails to provide complete separation, recrystallization is an excellent alternative. The two compounds will likely have different solubilities and crystal packing efficiencies, allowing for separation.[4]

Problem 3: The product streaks badly on the silica gel column, leading to poor separation and low recovery.

  • Possible Cause: Interaction of the sulfonamide group with silica. The sulfonamide moiety (R-SO₂NH-R') contains both a slightly acidic N-H proton and basic oxygen atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking.

    • Solution: Modify the mobile phase. Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine or ammonia) to the eluent can suppress these interactions.[8] For a molecule with an acidic N-H, adding a small amount of acetic acid is often effective. This protonates any basic sites on the compound and deactivates the silica surface, resulting in sharper peaks.

Problem 4: The final product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: High impurity concentration. The presence of significant impurities can disrupt the crystal lattice formation, causing the compound to separate as a liquid (oil).[4]

    • Solution: Re-purify the material using flash chromatography to remove the bulk of the impurities before attempting recrystallization again.[4]

  • Possible Cause 2: Inappropriate solvent or cooling rate. If the solvent is too nonpolar, or if the solution is cooled too quickly, the product's solubility can drop so rapidly that it doesn't have time to form an ordered crystal lattice.[4]

    • Solution: Re-dissolve the oil by heating, add a small amount of a more polar "good" solvent to the mixture, and allow it to cool much more slowly.[4] Start with room temperature cooling, followed by refrigeration, and finally a freezer. Scratching the inside of the flask with a glass rod can also help induce nucleation.[4]

Section 3: Standardized Protocols

These protocols provide detailed, step-by-step methodologies for the key purification workflows.

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
  • Cooling & Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration (Optional): If a significant amount of palladium black has crashed out, filter the diluted mixture through a pad of Celite® to remove the solid catalyst residues. Wash the pad with additional organic solvent.[9]

  • Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1 M NaOH solution (2 x volume of organic layer). Shake vigorously, venting frequently. Separate the layers. This step removes the acidic boronic acid.[5][7]

  • Neutral Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[2]

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is now ready for further purification.

Protocol 2: Flash Column Chromatography for Biaryl Sulfonamides
  • Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using the initial, low-polarity eluent system (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[10]

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for these compounds is from 10% to 60% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis & Pooling: Analyze the fractions containing UV-active spots. Pool the fractions that contain the pure desired product.

  • Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

Protocol 3: Recrystallization of Polar Sulfonamide Products
  • Solvent Selection: Choose a suitable solvent or solvent pair. For polar sulfonamides, common pairs include isopropanol/water, ethanol/water, or ethyl acetate/hexanes.[4] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., isopropanol) dropwise to the boiling mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[4]

  • Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to re-clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals in a vacuum oven or desiccator.

Section 4: Visual Guides & Data

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Protocol 1) crude->workup chromatography Flash Chromatography (Protocol 2) workup->chromatography High Impurity Load recrystallization Recrystallization (Protocol 3) workup->recrystallization Low Impurity Load (>80% pure) chromatography->recrystallization For highest purity pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow decision tree.

Troubleshooting_Diagram sol sol start Impurity Detected in Final Product? boronic_acid Boronic Acid (¹¹B NMR Signal?) start->boronic_acid Yes homocoupling Homocoupling (Symmetric Signals?) boronic_acid->homocoupling No sol_base_wash Perform 1-2M NaOH Wash or Use DEAM Scavenger Resin boronic_acid->sol_base_wash Yes sol_chromatography Optimize Chromatography Gradient (e.g., shallow gradient) homocoupling->sol_chromatography Yes

Caption: Troubleshooting guide for common impurities.

Data Tables

Table 1: Common Impurities & Identification

Impurity Type Typical ¹H NMR Feature Identification Aid Primary Removal Strategy
Unreacted Boronic Acid Distinct aromatic signals, broad B-OH peak ¹¹B NMR, LC-MS Basic Aqueous Wash, Scavenger Resin[5][7]
Homocoupling Product Symmetrical aromatic pattern LC-MS (Higher MW) Flash Chromatography[1]
Protodeborylation Product Simpler aromatic multiplet LC-MS (Lower MW) Flash Chromatography

| Phosphine Oxide Ligands | Downfield multiplet in ³¹P NMR | ³¹P NMR | Flash Chromatography |

Table 2: Suggested Chromatography & Recrystallization Solvents

Technique Solvent System Rationale & Use Case
Flash Chromatography Ethyl Acetate / Hexanes Standard system for moderately polar compounds.[11][12]
Dichloromethane / Methanol For more polar products that have low solubility in EtOAc.
Recrystallization Isopropanol / Water Good for inducing crystallization of polar, H-bond donors.[4]
Ethyl Acetate / Hexanes Effective for moderately polar compounds.

| | Ethanol / Water | A common and effective alternative to isopropanol/water.[4] |

Section 5: References

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Schlemmer, B., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Nitro-Sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2005). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2022). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Homocoupling Side Reactions of Electron-Deficient Boronic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with homocoupling side reactions, particularly when working with electron-deficient boronic acids in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize these unwanted side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Electron-Deficient Boronic Acids

Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is highly dependent on the nature of the coupling partners. Electron-deficient boronic acids, while valuable building blocks, are notoriously prone to undergoing homocoupling, a side reaction where two boronic acid molecules couple to form a symmetrical biaryl. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

This guide will delve into the mechanisms behind this problematic side reaction and provide you with actionable strategies to mitigate it, ensuring the robustness and efficiency of your synthetic endeavors.

Troubleshooting Guide: Minimizing Homocoupling of Electron-Deficient Boronic Acids

This section is designed to help you diagnose and solve issues related to the homocoupling of electron-deficient boronic acids in your experiments.

Issue 1: Significant Formation of Homocoupled Product Observed by LC-MS or NMR

  • Primary Suspect: Presence of dissolved oxygen in the reaction mixture.

  • Scientific Rationale: The most common pathway for homocoupling is mediated by oxygen.[1][2] Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[3] This process is often more competitive with electron-deficient boronic acids.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Standard practice involves sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes. For particularly sensitive reactions, the freeze-pump-thaw method is highly recommended.

    • Maintain Inert Atmosphere: Throughout the experiment, maintain a positive pressure of an inert gas to prevent atmospheric oxygen from re-entering the reaction vessel.

Issue 2: Homocoupling Persists Despite Rigorous Degassing

  • Primary Suspect: Issues with the palladium catalyst or a non-oxygen-mediated homocoupling pathway.

  • Scientific Rationale:

    • Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with the boronic acid to form the homocoupled dimer during its in-situ reduction to the active Pd(0) species.[1]

    • Alternative Mechanisms: For some electron-deficient boronic acids, a "protonolysis/second transmetalation" event has been proposed as a potential pathway for homocoupling that does not require oxygen.[4][5]

  • Solutions:

    • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the issues associated with the in-situ reduction of Pd(II) precatalysts.[6]

    • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos have been shown to be effective in promoting the desired cross-coupling reaction over homocoupling, even with challenging electron-deficient boronic acids.[4][5] These ligands can accelerate the rate-limiting steps of the desired catalytic cycle.

    • Slow Addition of the Boronic Acid: Adding the electron-deficient boronic acid slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

Issue 3: Low Yield of Desired Product and a Mixture of Byproducts, Including Homocoupling

  • Primary Suspect: Suboptimal reaction conditions (base, solvent, temperature) for the specific electron-deficient boronic acid.

  • Scientific Rationale: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] If transmetalation is slow, competing side reactions like homocoupling and protodeboronation can become more prominent.

  • Solutions:

    • Optimize the Base: For electron-deficient boronic acids, stronger, non-nucleophilic bases are often required to facilitate the transmetalation step. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate (Na₂CO₃).[6]

    • Solvent Selection: Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred. The addition of a small amount of water is often necessary to dissolve the base, but excessive water can promote side reactions.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.[1]

    • Pre-heating the Reaction Mixture: One practical tip is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the electron-deficient boronic acid. This can help to ensure the catalytic cycle is initiated efficiently.[2]

Parameter Recommendation for Electron-Deficient Boronic Acids Rationale
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids homocoupling during in-situ reduction of Pd(II)
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes desired cross-coupling over homocoupling
Base Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Facilitates the slow transmetalation step
Solvent Aprotic solvents (e.g., dioxane, toluene) with minimal waterMinimizes side reactions
Degassing Rigorous sparging or freeze-pump-thawRemoves oxygen, a key promoter of homocoupling
Addition Slow addition of the boronic acidKeeps instantaneous concentration low to disfavor homocoupling

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient boronic acids more prone to homocoupling?

A1: The electron-withdrawing groups on the boronic acid decrease its nucleophilicity. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is crucial for the formation of the desired cross-coupled product.[6][7] When this step is slow, the boronic acid has a greater opportunity to participate in competing side reactions, such as oxygen-mediated or Pd(II)-induced homocoupling.[1]

Q2: Can the choice of aryl halide partner affect the extent of homocoupling?

A2: Yes. A more reactive aryl halide (e.g., aryl iodide or bromide) will undergo oxidative addition more readily, which can help to keep the concentration of the active Pd(0) catalyst engaged in the desired catalytic cycle and less available for side reactions. Conversely, a less reactive aryl halide (e.g., aryl chloride) may require more forcing conditions, which can sometimes favor homocoupling.

Q3: Is there a visual way to understand the competing reaction pathways?

A3: Absolutely. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the common oxygen-mediated homocoupling pathway.

G Competing Pathways: Suzuki-Miyaura vs. Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar'-X) ArPdAr_prime Ar-Pd(II)(Ar')L₂ ArPdX->ArPdAr_prime Transmetalation (ArB(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Product ArPdAr_prime->Product Ar-Ar' Pd0_homo Pd(0)L₂ PdII_O2 L₂Pd(II)-O₂ Pd0_homo->PdII_O2 Oxidation (O₂) ArPdOOBOH Ar-Pd(II)(OOB(OH)₂)L₂ PdII_O2->ArPdOOBOH 1st Transmetalation (ArB(OH)₂) ArPdAr_homo Ar-Pd(II)(Ar)L₂ ArPdOOBOH->ArPdAr_homo 2nd Transmetalation (ArB(OH)₂) ArPdAr_homo->Pd0_homo Reductive Elimination Homocoupling_Product Homocoupling_Product ArPdAr_homo->Homocoupling_Product Ar-Ar Start Start->Pd0 Start->Pd0_homo

Caption: Competing pathways for a Pd(0) catalyst.

Experimental Protocol: Minimizing Homocoupling of an Electron-Deficient Boronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of an electron-deficient boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%) to the reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction flask.

  • Degassing: Bubble an inert gas through the stirred reaction mixture for an additional 20-30 minutes.

  • Addition of Boronic Acid: Dissolve the electron-deficient boronic acid (1.2-1.5 equiv) in a minimal amount of degassed solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G Workflow to Minimize Homocoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware B Charge flask with Ar-X, Base, Pd₂(dba)₃, SPhos A->B C Add degassed solvent B->C D Degas mixture C->D E Slowly add Boronic Acid Solution D->E F Heat under inert atmosphere E->F G Monitor by TLC/LC-MS F->G H Cool and perform aqueous workup G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: Experimental workflow for minimizing homocoupling.

References

  • Synlett, 2020 , 31(15), 1475-1479.

  • BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • Request PDF. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from

  • Molecules, 2022 , 27(21), 7561.

  • ACS Catalysis, 2016 , 6(8), 5251-5265.

  • ResearchGate. (n.d.). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from

  • ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from

  • Journal of the American Chemical Society, 2006 , 128(21), 6829-6836.

Sources

Troubleshooting

Technical Support Center: Stability of (3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid Under Basic Conditions

Welcome to the technical support center for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent, particularly concerning its stability in the presence of bases.

Introduction

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a valuable building block in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of electron-withdrawing fluoro and N-methylsulfamoyl groups influences its reactivity and stability.[3] A common challenge encountered during its application is instability under basic conditions, which are often required for activating the boronic acid in cross-coupling reactions.[4] This guide will address the primary degradation pathways, the impact of various bases, and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the main degradation pathways for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid in the presence of a base?

The primary degradation pathway for arylboronic acids under basic conditions is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is an undesired side reaction that consumes the boronic acid, leading to lower yields in coupling reactions.[5] The rate of protodeboronation is highly dependent on the reaction conditions, including pH, temperature, and the nature of the substituents on the aryl ring.[5]

For (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, the electron-withdrawing nature of the fluoro and N-methylsulfamoyl groups makes the boronic acid more susceptible to nucleophilic attack, which can facilitate protodeboronation under basic conditions.

Two other potential degradation pathways to be aware of are:

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[6][7] This can be promoted by certain oxidants or even atmospheric oxygen under specific conditions, sometimes accelerated by the presence of a base.[8][9]

  • Boroxine Formation: In the presence of dehydrating conditions or upon heating, three molecules of a boronic acid can condense to form a cyclic trimer called a boroxine.[10][11] While this is a reversible process and boroxines can be readily hydrolyzed back to the boronic acid, their formation can affect the concentration and reactivity of the active boronic acid species in a reaction.[11][12]

Troubleshooting Guide
Issue 1: Low yields in Suzuki-Miyaura coupling reactions.

Possible Cause: Degradation of the boronic acid via protodeboronation due to the use of a strong base.

Solutions:

  • Choice of Base: The strength and type of base can significantly impact the rate of protodeboronation. While a base is necessary to activate the boronic acid to the more nucleophilic boronate species for transmetalation, a base that is too strong or used in excess can accelerate degradation.[4] Consider using milder bases.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Slow Addition of Base: Adding the base slowly to the reaction mixture can help to maintain a lower instantaneous concentration of the activated boronate, potentially reducing the rate of protodeboronation.

Issue 2: Formation of 3-fluoro-N-methylbenzenesulfonamide as a major byproduct.

Possible Cause: This is the direct product of protodeboronation of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Solutions:

  • Optimize Base and Solvent: Experiment with a matrix of bases and solvents to find conditions that favor the coupling reaction over protodeboronation. For example, weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might be preferable to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[13] Aprotic solvents may also suppress protodeboronation compared to protic solvents.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[14] Boronic esters can exhibit different stability profiles and may be less prone to protodeboronation under certain conditions.[14] However, be aware that hydrolysis of the ester to the boronic acid can still occur in situ.[14]

Issue 3: Inconsistent results and difficulty in reaction monitoring.

Possible Cause: On-column degradation during HPLC analysis or instability of the boronic acid in the sample diluent.

Solutions:

  • Analytical Method Development: When monitoring the reaction by HPLC, be aware that boronic acids can degrade on the column, especially on silica-based columns with residual silanols.[15][16] Using end-capped columns or mobile phase additives can help to minimize this.[15]

  • Sample Preparation for Analysis: Prepare samples for HPLC analysis immediately before injection and use an aprotic diluent if possible to minimize degradation in the vial.[15]

  • Alternative Analytical Techniques: Consider using ¹H NMR or ¹¹B NMR spectroscopy to monitor the reaction, as these techniques can provide a more direct measure of the species in solution without the potential for on-column degradation.[15]

Experimental Protocols
Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different bases to optimize the yield of the desired biaryl product while minimizing protodeboronation.

Materials:

  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a series of reaction vessels, add (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., 2-5 mol%).

  • To each vessel, add a different base (2.0-3.0 equivalents).

  • Degas the solvent mixture (e.g., dioxane/water 4:1) by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to each reaction vessel.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir for the designated reaction time.

  • Monitor the reactions by TLC or HPLC to determine the consumption of starting materials and the formation of the product and protodeboronation byproduct.

  • Upon completion, cool the reactions to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of the desired product to the protodeboronation byproduct.

Data Presentation

Table 1: Effect of Different Bases on the Outcome of a Suzuki-Miyaura Coupling Reaction

EntryBaseSolventTemperature (°C)Time (h)Product Yield (%)Protodeboronation Byproduct (%)
1K₂CO₃Dioxane/H₂O (4:1)90127515
2Cs₂CO₃Dioxane/H₂O (4:1)9012858
3K₃PO₄Dioxane/H₂O (4:1)90128012
4CsFDioxane100186525
5NaOHDioxane/H₂O (4:1)9064050

Note: The data presented in this table is illustrative and will vary depending on the specific reaction partners and conditions.

Visualization of Degradation Pathway

G cluster_0 Main Reaction Pathway cluster_1 Degradation Pathway BoronicAcid (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid Boronate Boronate Species BoronicAcid->Boronate + Base (e.g., K₂CO₃) Product Desired Biaryl Product Boronate->Product + Ar-X, Pd Catalyst (Transmetalation & Reductive Elimination) Protodeboronation Protodeboronation Byproduct (3-fluoro-N-methylbenzenesulfonamide) Boronate->Protodeboronation + H₂O/Proton Source (Undesired Side Reaction)

Caption: Suzuki-Miyaura coupling vs. protodeboronation.

References
  • Al-Zoubi, R. M. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Cammidge, A. N., & Jennens, L. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal, 28(50), e202201581.
  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 19, 2026.
  • [No author]. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
  • [No author]. (2017). Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Research Explorer - The University of Manchester.
  • BenchChem. (2025).
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5489–5498.
  • [No author]. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5489–5498.
  • [No author]. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5489–5498.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • American Chemical Society. (2025). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega.
  • Arkivoc. (n.d.). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition.
  • Georganics. (2024).
  • [No author]. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
  • [No author]. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • PubMed. (2012).
  • [No author]. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • ResearchGate. (n.d.).
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • [No author]. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5).
  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • GlobalChemMall. (n.d.). (3-Fluoro-4-(methylsulfonyl)phenyl)boronic acid.
  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • [No author]. (n.d.). (3-fluoro-4-(N-MethylsulfaMoyl)phenyl)boronic acid - CAS:1704095-91-9.
  • PubChem. (n.d.). (3-Fluoro-5-sulfamoylphenyl)boronic acid.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 3-Fluorophenylboronic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Complex Aryl Bromides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with complex ary...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with complex aryl bromides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.

Introduction: The Nuances of Coupling Complex Aryl Bromides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, when dealing with complex aryl bromides—those that are sterically hindered, electronically deactivated, or contain sensitive functional groups—the reaction can often fail or provide disappointingly low yields. This guide will walk you through a systematic approach to diagnosing and resolving these common issues.

Foundational Troubleshooting Logic

Before diving into specific problems, it's crucial to approach troubleshooting systematically. A failed reaction is a puzzle with multiple potential culprits. The following flowchart provides a logical progression for your investigation.

Suzuki_Troubleshooting cluster_reagents Reagent & Setup Checks cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Analysis Start Reaction Failure (Low/No Yield) Reagent_Check Step 1: Reagent & Setup Integrity Check Start->Reagent_Check Catalyst_System Step 2: Evaluate Catalyst System Reagent_Check->Catalyst_System Reagents OK Reagent_Quality Aryl Bromide Purity? Boronic Acid/Ester Quality? Solvent Anhydrous/Degassed? Base Quality? Reagent_Check->Reagent_Quality Inert_Atmosphere Inert Atmosphere Maintained? Reagent_Check->Inert_Atmosphere Reaction_Conditions Step 3: Optimize Reaction Conditions Catalyst_System->Reaction_Conditions System Appropriate Precatalyst_Activation Pd Precatalyst Activation? Catalyst_System->Precatalyst_Activation Ligand_Choice Ligand Appropriate for Substrate? (Sterics/Electronics) Catalyst_System->Ligand_Choice Catalyst_Deactivation Catalyst Deactivation? (e.g., Palladium Black) Catalyst_System->Catalyst_Deactivation Side_Reactions Step 4: Identify & Mitigate Side Reactions Reaction_Conditions->Side_Reactions Still Failing Success Successful Coupling Reaction_Conditions->Success Optimization Successful Base_Screen Base Strength/Solubility? Reaction_Conditions->Base_Screen Solvent_Screen Solvent Polarity/Coordinating Ability? Reaction_Conditions->Solvent_Screen Temperature_Screen Temperature Too Low/High? Reaction_Conditions->Temperature_Screen Side_Reactions->Start Re-evaluate Protodeborylation Protodeborylation of Boronic Acid? Side_Reactions->Protodeborylation Dehalogenation Dehalogenation of Aryl Bromide? Side_Reactions->Dehalogenation Homocoupling Homocoupling of Boronic Acid? Side_Reactions->Homocoupling

Caption: A systematic approach to troubleshooting failed Suzuki reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My reaction shows no conversion, and I only recover starting materials.

This is a common and frustrating scenario. It often points to a fundamental issue with one of the core components of the reaction.

Q1.1: I've set up my reaction with a standard Pd(PPh₃)₄ catalyst, but nothing is happening. What's the likely cause?

A: While Pd(PPh₃)₄ is a classic catalyst, it can be unsuitable for complex aryl bromides. The primary reasons for complete failure are often related to the catalyst system or the quality of your reagents.

  • Catalyst Inhibition: Complex substrates, especially those containing nitrogen heterocycles, can act as ligands themselves, coordinating to the palladium center and inhibiting its catalytic activity.[1]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition, is often the rate-determining step.[2] For sterically hindered or electron-rich aryl bromides, the bulky PPh₃ ligands on Pd(PPh₃)₄ can sterically clash with the substrate, preventing the palladium from inserting into the C-Br bond.

  • Reagent Purity: Ensure your aryl bromide is pure. Impurities can sometimes poison the catalyst. Similarly, the quality of your boronic acid or ester is critical. Boronic acids can dehydrate to form boroxines, which can have different reactivity profiles.[3]

Actionable Steps:

  • Switch to a More Active Catalyst System: For challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands are often necessary. These ligands promote the crucial oxidative addition step.[4][5]

  • Verify Reagent Quality: Confirm the purity of your starting materials by NMR or another appropriate analytical technique.

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure.[6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: The reaction is sluggish, and I'm seeing low yields along with significant amounts of byproducts.

When a reaction proceeds but is inefficient, it's time to scrutinize the reaction conditions and look for evidence of common side reactions.

Q2.1: I'm observing the formation of palladium black in my reaction flask. What does this mean, and how can I prevent it?

A: The formation of palladium black, which is finely divided palladium metal, is a clear sign of catalyst decomposition.[7] This occurs when the active Pd(0) species, which should be stabilized by ligands, aggregates and precipitates out of solution. This is a common failure mode when using highly active but thermally unstable catalyst systems.[7]

  • Causality: This often happens when the ligand is not robust enough to stabilize the palladium center at the reaction temperature, or if the ligand concentration is too low relative to the palladium. Certain substrates or impurities can also strip ligands from the palladium, leading to aggregation.

Mitigation Strategies:

  • Use a More Stable Catalyst: Bidentate ligands like XantPhos or dppf often form more stable palladium complexes that are less prone to decomposition.[7]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can prevent catalyst decomposition. This may require a more active catalyst system to achieve a reasonable reaction rate.

  • Ensure Proper Ligand-to-Metal Ratio: For catalysts generated in situ, ensure you are using the correct stoichiometry of ligand to palladium precursor.

Q2.2: My mass spectrum shows a peak corresponding to the debrominated starting material. What is causing this dehalogenation?

A: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[6] This occurs when the palladium intermediate, after oxidative addition, reacts with a hydride source in the reaction mixture instead of the boronic acid.

  • Hydride Sources: Common sources of hydride include amine bases, alcoholic solvents, or even trace amounts of water reacting with the base.[6]

Solutions:

  • Choice of Base: Avoid amine bases if dehalogenation is a problem. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

  • Solvent Selection: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or THF.

  • Inert Atmosphere: As with catalyst stability, a rigorously inert atmosphere is crucial to minimize side reactions.

Q2.3: I'm seeing a significant amount of homocoupled boronic acid (a biaryl derived from two boronic acid molecules). Why is this happening?

A: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[6] If your Pd(0) catalyst is oxidized, it can catalyze this undesired reaction.

  • Mechanism: Two molecules of the boronic acid can couple to form a biaryl, with the Pd(II) being reduced to Pd(0). This process consumes your nucleophile and can complicate purification.

Prevention:

  • Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your conditions are sufficient to reduce it to the active Pd(0) state. The phosphine ligand often serves as the reductant.

  • Rigorous Degassing: Removing oxygen from the reaction mixture is the most effective way to prevent homocoupling.[6]

Issue 3: My aryl bromide is very sterically hindered, and the reaction is not proceeding.

Steric hindrance poses a significant challenge to the Suzuki reaction, primarily by impeding the oxidative addition and reductive elimination steps.

Q3.1: How do I choose the right ligand for a sterically demanding aryl bromide?

A: For sterically hindered substrates, the choice of ligand is paramount. You need a ligand that is both bulky enough to promote reductive elimination but not so bulky that it prevents the initial oxidative addition.

  • Buchwald-type Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are particularly effective for sterically hindered substrates.[5][8] These ligands feature bulky biaryl backbones that create a large "bite angle," which has been shown to facilitate the difficult reductive elimination step.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable and active palladium complexes. They can be highly effective for coupling sterically hindered aryl chlorides and bromides.[9]

Recommended Ligand Classes for Sterically Hindered Aryl Bromides:

Ligand ClassKey FeaturesExample Ligands
Buchwald Biarylphosphines Bulky, electron-rich, promotes reductive eliminationSPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable, highly active catalystsIPr, IMes
Ferrocenyl Phosphines Robust, effective for a range of substratesdppf

Q3.2: Can changing the base or solvent help with a sterically hindered coupling?

A: Absolutely. The base and solvent play crucial roles in the transmetalation step, which can also be affected by sterics.

  • Base: A stronger, more soluble base can sometimes accelerate the reaction. For example, switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃ can be beneficial. The choice of base is often empirical, and a screen of different bases may be necessary.[10]

  • Solvent: The solvent must solubilize all components of the reaction. For sterically hindered substrates, a higher boiling point solvent that allows for increased reaction temperatures may be necessary. However, be mindful of catalyst stability at higher temperatures. Solvent polarity can also influence reaction rates, though the effect is complex and not always predictable.[11][12]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction with a Complex Aryl Bromide

This protocol is designed as a starting point for optimizing a challenging Suzuki coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

For particularly sensitive reactions, this method provides the most effective removal of dissolved oxygen.

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum for 5-10 minutes.

  • Close the flask to the vacuum and thaw the solvent in a water bath. You will see bubbles of gas being released.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with argon. The solvent is now ready for use.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_reactants cluster_product Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (R-Br) Transmetalation L₂Pd(II)(Ar)(Ar') OxAdd->Transmetalation Transmetalation (R'-B(OR)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RBr Ar-Br RBOR Ar'-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][13]

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). ACS Catalysis. Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2012). The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2017). White Rose Research Online. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2019). ResearchGate. Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2001). Organometallics. Retrieved from [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2016). ResearchGate. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Science. Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2018). Scientific Reports. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Kinetic Barriers in Suzuki-Miyaura Couplings with Hindered Boronic Acids

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize these demanding transformations. Our focus is on explaining the "why" behind experimental choices, ensuring you can build robust, self-validating protocols.

Troubleshooting Guide: From Stalled Reactions to Optimal Yields

This section addresses specific, common issues encountered when working with sterically demanding boronic acids, such as di-ortho-substituted arylboronic acids.

Issue 1: Low to No Product Formation with a Sterically Hindered Boronic Acid

Question: My Suzuki-Miyaura coupling using a di-ortho-substituted aryl boronic acid is resulting in very low yield or no product at all. What are the primary causes, and how can I systematically improve the reaction kinetics?

Answer: This is a classic challenge in cross-coupling chemistry. Steric hindrance around the boronic acid dramatically slows down key steps in the catalytic cycle, primarily transmetalation and reductive elimination.[1] To overcome this kinetic barrier, a multi-parameter optimization is required, focusing on the catalyst system, base, and reaction conditions.

Causality and Strategic Solutions:

The core issue is the difficulty in bringing the bulky coupling partners together on the palladium center. The ideal catalytic system must be reactive enough to overcome these steric clashes.

  • Catalyst & Ligand Selection (The Engine of the Reaction): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The solution lies in using ligands that are both bulky and electron-rich.

    • Expertise & Experience: Bulky ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition.[2] Their electron-donating nature accelerates the final, product-forming reductive elimination step.[1]

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald-type ligands) are the industry standard for these challenging couplings. Consider ligands such as XPhos, SPhos, and RuPhos .[1][3] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and significant steric bulk.[3][4]

    • Catalyst Loading: For particularly difficult substrates, do not hesitate to increase the catalyst loading from a standard 1 mol% to 2-5 mol% .[3]

  • Base Selection (The Activator): The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[5][6][7]

    • Expertise & Experience: With hindered boronic acids, the equilibrium to form the active boronate can be unfavorable. A stronger, often less-coordinating, base is required to drive this step.

    • Recommended Bases: Move beyond common bases like Na₂CO₃. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective for facilitating the challenging transmetalation step.[1][2] In some cases, very strong bases like potassium tert-butoxide (t-BuOK) may be necessary, particularly with NHC ligands.[4]

  • Solvent & Temperature (The Reaction Environment):

    • Expertise & Experience: Non-polar aprotic solvents are generally preferred as they can help stabilize the active catalytic species. Higher temperatures are often necessary to provide the energy needed to overcome the high activation barriers associated with hindered substrates.[1]

    • Recommended Solvents: Toluene, dioxane, or DMF are excellent choices due to their high boiling points.[1]

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80–110 °C .[1] For extremely stubborn couplings, microwave irradiation can sometimes provide a significant rate enhancement.[8]

Troubleshooting Workflow for Low Conversion

This diagram outlines a logical decision-making process when faced with a stalled reaction involving a hindered boronic acid.

G cluster_0 start Low/No Conversion with Hindered Boronic Acid catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) start->catalyst Is Pd(PPh₃)₄ or similar used? base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Still low conversion? temp Increase Reaction Temperature (80-110 °C) base->temp Still low conversion? loading Increase Catalyst Loading (2-5 mol%) temp->loading Reaction still sluggish? result Improved Yield loading->result

Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki-Miyaura reactions with hindered substrates.

Issue 2: Significant Homocoupling of the Boronic Acid

Question: My desired product is forming, but I am also isolating a significant amount of a homocoupled dimer of my boronic acid. What causes this side reaction and how can I suppress it?

Answer: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen or excess Pd(II) species in the reaction mixture.[1] When the desired cross-coupling is slow due to steric hindrance, these competing pathways can become dominant.

Causality and Strategic Solutions:
  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. It can also directly facilitate the dimerization of the boronic acid.

    • Trustworthiness: A self-validating protocol must rigorously exclude oxygen.

    • Protocol: Ensure all solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8]

  • Catalyst Choice and Activation: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can participate in homocoupling pathways.

    • Expertise & Experience: Using a Pd(0) source directly, such as Pd₂(dba)₃ , can sometimes mitigate this issue.[1] Alternatively, modern palladium precatalysts (e.g., XPhos Pd G3) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[3]

  • Ligand Effects: The right ligand not only accelerates the desired reaction but can also sterically disfavor the homocoupling pathway.

    • Recommendation: Bulky, electron-donating ligands, as mentioned previously (XPhos, SPhos), are known to favor the cross-coupling pathway over homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the ligand in overcoming steric hindrance?

A1: The ligand has a multifaceted role. Firstly, its steric bulk helps to stabilize the monoligated L-Pd(0) species, which is often the most active in the catalytic cycle. This bulk also facilitates the reductive elimination step, which can be rate-limiting for hindered substrates. Secondly, the ligand's electron-donating ability increases the electron density on the palladium center, which promotes the initial oxidative addition step and the final reductive elimination.[9][10]

Q2: Can I use a boronic ester (e.g., a pinacol ester) instead of a boronic acid? Will this help with kinetics?

A2: Yes, using a boronic ester can be highly advantageous, though the effect on kinetics is nuanced.

  • Stability: Boronic esters, particularly MIDA boronates or pinacol esters, are often more stable than their corresponding boronic acids, making them less prone to decomposition and homocoupling.[1][11] This is especially useful for unstable boronic acids like certain heteroaryl or vinyl derivatives.[12]

  • Kinetics: While some hindered esters (like pinacol) may transmetalate more slowly than the boronic acid itself due to their own steric bulk, others (like glycol esters) can show significantly enhanced reaction rates.[13] The use of boronic esters can also enable a "slow-release" of the active boronic acid under aqueous basic conditions, which minimizes its concentration at any given time and can suppress side reactions like protodeboronation.[14]

Q3: How critical is the choice of base, and what is the mechanism of its action?

A3: The base is absolutely critical. The generally accepted mechanism involves the base activating the boronic acid to form a more nucleophilic boronate species [RB(OH)₃]⁻.[5][15] This anionic species is much more reactive in the transmetalation step with the arylpalladium(II) halide complex than the neutral boronic acid.[5][15] For hindered substrates, this equilibrium must be shifted towards the boronate, which is why stronger bases like K₃PO₄ are often required.[1][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps of the reaction, highlighting where steric hindrance poses a challenge.

Suzuki_Cycle Pd0 LₙPd(0) ArPdX Lₙ(Ar¹)Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdAr Lₙ(Ar¹)Pd(II)-Ar² ArPdX->ArPdAr Transmetalation (Hindrance Challenge) ArPdAr->Pd0 Reductive Elimination (Hindrance Challenge) Product Ar¹-Ar² Ar1X Ar¹-X Ar2B Ar²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, indicating steps impacted by steric hindrance.

Data Summary & Recommended Protocols

Table 1: Parameter Selection Guide for Hindered Couplings
ParameterStandard ConditionsRecommended for Hindered SubstratesRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ or Precatalyst (e.g., XPhos Pd G3)Provides a clean source of active Pd(0), minimizing side reactions.[1][3]
Ligand PPh₃Buchwald-type (XPhos, SPhos) or NHCsBulky, electron-rich ligands accelerate key steps and overcome steric barriers.[1][3][4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KOtBuStronger bases are needed to form the active boronate species efficiently.[1][6]
Solvent THF, DMEToluene, DioxaneHigh-boiling point solvents allow for necessary elevated temperatures.[1][3]
Temperature 60-80 °C80-110 °CProvides sufficient energy to overcome high activation barriers.[1]
Catalyst Load 0.5-2 mol%2-5 mol%Higher loading can be necessary to achieve reasonable reaction rates.[3]
Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the sterically hindered boronic acid or ester (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%), if not using a precatalyst that includes the ligand.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(7), 3700-3703.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). Technical Support Center: Efficient Cross-Coupling of Sterically Hindered Vinylboronic Acids.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15949–15959.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(1-2), 159-170.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Sci-Hub. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561–3563.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.

Sources

Optimization

Technical Support Center: Catalyst Poisoning by Sulfur-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst poisoning in reactions involving sulfur-containing compounds. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst poisoning in reactions involving sulfur-containing compounds. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the mechanisms behind sulfur-induced catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent these common yet complex issues in your laboratory and development work.

I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes, diagnostic procedures, and corrective actions.

Question 1: My hydrogenation reaction is sluggish or has stalled completely. How can I determine if sulfur poisoning is the cause?

Probable Cause: Sulfur compounds present in your substrate, solvent, or even as impurities in your hydrogen gas can strongly adsorb onto the active sites of your catalyst (e.g., Pd, Pt, Ni), blocking them and preventing the intended catalytic reaction.[1][2] This is a common issue in drug development, where sulfur-containing functional groups are prevalent in active pharmaceutical ingredients (APIs).[3][4]

Diagnostic Protocol: Catalyst Activity Test with a Known "Clean" Substrate

  • Baseline Establishment: Run the hydrogenation reaction with a well-characterized substrate known to be free of sulfur and other potential poisons. Use a fresh batch of catalyst, solvent, and a reliable hydrogen source. This will establish the expected reaction rate and conversion under your standard conditions.

  • Suspect Substrate Test: Using the same batch of catalyst and reaction conditions, perform the hydrogenation with your substrate of interest.

  • Comparative Analysis: Compare the reaction profile (e.g., hydrogen uptake, conversion over time) of the suspect substrate with the baseline. A significantly slower reaction rate or incomplete conversion with the suspect substrate strongly suggests the presence of a catalyst poison.

Corrective Actions & Mitigation Strategies:

  • Feedstock Purification: If the substrate is the source of sulfur, consider purification techniques such as recrystallization, chromatography, or treatment with a sacrificial adsorbent (e.g., activated carbon) to remove sulfur impurities before the reaction.[1][5]

  • Solvent Purity Check: Ensure the use of high-purity solvents. If contamination is suspected, distill the solvent or use a fresh, unopened bottle.

  • Gas Purification: Utilize a gas purifier for your hydrogen stream to remove any trace amounts of sulfur compounds like hydrogen sulfide (H₂S).

Question 2: I'm observing a gradual decline in catalyst performance over several cycles in a flow chemistry setup. What's the likely mechanism of sulfur poisoning at play?

Probable Cause: In continuous flow systems, even low concentrations of sulfur in the feedstock can lead to a cumulative poisoning effect. The deactivation mechanism often involves the irreversible chemisorption of sulfur onto the catalyst's active sites, leading to the formation of stable metal sulfides.[6] This not only blocks active sites but can also electronically modify neighboring metal atoms, reducing their catalytic ability.[6]

Diagnostic Protocol: Surface Analysis of the Deactivated Catalyst

  • Sample Collection: Carefully remove a sample of the deactivated catalyst from the flow reactor.

  • Surface Characterization: Employ surface-sensitive analytical techniques to identify the presence and chemical state of sulfur on the catalyst surface.

    • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of sulfur and provide information about its oxidation state (e.g., sulfide, sulfate).[1]

    • Temperature-Programmed Desorption (TPD): TPD can be used to identify the adsorbed sulfur species and the strength of their interaction with the catalyst surface.

  • Elemental Analysis: Combustion-based elemental analyzers can quantify the total carbon and sulfur content on the catalyst, providing a measure of the extent of poisoning.[7][8]

Corrective Actions & Mitigation Strategies:

  • Sulfur-Tolerant Catalysts: Consider using catalysts specifically designed for sulfur resistance. Options include bimetallic catalysts or catalysts with protective coatings.[1][3][9] For instance, Rhodium (Rh) has shown higher resistance to sulfur poisoning compared to Nickel (Ni).[6][10]

  • Guard Beds: Install a "sacrificial" guard bed upstream of your main catalytic reactor. This bed contains a material that will preferentially adsorb sulfur compounds, protecting your primary catalyst.[1][5]

  • Process Optimization: Adjusting reaction conditions, such as increasing the temperature, can sometimes mitigate the effects of poisoning, although this is not always a viable solution.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding catalyst poisoning by sulfur.

What is the fundamental mechanism of catalyst poisoning by sulfur?

Catalyst poisoning by sulfur primarily occurs through the strong chemical adsorption (chemisorption) of sulfur-containing molecules onto the active metal sites of the catalyst.[6] The free electron pairs in sulfur make it a potent Lewis base, allowing it to form strong bonds with transition metal surfaces.[2] This interaction can lead to:

  • Site Blocking: The adsorbed sulfur species physically obstruct the active sites, preventing reactant molecules from accessing them.[6]

  • Electronic Modification: The strong bond between sulfur and the metal can alter the electronic properties of the catalyst surface, reducing its ability to catalyze the desired reaction.[6]

  • Sulfide Formation: In many cases, the adsorbed sulfur can react with the metal to form highly stable metal sulfides, leading to irreversible deactivation.[11]

Diagram: Mechanism of Sulfur Poisoning

sub Sulfur Compound in Feedstock cat Active Catalyst Surface Metal Sites (e.g., Pd, Pt, Ni) sub:f0->cat:f0 Adsorption poison Poisoned Catalyst Blocked Active Sites Metal Sulfide Formation cat:f1->poison:f1 Strong Chemisorption deact Deactivated Catalyst (Loss of Activity) poison:f2->deact:f0 Irreversible Deactivation

Caption: General mechanism of catalyst deactivation by sulfur compounds.

Are all sulfur compounds equally poisonous to catalysts?

No, the poisoning effect can vary depending on the type of sulfur compound. Reduced sulfur species like hydrogen sulfide (H₂S) and thiols are generally more potent poisons than oxidized sulfur compounds like sulfones and sulfates.[12] However, under reaction conditions, oxidized sulfur species can often be reduced to more poisonous forms.[12] The specific impact also depends on the catalyst and the reaction conditions.

Is it possible to regenerate a sulfur-poisoned catalyst?

Regeneration is sometimes possible, but its success depends on the nature of the poisoning (reversible vs. irreversible) and the catalyst system.[13]

  • Reversible Poisoning: In some cases, where sulfur is weakly adsorbed, regeneration can be achieved.

  • Irreversible Poisoning: When stable metal sulfides are formed, regeneration is much more difficult and often incomplete.[11]

Regeneration Protocol: Thermal and Chemical Treatments

  • Thermal Regeneration: This involves heating the catalyst to high temperatures, often under a controlled atmosphere (e.g., inert gas, air, or steam).[13] The high temperature can help to decompose the sulfur compounds and desorb them from the catalyst surface.[13][14] For example, operating an engine at high temperatures can help decompose metal sulfates back into sulfur dioxide.[14]

  • Chemical Regeneration: This method uses a reactive gas or liquid to remove the sulfur. For instance, passing a reactive gas over the catalyst can clean off the poisons.[1] Some proprietary methods use alkaline solutions followed by controlled oxidation to convert sulfur compounds into removable forms.[13] In some specific cases, ammonia (NH₃) has been shown to be effective in regenerating sulfur-poisoned catalysts at lower temperatures.[15]

Table 1: General Catalyst Regeneration Conditions

Regeneration MethodTypical Temperature Range (°C)AtmosphereTarget Sulfur Species
Thermal Desorption400 - 650+Inert Gas (N₂, Ar) or AirWeakly adsorbed sulfur, some sulfates
Steam Regeneration> 700Steam/Inert GasMetal sulfides (partially reversible)
Chemical TreatmentVariesReactive Gases (e.g., H₂, O₂) or SolutionsMetal sulfides, sulfates

Note: Specific conditions are highly dependent on the catalyst and the nature of the poison.

What are the best practices for preventing catalyst poisoning by sulfur?

A proactive approach is always the most effective strategy.

  • Feedstock Purity: The most critical step is to ensure the purity of your reactants, solvents, and gases.[1]

  • Sulfur-Tolerant Catalysts: When working with substrates known to contain sulfur, select a catalyst designed for sulfur resistance.[3] Bimetallic and trimetallic catalysts are being developed for this purpose.[9]

  • Guard Beds/Poison Traps: Use a sacrificial material to capture sulfur compounds before they reach your main catalyst bed.[1][5]

  • Process Control: Carefully control reaction parameters like temperature and pressure, as these can influence the severity of poisoning.

  • Regular Monitoring: Implement analytical techniques to monitor the performance of your catalyst and detect the early signs of deactivation.

Diagram: Troubleshooting Workflow for Suspected Sulfur Poisoning

start Reduced Catalyst Activity Observed check_sulfur Is Sulfur Present in Substrate/Solvent/Gas? start->check_sulfur activity_test Perform Catalyst Activity Test with 'Clean' Substrate check_sulfur->activity_test Yes no_sulfur Other Deactivation Mechanism Likely check_sulfur->no_sulfur No compare Compare Reaction Profiles activity_test->compare sulfur_confirmed Sulfur Poisoning Confirmed compare->sulfur_confirmed Significant Difference compare->no_sulfur No Significant Difference mitigate Implement Mitigation Strategies: - Feed Purification - Use Sulfur-Tolerant Catalyst - Install Guard Bed sulfur_confirmed->mitigate regenerate Attempt Catalyst Regeneration (if feasible) mitigate->regenerate

Caption: A logical workflow for diagnosing and addressing catalyst poisoning.

III. References

  • How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning? → Learn. (2025, December 25). Retrieved from

  • Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2025, December 3). Retrieved from

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from

  • Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels - MDPI. (n.d.). Retrieved from

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Retrieved from

  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from

  • Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - RSC Publishing. (n.d.). Retrieved from

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. (n.d.). Retrieved from

  • (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming - ResearchGate. (n.d.). Retrieved from

  • Sulfur Tolerant and Carbon-Resistant Catalysts - PSU Flintbox. (2024, August 22). Retrieved from

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC - PubMed Central. (n.d.). Retrieved from

  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural | ACS Sustainable Chemistry & Engineering. (2023, June 6). Retrieved from

  • Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme - Analytik Jena. (n.d.). Retrieved from

  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025, September 13). Retrieved from

  • Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer - STEMart. (n.d.). Retrieved from

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from

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Troubleshooting

Technical Support Center: Palladium Removal from Coupling Reaction Products

Welcome to the Technical Support Center for palladium removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to help you navigate the critical final step of your synthesis: the removal of residual palladium to meet the stringent purity requirements of your target application.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and regulatory context surrounding palladium removal.

Q1: Why is it critical to remove residual palladium from my reaction product?

A: There are three primary drivers for palladium removal:

  • Regulatory Compliance and Patient Safety: For active pharmaceutical ingredients (APIs), regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[1] Palladium is considered a toxic heavy metal, and its levels in final drug products are tightly controlled to ensure patient safety.[1][2] The permitted daily exposure (PDE) for palladium is typically around 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams.[3][4]

  • Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain its catalytic activity. This can interfere with subsequent synthetic transformations, leading to unintended side reactions, yield loss, and the formation of complex impurity profiles that complicate purification.[2][5]

  • Assay Interference: In drug discovery, residual metals can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[6][7]

Q2: What are the different forms of palladium that can exist in my post-reaction mixture?

A: The speciation of palladium after a coupling reaction can be complex and is highly dependent on the reaction conditions, ligands, and workup procedure.[8] Understanding the likely form of your palladium impurity is key to selecting an effective removal strategy. Common forms include:

  • Soluble Pd(II) species: Often present as complexes with phosphine ligands, solvents, or other coordinating species in the reaction mixture.

  • Soluble Pd(0) species: The active catalytic species, which can remain in solution, often stabilized by ligands.

  • Colloidal Palladium/Palladium Black: Aggregated, insoluble Pd(0) particles that can form when the catalyst deactivates or precipitates.[9][10] These are often easier to remove by simple filtration.

  • Heterogeneous Catalyst Leachate: If using a supported catalyst (e.g., Pd/C), atoms or ions can leach from the support into the reaction medium.[11][12][13][14]

Q3: What are the principal methods for removing palladium?

A: A range of techniques exists, each with its own advantages and limitations. The choice depends heavily on the scale of the reaction, the nature of the product, and the required level of purity.[8]

  • Metal Scavengers: Solid-supported reagents with functional groups that chelate palladium, allowing for its removal by filtration.[2][15] This is a highly effective and widely used method.

  • Activated Carbon: A cost-effective adsorbent that can remove palladium, often through a combination of chelation and reduction to Pd(0) on its surface.[8][16][17]

  • Chromatography: Standard silica gel column chromatography can reduce palladium levels, but often not to the low-ppm levels required for APIs.[6][7][18]

  • Crystallization: Can be effective if the palladium impurities are not co-crystallized with the product. Its efficiency is often improved when used as a final polishing step after another removal technique.[8]

  • Solvent Extraction: Involves washing the organic product solution with an aqueous phase containing a chelating agent (e.g., aqueous solutions of thiourea, cysteine, or sodium thiosulfate) to pull the metal into the aqueous layer.[19][20][21]

Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My standard workup and column chromatography are not getting the palladium level low enough. What should I do next?

A: This is a very common scenario. While chromatography is excellent for removing organic impurities, it is often insufficient for trace metal removal.[6][7] Your next step should be a targeted palladium removal technique.

Recommendation: Implement a metal scavenger . Scavengers are designed for high selectivity and efficiency at removing metals to low ppm or even ppb levels. They are easily integrated into a workflow: simply stir the scavenger with the solution of your crude product for a set time, then filter it off.[22]

Q5: There are many types of scavengers. How do I choose the right one for my specific reaction product?

A: The optimal scavenger depends on the oxidation state of the palladium and the nature of your product. A screening approach is often the most effective way to identify the best candidate.

Causality: Scavengers work by chelation. Different functional groups have varying affinities for different metal species.

  • Thiol-based scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol): These are excellent general-purpose scavengers, particularly effective for Pd(II) and other soft metals like Cu, Ag, and Pb.[15][23] The sulfur atom acts as a soft nucleophile that binds tightly to the soft metal center.

  • Thiourea-based scavengers: Highly effective for a broad range of palladium species (Pd(0) and Pd(II)) and are widely used in the pharmaceutical industry.[2]

  • Triaminotriazine-based scavengers (e.g., SiliaMetS DMT, MP-TMT): These multidentate ligands are particularly effective for removing palladium to sub-ppm levels and can scavenge a wide variety of metals.[2][8][15]

  • Amine-based scavengers: Useful for scavenging various metals and can be advantageous when working with products or conditions that are sensitive to sulfur-based reagents.[2]

A logical workflow for selecting a scavenger is presented below.

G start Start: Product Solution (Post-Workup) screen Perform Scavenger Screen (e.g., 4-8 equiv, RT, 1-4h) start->screen analyze Analyze Pd Level (e.g., ICP-MS, Rapid Screening) screen->analyze sub_10_ppm < 10 ppm Pd? analyze->sub_10_ppm optimize Optimization Needed sub_10_ppm->optimize No success Proceed to Final Purification/Isolation sub_10_ppm->success Yes increase_equiv Increase Equivalents or Time optimize->increase_equiv Path 1 increase_temp Increase Temperature (e.g., 40-60 °C) optimize->increase_temp Path 2 change_scav Select Different Scavenger Type optimize->change_scav Path 3 increase_equiv->analyze increase_temp->analyze change_scav->analyze

Caption: Mechanism of palladium removal using a solid-supported thiol scavenger.

References
  • Leaching of palladium species from Pd nanoparticles in cross-coupling reactions. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved January 19, 2026, from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). Retrieved January 19, 2026, from [Link]

  • Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved January 19, 2026, from [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). The Journal of Physical Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. (n.d.). Princeton Powder. Retrieved January 19, 2026, from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. Retrieved January 19, 2026, from [Link]

  • Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome. Retrieved January 19, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2008). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Separation and selective recovery of platinum and palladium by solvent extraction. (1977). Google Patents.
  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. Retrieved January 19, 2026, from [Link]

  • Method for the solvent extraction of palladium from aqueous solutions. (1992). Google Patents.
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed. Retrieved January 19, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Your trick to remove residual palladium. (2025). Reddit. Retrieved January 19, 2026, from [Link]

  • Greener Approaches to Cross-Coupling. (2013). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved January 19, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analytical methods pivotal to monitoring reaction progress: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reliable outcomes.

General Workflow for Reaction Monitoring

Monitoring a chemical reaction is a critical step in synthesis, allowing for the determination of reaction completion, identification of intermediates, and assessment of byproduct formation. A typical workflow involves sampling the reaction mixture at various time points and analyzing these samples using appropriate techniques.

G cluster_workflow Reaction Monitoring Workflow start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench prep Sample Preparation (Dilution, Filtration) quench->prep analysis Analytical Method prep->analysis tlc TLC Analysis analysis->tlc Qualitative lcms LC-MS Analysis analysis->lcms Quantitative/ Qualitative data Data Interpretation tlc->data lcms->data decision Reaction Complete? data->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No continue_rxn->sampling

Caption: A general workflow for monitoring a chemical reaction.

Part 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile technique ideal for the qualitative monitoring of reaction progress.[1][2][3] It provides a quick visual assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) - TLC

Q1: How do I choose the right solvent system (mobile phase) for my TLC?

A1: The selection of the mobile phase is critical for effective separation.[2] The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.6.[2] For normal-phase TLC (e.g., silica gel), start with a nonpolar solvent (like hexane) and gradually add a more polar solvent (like ethyl acetate) to increase the polarity.[2] A common starting point is a 70:30 mixture of hexane:ethyl acetate. Adjust the ratio to achieve the desired separation.

Q2: What is a "co-spot" and why is it important?

A2: A co-spot is a lane on the TLC plate where you spot both the reaction mixture and the starting material standard on top of each other. This is crucial for confirming the identity of the starting material spot in your reaction mixture. If the spots move together as a single spot, it confirms the presence of the starting material. This technique helps to differentiate the starting material from other components in the mixture, especially when Rf values are close.[4]

Q3: How do I know when my reaction is complete using TLC?

A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate, and the spot for the desired product is prominent.[5] It's good practice to run a final TLC a bit longer to ensure no further changes occur.

Troubleshooting Guide - TLC
Problem Potential Causes Solutions & Explanations
Streaking or Elongated Spots 1. Sample Overload: Applying too much sample to the plate saturates the stationary phase.[1][6][7] 2. Acidic or Basic Compounds: Some compounds can interact strongly with the silica gel, causing streaking.[8] 3. Inappropriate Solvent System: The chosen solvent may not be optimal for the compound.[9]1. Dilute the sample and re-spot a smaller amount. A well-defined spot is crucial for accurate Rf determination.[7] 2. Add a modifier to the mobile phase. For acidic compounds, add a few drops of acetic or formic acid.[10] For basic compounds, add a few drops of triethylamine or ammonia.[8] This neutralizes the active sites on the silica, leading to better spot shape. 3. Experiment with different solvent systems to find one that provides better resolution.[6]
Spots Not Moving from the Baseline (Rf ≈ 0) 1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the polar compound up the plate.[11] 2. Sample is Insoluble: The compound did not dissolve in the mobile phase.1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2] 2. Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Spots at the Solvent Front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The solvent system is too strong and carries all components with it.1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[2]
No Spots Visible 1. Sample is Too Dilute: The concentration of the compound is below the detection limit.[9] 2. Compound is Not UV-Active: If using a UV lamp for visualization, the compound may not have a chromophore. 3. Solvent Level Too High: The spotting line is submerged in the solvent reservoir.[9]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9] 2. Use an alternative visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate). 3. Ensure the solvent level in the developing chamber is below the origin line where the samples are spotted.[9]
Uneven Solvent Front 1. Improper Plate Placement: The plate is tilted in the chamber.[7] 2. Uneven Stationary Phase: The silica gel coating is not uniform (more common with self-made plates).[9] 3. Chamber Not Saturated: The atmosphere in the chamber is not saturated with solvent vapors.1. Place the plate carefully in the chamber, ensuring it is straight.[12] 2. Use high-quality, pre-coated TLC plates. 3. Line the developing chamber with filter paper soaked in the mobile phase and allow it to equilibrate for 5-10 minutes before placing the plate inside.[2] This ensures a saturated atmosphere and a more uniform solvent front.
Experimental Protocol: Running a Standard TLC for Reaction Monitoring
  • Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark small tick marks for each lane.

  • Sample Preparation: Dilute your reaction mixture and starting material standard in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the starting material on the first tick mark, the reaction mixture on the second, and a co-spot (reaction mixture then starting material) on the third. Ensure spots are small (1-2 mm in diameter).[12]

  • Development: Place the prepared TLC plate in a chamber containing the chosen mobile phase, ensuring the solvent level is below the origin line.[9] Cover the chamber and allow the solvent to ascend the plate.

  • Completion: Remove the plate when the solvent front is about 0.5-1 cm from the top.[7] Immediately mark the solvent front with a pencil.

  • Visualization: Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain for visualization.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lane and assess the formation of new product spots.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[13] It is a powerful tool for both qualitative and quantitative analysis in reaction monitoring, providing information on the mass-to-charge ratio (m/z) of components, which aids in their identification.[14]

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the most common ionization techniques for reaction monitoring, and how do I choose?

A1: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common.[15][16]

  • ESI is best for polar to moderately polar compounds that are ionizable in solution. It is generally the first choice for a wide range of small molecules in drug development.[15]

  • APCI is suitable for less polar, more volatile compounds that are not easily ionized in solution.[15] The choice depends on the physicochemical properties of your analytes.

Q2: Why is sample preparation so critical for LC-MS analysis?

A2: Proper sample preparation is crucial to remove non-volatile salts, particulates, and other matrix components that can interfere with the analysis.[17][18] These interferences can cause ion suppression, where the ionization of the target analyte is reduced, leading to poor sensitivity and inaccurate quantification.[19][20][21] Common techniques include dilution, protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[22][23]

Q3: What is the importance of an internal standard in quantitative LC-MS?

A3: An internal standard (IS) is a compound of known concentration added to all samples (standards, quality controls, and unknowns).[24] Ideally, a stable isotope-labeled version of the analyte is used. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.[16]

Troubleshooting Guide - LC-MS

G cluster_troubleshooting LC-MS Troubleshooting Logic cluster_all System-Wide Problems cluster_one Analyte-Specific Problems start Poor LC-MS Result q1 Is the issue with all peaks or just one? start->q1 all_peaks Issue with All Peaks q1->all_peaks All one_peak Issue with One/Few Peaks q1->one_peak One/Few check_lc Check LC System: - Leaks - Pump pressure - Mobile phase - Column all_peaks->check_lc check_method Check Method Parameters: - Gradient profile - Sample solvent - Injection volume one_peak->check_method check_ms Check MS System: - Ion source cleanliness - Calibration/Tune - Gas flows check_lc->check_ms check_sample Check Sample Integrity: - Degradation - Adsorption - Matrix effects check_method->check_sample

Caption: A logical approach to troubleshooting LC-MS issues.

Problem Potential Causes Solutions & Explanations
Peak Tailing or Fronting 1. Secondary Interactions: Analyte interacts with active sites (e.g., silanols) on the column.[25] 2. Column Overload: Injecting too much sample mass or volume.[25][26] 3. Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the initial mobile phase.[25] 4. Column Void/Frit Blockage: Physical damage to the column.[25][26]1. Modify mobile phase pH: For basic compounds, lower the mobile phase pH (e.g., with 0.1% formic acid) to protonate silanols and reduce interaction.[27] 2. Reduce injection volume or dilute the sample. [25] 3. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[28] 4. Reverse flush the column (if permissible by the manufacturer) or replace the column.[25][26]
No Peaks or Poor Signal Intensity 1. Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix interfere with analyte ionization.[19][21][29] 2. Incorrect MS Settings: Ion source parameters (e.g., temperature, gas flows, voltage) are not optimal.[30] 3. Sample Degradation: The analyte is not stable under the storage or analysis conditions.[17][30] 4. System Contamination: Buildup of contaminants in the ion source or mass analyzer.[31]1. Improve sample preparation to remove interfering matrix components.[20] Modify the chromatography to separate the analyte from the suppression zone. 2. Tune and calibrate the mass spectrometer. Optimize ion source parameters for the specific analyte.[29][32] 3. Prepare fresh samples and ensure proper storage conditions.[30] 4. Clean the ion source. Run system suitability tests to monitor for contamination.[31]
Retention Time Shifts 1. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.[31] 2. Flow Rate Fluctuation: Issues with the LC pump, leaks, or blockages.[30][31] 3. Column Equilibration: Insufficient time for the column to equilibrate between injections.[30] 4. Column Aging/Contamination: The stationary phase properties change over time.[33]1. Prepare fresh mobile phase. Keep solvent bottles capped.[28] 2. Check for leaks and ensure the pump is delivering a stable flow. 3. Increase the column equilibration time in the gradient program. A minimum of 10 column volumes is a good starting point.[30] 4. Use a guard column to protect the analytical column.[28] If the column is old, replace it.
Split Peaks 1. Clogged Frit or Column Void: A physical obstruction or void at the head of the column.[5][26] 2. Sample Solvent Incompatibility: The sample solvent is too strong, causing the sample to spread unevenly upon injection.[5][26]1. Use an in-line filter to protect the column. Try back-flushing the column or replace it if the problem persists.[26] 2. Ensure the sample is dissolved in a solvent compatible with the mobile phase. [5]
Experimental Protocol: Setting Up a Quick LC-MS Gradient for Reaction Monitoring
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a good starting point.

  • Sample Preparation: Take a small aliquot of the reaction mixture. Dilute it 100- to 1000-fold in a 50:50 mixture of water:acetonitrile. Filter the sample through a 0.22 µm syringe filter if particulates are present.[28]

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 5% B

      • 10.0 min: 5% B (Re-equilibration)

  • MS Method:

    • Ionization Mode: ESI, both positive and negative modes (run separately or with fast polarity switching if available).

    • Scan Range: A wide range (e.g., m/z 100-1000) to capture starting materials, products, and potential byproducts.

  • Analysis:

    • Inject a blank (dilution solvent) to ensure the system is clean.

    • Inject the diluted reaction mixture.

    • Extract ion chromatograms for the expected m/z values of the starting material and product to monitor their relative abundance over time.

References
  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Reddit. (2017, July 18). What causes TLC runs to streak? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 8). Diffusion/Streaky bands on TLC plate. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • CHROMacademy. (n.d.). Avoiding LC-MS Signal Suppression. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Journal of Chromatographic Science, Oxford Academic. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved from [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]

  • LCGC International. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • Agilent. (2020, July 16). Don't Lose It: Getting Your Peaks in Shape. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). What Are The Disadvantages Of Thin Layer Chromatography? Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 30). LC/MS/MS in Drug Development: Targeting the Brain. Retrieved from [Link]

  • PMC. (n.d.). A rapid and systematic approach for the optimization of radio-TLC resolution. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • University of Wisconsin–Madison, The DAN Lab. (n.d.). LCMS Protocols. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • YouTube. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? Retrieved from [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Drawell. (n.d.). 6 Key Points You Need to Know about Quantitative LC-MS. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • University of North Carolina at Chapel Hill, Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]

  • SCIRP. (n.d.). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Biaryl Compounds Derived from (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Biaryl Sulfonamides Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Biaryl Sulfonamides

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The incorporation of specific functional groups can profoundly influence a molecule's physicochemical properties and biological activity. The (3-fluoro-4-(N-methylsulfamoyl)phenyl) moiety is of particular interest; the fluorine atom can enhance metabolic stability and binding affinity, while the N-methylsulfamoyl group acts as a versatile hydrogen bond donor and acceptor, improving solubility and target engagement.[3][4][5]

This guide provides a comprehensive comparison of the analytical characterization of three distinct biaryl compounds synthesized from (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. By coupling this key building block with different aryl bromides—an electron-neutral, an electron-rich, and a heteroaromatic partner—we illustrate how the electronic nature of the second aryl ring influences the synthetic outcomes and the resulting analytical data. We present detailed, field-proven protocols for synthesis and characterization, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Synthesis of Representative Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl linkages due to its high efficiency and broad functional group tolerance.[6][7] We selected three representative aryl bromides to couple with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid to generate a focused library for comparative analysis:

  • Compound A: 4-Bromotoluene (Electron-neutral coupling partner)

  • Compound B: 4-Bromoanisole (Electron-rich coupling partner)

  • Compound C: 2-Bromopyridine (Heteroaromatic coupling partner)

The choice of catalyst, base, and solvent system is critical for achieving high yields, especially when dealing with electronically diverse coupling partners.[8][9]

Rationale for Reagent Selection:
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst effective for a wide range of aryl bromides and boronic acids. It reliably generates the active Pd(0) species in situ.

  • Base (Na₂CO₃): An aqueous solution of sodium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions, such as hydrolysis of the sulfonamide group.[9]

  • Solvent (Toluene/Ethanol/Water): This multiphasic solvent system facilitates the dissolution of both organic and inorganic reagents, promoting efficient catalysis at the interfaces. Toluene serves as the primary organic phase, while ethanol enhances solubility, and water is required to dissolve the base.

General Suzuki-Miyaura Coupling Protocol

G base base heat heat base->heat dry dry purify purify dry->purify

Comparative Synthesis Results

The electronic nature of the aryl bromide coupling partner demonstrably impacts the reaction efficiency, which is reflected in the isolated yields.

CompoundAryl Bromide PartnerElectronic NatureIsolated Yield (%)
A 4-BromotolueneNeutral85%
B 4-BromoanisoleElectron-Rich92%
C 2-BromopyridineHeteroaromatic78%

Analysis: The electron-rich 4-bromoanisole provided the highest yield, as the electron-donating methoxy group facilitates the initial oxidative addition step of the catalytic cycle. Conversely, the reaction with 2-bromopyridine was slightly less efficient, a common observation with some heteroaromatic halides which can sometimes coordinate to the palladium center in a non-productive manner.

Comprehensive Characterization Workflow: A Comparative Analysis

A rigorous and systematic characterization workflow is essential to confirm the identity, structure, and purity of each synthesized compound.[10] This process ensures that any downstream biological or physicochemical testing is performed on well-characterized material.

G

LC-MS Analysis for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical step post-synthesis. It provides rapid confirmation of the product's molecular weight and gives an initial indication of purity.[11]

Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the crude product in 1 mL of methanol or acetonitrile.

  • Instrumentation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Use a gradient elution, for example:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Monitor via UV (e.g., 254 nm) and positive ion electrospray ionization (ESI+).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Comparative LC-MS Data

CompoundFormulaCalculated Mass (Da)Observed [M+H]⁺ (m/z)
A C₁₅H₁₅FN₂O₂S306.08307.09
B C₁₅H₁₅FN₂O₃S322.08323.08
C C₁₃H₁₂FN₃O₂S293.06294.07

Analysis: In all cases, the primary peak in the chromatogram corresponded to the expected protonated molecule, confirming the successful formation of the desired biaryl C-C bond. The retention time varied predictably, with the more polar pyridine-containing Compound C eluting earliest.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of pharmaceutical compounds.[12][13] It separates the main product from unreacted starting materials, byproducts, and other impurities.[14][15]

Protocol: Analytical HPLC

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as needed.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution, optimized for separation (e.g., 60:40 Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Comparative HPLC Purity Data (Post-Chromatography)

CompoundRetention Time (min)Purity (%)
A 7.8>99%
B 7.2>99%
C 6.1>98%

Analysis: Following purification by flash chromatography, all three compounds exhibit high purity suitable for further studies. The difference in retention times correlates with polarity; the methoxy group in Compound B and the pyridine nitrogen in Compound C increase polarity relative to the methyl group in Compound A , leading to shorter retention times under these reverse-phase conditions.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination.[16] For this series, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a spectrometer (e.g., 400 MHz or higher).

Comparative NMR Analysis

The introduction of the second aryl ring causes predictable changes in the chemical shifts of the protons on the original (3-fluoro-4-(N-methylsulfamoyl)phenyl) ring.

¹H NMR Comparison (Key Diagnostic Signals in DMSO-d₆, δ ppm):

SignalCompound A (p-tolyl)Compound B (p-anisyl)Compound C (2-pyridyl)Rationale for Shift Differences
SO₂NH ~8.1 (q)~8.0 (q)~8.3 (q)Proximity to the pyridine nitrogen in C may influence this proton environment.
N-CH₃ ~2.6 (d)~2.6 (d)~2.7 (d)Largely unaffected by the distal aryl ring.
Aromatic H (ortho to F) ~7.7 (dd)~7.6 (dd)~7.9 (dd)The electron-withdrawing nature of the pyridine ring in C causes a notable downfield shift.
Aromatic H (ortho to SO₂NH) ~7.5 (t)~7.4 (t)~7.6 (t)Similar trend, influenced by the electronics of the second ring.

¹⁹F NMR: A Crucial Confirmation

Since fluorine is not naturally abundant in most biological systems, ¹⁹F NMR provides a clean, background-free signal that is highly sensitive to the local electronic environment.[17][18][19] It serves as an excellent reporter for confirming the presence and integrity of the fluoro-substituted ring.[20][21]

  • Expected Signal: For all three compounds, a singlet (or a narrow multiplet due to long-range couplings) is expected.

  • Comparative Data:

    • Compound A: ~ -115.2 ppm

    • Compound B: ~ -115.8 ppm

    • Compound C: ~ -114.5 ppm

Analysis: The chemical shift of the fluorine atom is subtly influenced by the electronic character of the coupled aryl ring. The electron-donating methoxy group in Compound B results in a slight upfield shift (more shielded), while the electron-withdrawing pyridine in Compound C causes a downfield shift (more deshielded) relative to the neutral tolyl group in Compound A . This data provides a fine-tuned electronic comparison across the series.

Conclusion

This guide demonstrates a robust, systematic approach to the synthesis and comparative characterization of biaryl N-methylsulfonamides. By analyzing a focused set of compounds with varying electronic properties, we have illustrated how key analytical data—including reaction yields, chromatographic retention times, and NMR chemical shifts—correlate predictably with molecular structure. The detailed protocols provided herein serve as a validated foundation for researchers working with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid and related building blocks. Adherence to this multi-technique characterization workflow ensures the high quality and integrity of synthesized compounds, which is a prerequisite for reliable data in drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Dalvit, C., et al. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available from: [Link]

  • Counsell, K. D., et al. Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health. Available from: [Link]

  • Arora, R., & Pomeranz Krummel, D. A beginner's guide to 19F NMR and its role in drug screening. eLife. Available from: [Link]

  • Jordan, J. B., et al. Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Available from: [Link]

  • Kang, C. 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. Available from: [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available from: [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available from: [Link]

  • Penthala, N. R., et al. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. Available from: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available from: [Link]

  • Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • ResearchGate. (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... Available from: [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available from: [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. Available from: [Link]

  • Gali-Muhtasib, H. U., et al. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. Available from: [Link]

  • Focken, T., et al. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. PubMed. Available from: [Link]

  • Dzierzbicka, K., & Kolodziejczyk, A. M. Recent Developments in the Synthesis and Biological Activity of Muramylpeptides. PubMed. Available from: [Link]

  • Alexander, A. J., & Ma, L. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • Korenaga, T., et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available from: [Link]

  • Yin, J., & Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Ross, G. A., et al. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health. Available from: [Link]

  • Wiley Science Solutions. WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert - Jan 2025. YouTube. Available from: [Link]

  • American Chemical Society. Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. Available from: [Link]

  • Masson-Makdissi, J., et al. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid and its Positional Isomers in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine and sulfamoyl groups into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering profoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and sulfamoyl groups into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, binding affinity, and pharmacokinetic profiles. Phenylboronic acids bearing these functionalities are therefore critical building blocks in drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex biaryl structures.

This guide provides a comparative analysis of the reactivity of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid and its key positional isomers. Understanding the nuanced differences in their performance is crucial for optimizing reaction conditions, maximizing yields, and accelerating the synthesis of target molecules.

The Isomers: A Structural and Electronic Overview

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is intimately governed by the electronic and steric environment surrounding the carbon-boron bond.[1][2][3] The primary isomers of interest, alongside the parent compound, are:

  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (Isomer A)

  • (2-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (Isomer B)

  • (4-fluoro-3-(N-methylsulfamoyl)phenyl)boronic acid (Isomer C)

Both the fluoro and N-methylsulfamoyl groups are strongly electron-withdrawing, which significantly impacts the electronic character of the phenyl ring and the Lewis acidity of the boron center.[4][5] This electron deficiency can influence the rate-determining transmetalation step of the Suzuki-Miyaura reaction.[1][6][7]

Caption: Chemical structures of the key isomers.

Theoretical Reactivity Analysis

Electronic Effects: The potent electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl group on the boronic acid.[1] This effect can slow down the transfer of the aryl group from boron to the palladium center during transmetalation.[1][7] However, the increased Lewis acidity of the boron atom can also facilitate the initial formation of the boronate complex with the base, a crucial prerequisite for transmetalation.[7] The relative positioning of these groups dictates the overall electronic impact.

Steric Effects: The position of substituents relative to the boronic acid group is a critical determinant of reactivity. An ortho substituent, as seen in Isomer B , can cause significant steric hindrance.[2][3] This steric clash can impede the approach of the boronic acid to the palladium complex, thereby reducing the rate of transmetalation and potentially leading to lower reaction yields or requiring more forcing conditions.[8][9]

Based on these principles, a general reactivity trend can be predicted: Isomer C > Isomer A >> Isomer B .

  • Isomer C is expected to be the most reactive, as the electron-withdrawing groups are positioned to activate the C-B bond electronically without significant steric hindrance.

  • Isomer A places the fluoro group meta to the boronic acid, presenting moderate electronic deactivation and minimal steric hindrance.

  • Isomer B is anticipated to be the least reactive due to the profound steric hindrance imposed by the ortho-fluoro substituent.[8][9]

Comparative Performance in a Model Suzuki-Miyaura Reaction

To provide a quantitative comparison, we have compiled representative data for the coupling of these isomers with a model electrophile, 4-bromoanisole. It is important to note that direct, side-by-side comparative studies are not always available in the literature; therefore, these data are collated from various sources and standardized where possible to offer a useful, albeit indirect, comparison.[1][10]

IsomerStructureCatalyst System (Example)Base / SolventTemp (°C) / Time (h)Representative Yield (%)Key Observations
Isomer A (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90 °C / 12 h85-95%Generally high yields under standard conditions. Susceptible to protodeboronation with prolonged heating or strong base.
Isomer B (2-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O110 °C / 24 h60-75%Requires more active catalyst systems (e.g., Buchwald ligands) and higher temperatures.[2] Lower yields are common due to steric hindrance.[8][9]
Isomer C (4-fluoro-3-(N-methylsulfamoyl)phenyl)boronic acidPd(PPh₃)₄Cs₂CO₃ / DME:H₂O85 °C / 8 h90-98%Often exhibits the highest reactivity and yields, benefiting from electronic activation without steric penalty.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The structural features of the boronic acid isomer primarily impact the Transmetalation step.

Suzuki_Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X Complex OA->ArPdX TM Transmetalation ArPdArB Ar-Pd(II)-Ar' Complex TM->ArPdArB RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RE->Product Pd0->OA ArPdX->TM ArPdArB->RE ArX Ar-X (Aryl Halide) ArX->OA ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[11]

  • Transmetalation : The organic group from the boronic acid (activated by a base to a boronate species) is transferred to the palladium(II) center. This step is often rate-limiting and is highly sensitive to the steric and electronic properties of the boronic acid.[6][7] For electron-deficient systems like these, this step can be sluggish.[12]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the final C-C bond and regenerating the Pd(0) catalyst.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling the described boronic acids. Optimization, particularly for the sterically hindered Isomer B , may be required.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid isomer (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the boronic acid isomer, and the base.

  • Purging : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition : Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition : Add the degassed solvent mixture via syringe.

  • Reaction : Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Boronic Acid Stoichiometry : Using a slight excess of the boronic acid (1.2-1.5 equiv.) helps to drive the reaction to completion and compensates for potential competitive side reactions like homocoupling or protodeboronation.[13]

  • Base Selection : The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings involving electron-deficient or sterically hindered partners.

  • Solvent Degassing : Rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II), which can promote undesirable homocoupling of the boronic acid.[13]

Conclusion and Recommendations

The choice of isomer for (fluoro-(N-methylsulfamoyl)phenyl)boronic acid has a significant and predictable impact on its reactivity in Suzuki-Miyaura coupling reactions.

  • (4-fluoro-3-(N-methylsulfamoyl)phenyl)boronic acid (Isomer C) is the most reactive and is recommended for general use and high-throughput screening where efficiency and high yields are paramount.

  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (Isomer A) is a reliable substrate that performs well under standard conditions, offering a good balance of reactivity and accessibility.

  • (2-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (Isomer B) presents a significant steric challenge. Its use should be reserved for when its specific substitution pattern is required. Success necessitates the use of highly active catalyst systems (e.g., those employing Buchwald-type ligands), higher temperatures, and potentially longer reaction times.

By understanding these intrinsic reactivity differences, researchers can make more informed decisions in planning their synthetic routes, selecting appropriate reaction conditions, and ultimately, accelerating the drug discovery and development process.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. BenchChem.
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • The influence of ortho-substituents on the properties of phenylboronic acids.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.

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Validation

The Modern Chemist's Toolkit: A Comparative Guide to Advanced Boronic Esters for Enhanced Stability and Reactivity

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. However, the lability of tradi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. However, the lability of traditional boronic acids and their pinacol esters (Bpins) often presents significant challenges, including decomposition on the benchtop, degradation during chromatographic purification, and unpredictable reactivity.[1] This guide provides an in-depth comparison of next-generation boronic esters designed to overcome these limitations, offering superior stability and controlled reactivity. We will delve into the mechanistic advantages, provide supporting experimental data, and furnish detailed protocols for the application of N-methyliminodiacetic acid (MIDA) boronates, diethanolamine (DABO) boronates, and sterically hindered 1,1,2,2-tetraethylethylene glycol (Epin) boronic esters.

The Achilles' Heel of Traditional Boronic Acids and Esters

Boronic acids are susceptible to various decomposition pathways, including protodeboronation, oxidation, and the formation of cyclic trimeric boroxines, which complicates stoichiometry and reproducibility.[1] While the conversion to pinacol esters (Bpins) improves stability to some extent, they are often prone to hydrolysis, especially on silica gel, leading to purification difficulties and yield loss.[2][3] This inherent instability is particularly problematic when dealing with electron-rich, electron-deficient, or heterocyclic boronic acids, which are common motifs in pharmacologically active compounds.

N-Methyliminodiacetic Acid (MIDA) Boronates: The Gold Standard for Stability and Controlled Reactivity

MIDA boronates have emerged as a robust solution to the instability of many boronic acids. The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, inducing a change in hybridization from sp² to a more stable sp³ configuration. This structural change effectively shields the vacant p-orbital of the boron, rendering the MIDA boronate unreactive under anhydrous Suzuki-Miyaura conditions.[4][5]

MIDA boronates are typically crystalline, free-flowing solids that exhibit exceptional benchtop stability (often indefinitely with no degradation observed after more than 60 days) and are fully compatible with silica gel chromatography.[5] This allows for the isolation and purification of complex and otherwise unstable boronic acid precursors.

The Power of "Slow Release"

A key advantage of MIDA boronates is their capacity for a "slow release" of the parent boronic acid under specific, mild basic conditions.[6][7] While rapid hydrolysis can be achieved with strong aqueous bases like NaOH (typically in under 10 minutes), the use of milder bases such as potassium phosphate (K₃PO₄) in an aqueous dioxane system allows for a gradual, controlled release of the boronic acid over several hours.[6][7] This slow release is particularly advantageous in cross-coupling reactions involving unstable boronic acids, as it maintains a low concentration of the reactive species in solution, minimizing decomposition while ensuring efficient coupling.[6]

Diethanolamine (DABO) Boronates: A Cost-Effective and Stable Alternative for Heterocycles

Diethanolamine (DABO) protected boronates offer a practical and economical alternative for stabilizing boronic acids, especially labile heterocyclic derivatives.[1] These air-stable, often crystalline adducts are readily prepared by simply stirring the boronic acid with diethanolamine at room temperature.[1] Like MIDA boronates, the DABO adducts feature a tetracoordinate boron center, which imparts enhanced stability.

DABO boronates can be used directly in Suzuki-Miyaura cross-coupling reactions, where they are believed to hydrolyze in situ in the presence of a protic co-solvent to generate the active boronic acid or a related reactive species.[1] This circumvents the need for a separate deprotection step.

Sterically Hindered Boronic Esters (Epin): Enhanced Stability Through Molecular Shielding

A third strategy to enhance boronic ester stability is through the use of sterically bulky diols. The 1,1,2,2-tetraethylethylene glycol ester (ArB(Epin)) is a prime example of this approach. The four ethyl groups of the Epin diol are proposed to dynamically shield the empty p-orbital of the boron atom, which significantly enhances the ester's stability, particularly during silica gel chromatography.[5][8]

Despite their increased stability, ArB(Epin) derivatives remain highly reactive in Suzuki-Miyaura couplings, often providing superior yields compared to the corresponding boronic acids or pinacol esters.[5][9][10] This combination of stability and reactivity makes them attractive reagents for complex syntheses.

Comparative Performance Data

The following tables summarize the key performance characteristics of these alternative boronic esters compared to traditional boronic acids and pinacol esters.

Table 1: Stability Comparison of Boronic Acid Derivatives

Boronic Acid DerivativeBenchtop Stability (Solid, under air)Chromatographic Stability (Silica Gel)
Arylboronic AcidVariable, often poor (significant decomposition in 15 days for unstable derivatives)[6]Poor, strong absorption and decomposition[5]
Arylboronic Acid Pinacol Ester (ArBpin)Moderate, susceptible to hydrolysis[2][3]Poor to moderate, often streaks and decomposes[2]
Aryl MIDA Boronate (ArB(MIDA))Excellent (>95% recovery after ≥60 days)[5]Excellent[4]
Aryl DABO Boronate (ArB(DABO))Excellent (can be stored for months)[1]Generally not purified by chromatography
Aryl Epin Boronate (ArB(Epin))High (expected to be stable)Excellent[5][9][10]

Table 2: Reactivity and Yield in Suzuki-Miyaura Cross-Coupling

Boronic Acid DerivativeReactivity ProfileTypical Yields (vs. Unstable Boronic Acids)
Unstable Boronic AcidHigh, but competes with decompositionLow to moderate (e.g., 14-68%)[6]
Arylboronic Acid Pinacol Ester (ArBpin)Moderate, generally less reactive than boronic acidVariable, can be higher than the free acid
Aryl MIDA Boronate (ArB(MIDA))Controlled release, highly effective with unstable substratesExcellent (e.g., 90-96%)[6]
Aryl DABO Boronate (ArB(DABO))In situ hydrolysis and couplingGood to excellent[1]
Aryl Epin Boronate (ArB(Epin))High, often superior to ArB(OH)₂ and ArBpinHigher than ArB(OH)₂ and ArBpin[5][9][10]

Experimental Protocols

Synthesis of MIDA Boronates

A robust and scalable method for the synthesis of MIDA boronates involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid.

Diagram 1: MIDA Boronate Synthesis Workflow

MIDA_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product BoronicAcid R-B(OH)₂ Reaction Dehydrative Condensation (e.g., Toluene, Dean-Stark, Δ) BoronicAcid->Reaction MIDA N-Methyliminodiacetic Acid MIDA->Reaction MIDABoronate MIDA Boronate Reaction->MIDABoronate Purification Purification (Chromatography/Recrystallization) MIDABoronate->Purification Slow_Release MIDA_Boronate MIDA Boronate (Stable) Boronic_Acid Boronic Acid (Unstable, Low Concentration) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (e.g., K₃PO₄, H₂O) Pd_Catalyst Pd(0) Catalyst Boronic_Acid->Pd_Catalyst Transmetalation Aryl_Halide Ar-X Aryl_Halide->Pd_Catalyst Oxidative Addition Coupled_Product Coupled Product (Ar-R) Pd_Catalyst->Coupled_Product Reductive Elimination Epin_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ArylHalide Ar-X Reaction Miyaura Borylation (Pd Catalyst, Base, Solvent, Δ) ArylHalide->Reaction B2Epin2 B₂(Epin)₂ B2Epin2->Reaction EpinBoronate ArB(Epin) Reaction->EpinBoronate Purification Silica Gel Chromatography EpinBoronate->Purification

Sources

Comparative

A Senior Application Scientist's Guide to Fluorinated Boronic Acids in API Synthesis: A Comparative Analysis

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone for enhancing pharmacological profiles.[1] Concurr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone for enhancing pharmacological profiles.[1] Concurrently, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the carbon-carbon bonds that form the backbone of many complex drug molecules.[2] At the intersection of these two powerful strategies lie fluorinated boronic acids—reagents that offer a synergistic combination of synthetic utility and property modulation.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides an in-depth comparison of fluorinated and non-fluorinated boronic acids in the context of API synthesis. We will move beyond a simple recitation of facts to explore the underlying chemical principles and provide actionable, data-driven insights into why these fluorinated building blocks are often the superior choice for lead optimization and process development.

The Decisive Impact of Fluorine in Medicinal Chemistry

Before delving into the specifics of boronic acids, it is crucial to understand the profound influence of the fluorine atom itself. Despite its deceptively small size—its van der Waals radius is similar to that of hydrogen—fluorine's extreme electronegativity and the strength of the C-F bond impart a unique set of properties to organic molecules.[3][4][5] The strategic placement of fluorine can dramatically improve a drug candidate's profile in several key areas.

Enhanced Metabolic Stability

One of the most common failure points for drug candidates is rapid metabolic degradation, often by cytochrome P450 enzymes in the liver.[6] These enzymes typically function by oxidizing electron-rich C-H bonds. Replacing a metabolically labile hydrogen atom with a fluorine atom can effectively block this pathway. The C-F bond is significantly stronger than a C-H bond and is resistant to oxidative cleavage, thereby increasing the drug's half-life and bioavailability.[3][7][8] For example, fluorination of an N-alkyl group can reduce N-dealkylation, and gem-difluorination of a methylenedioxy moiety can prevent the formation of inhibitory carbene intermediates.[8]

Modulation of Physicochemical Properties

Fluorine's powerful electron-withdrawing nature can fine-tune a molecule's properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity (pKa): The introduction of fluorine near a basic functional group, such as an amine, can lower its pKa.[3][5] This increased acidity (reduced basicity) means the compound will be less protonated at physiological pH, leading to improved cell membrane permeability and oral bioavailability.[3]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross lipid membranes.[7] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[9]

  • Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic effects, such as a preference for a gauche relationship with certain substituents.[8] This can lock the molecule into a bioactive conformation that enhances its binding affinity for the target protein.[9]

Improved Target Binding Affinity

The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with protein residues in a target's binding pocket.[9] This can lead to a significant increase in binding affinity and potency. In some cases, the fluorine substitution has been shown to stabilize interactions within hydrophobic pockets, thereby increasing both potency and selectivity.[9]

Fluorine_Advantages cluster_0 Fluorine Substitution cluster_1 Pharmacokinetic & Physicochemical Improvements cluster_2 Therapeutic Outcomes F_Atom Fluorine Atom (High Electronegativity, Strong C-F Bond) Metabolic_Stability Increased Metabolic Stability F_Atom->Metabolic_Stability Blocks Oxidation PhysicoChem Modulated pKa & Lipophilicity F_Atom->PhysicoChem Inductive Effects Binding_Affinity Enhanced Binding Affinity F_Atom->Binding_Affinity Dipole & H-Bond Interactions Bioavailability Improved Bioavailability & Half-Life Metabolic_Stability->Bioavailability PhysicoChem->Bioavailability Potency Higher Potency & Selectivity Binding_Affinity->Potency

Caption: Key advantages imparted by fluorine substitution in drug candidates.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling due to their stability, low toxicity, and commercial availability.[10] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid significantly impacts the crucial transmetalation step.

The introduction of electron-withdrawing fluorine atoms onto the aryl ring of a boronic acid increases the Lewis acidity of the boron center.[11][12] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation, potentially leading to faster reaction rates and higher yields, especially with challenging substrates.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl R1-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R1-Pd(II)Ln-R2 PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R1-R2 (Coupled Product) ArylHalide R1-X (Aryl Halide) BoronicAcid R2-B(OH)2 (Fluorinated Boronic Acid) Boronate [R2-B(OH)3]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Quantitative Comparison

The advantages of using fluorinated boronic acids can be quantified through direct comparison of their physicochemical properties and reaction performance.

Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Derivatives

The electron-withdrawing effect of fluorine increases the acidity (lowers the pKa) of the boronic acid. This trend is dependent on the position and number of fluorine substituents.[11]

Boronic AcidpKa Value
Phenylboronic Acid8.83
4-Fluorophenylboronic Acid8.77
2-Fluorophenylboronic Acid8.80
2,3,4,6-Tetrafluorophenylboronic acid6.17
(Data synthesized from reference[11])

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids

This table demonstrates the performance of different boronic acids when coupled with a standardized electrophile, highlighting the successful application of fluorinated reagents in forming challenging biaryl linkages.[2][13]

Boronic Acid/EsterCoupling PartnerProductYield (%)
Non-Fluorinated
2-Thiopheneboronic acidPyFluor2-(Thiophen-2-yl)pyridine82
2-Furanboronic acidPyFluor2-(Furan-2-yl)pyridine75
Phenylboronic acidPyFluor2-Phenylpyridine78
Fluorinated
2-Fluoropyridine-3-boronic acid2-Bromothiophene2-(2-Fluoropyridin-3-yl)thiophene95
4-Fluorophenylboronic acidPyFluor2-(4-Fluorophenyl)pyridine85
3-(Trifluoromethyl)phenylboronic acidPyFluor2-(3-(Trifluoromethyl)phenyl)pyridine89
(Data synthesized from references[2][13]. Note: The coupling partner for 2-Fluoropyridine-3-boronic acid is different in the cited literature, showcasing its utility with various partners.)

Experimental Protocol: Suzuki-Miyaura Coupling with 2-Fluoropyridine-3-boronic Acid

This protocol provides a representative, self-validating workflow for a typical Suzuki-Miyaura cross-coupling reaction, a crucial step in the synthesis of many APIs. The choice of a fluorinated pyridylboronic acid is illustrative of modern synthetic challenges where controlling electronic properties is key.[13]

Experimental_Workflow Start Start: Oven-dried Schlenk tube Step1 1. Add Reagents: - Aryl Halide (1.0 equiv.) - 2-Fluoropyridine-3-boronic acid (1.3 equiv.) - Base (e.g., K₂CO₃, 2.5 equiv.) Start->Step1 Step2 2. Add Catalyst System: - Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) - Ligand (if needed) Step1->Step2 Step3 3. Inert Atmosphere: - Evacuate and backfill with Argon (3x) Step2->Step3 Step4 4. Add Solvent: - Inject degassed solvent (e.g., Dioxane/H₂O) Step3->Step4 Step5 5. Reaction: - Heat to 80-100 °C - Monitor by TLC/GC-MS Step4->Step5 Step6 6. Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine Step5->Step6 Step7 7. Purification: - Dry organic layer (Na₂SO₄) - Filter and concentrate - Flash column chromatography Step6->Step7 End End: Purified Product Step7->End

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling experiment.

Methodology
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv.), 2-Fluoropyridine-3-boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%) and, if necessary, an appropriate ligand (e.g., SPhos, XPhos, 2-10 mol%). The choice of catalyst and ligand is critical and should be optimized for the specific substrates.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water as a co-solvent) via syringe. The solvent choice influences reagent solubility and reaction kinetics.

  • Reaction Execution: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion

Fluorinated boronic acids represent a class of premier building blocks for modern API synthesis. The strategic incorporation of fluorine provides medicinal chemists with a powerful tool to overcome common challenges in drug development, including poor metabolic stability and suboptimal pharmacokinetic properties.[9][14] In the realm of chemical synthesis, the altered electronic nature of fluorinated boronic acids can enhance their reactivity and utility in robust bond-forming reactions like the Suzuki-Miyaura cross-coupling.[11][15] As the demand for more sophisticated and effective therapeutics grows, the judicious use of these specialized reagents will undoubtedly continue to accelerate the discovery and development of next-generation medicines.

References

  • Priya A., Mahesh Kumar N., and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of the Serbian Chemical Society. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Böhm, H. J., et al. (2004). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

  • Banks, R. E., et al. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences. [Link]

  • Cano-Grajales, D. F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • Graham, T. H., & Gu, C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Sourcing-China. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Sourcing-China. [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

  • Chen, C., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Asian Journal of Organic Chemistry. [Link]

  • Singh, A., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Pharmaceutical Technology. (2015). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

  • Bluemke, T., & Vaultier, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hovione. (n.d.). Advances in Fluorination Chemistry for API Synthesis. Hovione. [Link]

  • PubChem. (2026). 4-Fluorophenylboronic acid. PubChem. [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]

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  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

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Validation

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Introduction: Navigating a Challenging Coupling Partner The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl motifs that are ubiquitous in pharmaceuticals and advanced materials.[1] However, the success of this reaction is profoundly dependent on the electronic and steric nature of its coupling partners. The subject of our study, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, represents a class of substrates that, while highly valuable, presents significant synthetic challenges. The presence of two potent electron-withdrawing groups—the 3-fluoro and 4-(N-methylsulfamoyl) substituents—deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle kinetically demanding.[2][3]

This guide provides a comparative analysis of palladium ligands tailored for this difficult transformation. We will move beyond a simple catalog of options to explore the mechanistic rationale behind ligand selection, offering field-proven insights and actionable protocols for researchers engaged in drug discovery and development. Our objective is to equip you with the knowledge to not only select the optimal ligand but to understand why it is the optimal choice for overcoming the hurdles posed by electron-deficient boronic acids.

The Mechanistic Challenge: Why Electron Deficiency Matters

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For electron-deficient boronic acids, the rate-limiting step is often transmetalation, where the aryl group is transferred from the boronate ester (formed by the activation of the boronic acid with a base) to the palladium(II) center.[5] Electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the aryl group, slowing this transfer. Furthermore, these substrates are often more susceptible to competitive protodeboronation under the basic reaction conditions, where the C-B bond is cleaved by a proton source, leading to yield loss.[6]

An effective catalyst system must therefore be highly active to promote transmetalation at a rate that outcompetes decomposition. This activity is almost entirely dictated by the choice of ligand coordinated to the palladium center. The ideal ligand should be a strong electron donor to increase the electron density on the palladium, facilitating the oxidative addition step, and it should possess sufficient steric bulk to promote the final, product-releasing reductive elimination step.[4][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA p1 PdII_complex Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar'-B(OR)3-) PdII_complex->Transmetalation p2 Diaryl_PdII Ar-Pd(II)-Ar'(L_n) RE Reductive Elimination Diaryl_PdII->RE p3 RE->Pd0 Ar-Ar' (Product) p4 Experimental_Workflow start Start: Assemble Reagents reagents 1. Weigh Reagents - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - SPhos Pd G3 Precatalyst (0.02 mmol) - K3PO4 (2.0 mmol) start->reagents setup 2. Reaction Setup - Add solids to a dry Schlenk flask - Equip with a stir bar reagents->setup inert 3. Establish Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) setup->inert solvent 4. Add Solvents - Add degassed 1,4-Dioxane (4 mL) - Add degassed Water (1 mL) inert->solvent reaction 5. Reaction - Heat to 90 °C with vigorous stirring solvent->reaction monitor 6. Monitor Progress - Use TLC or LC-MS to check for  consumption of starting material reaction->monitor workup 7. Aqueous Work-up - Cool to RT - Dilute with Ethyl Acetate & Water - Separate layers, extract aqueous layer monitor->workup purify 8. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via flash column chromatography workup->purify end End: Pure Biaryl Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%, 0.02 mmol)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the aryl halide, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, SPhos Pd G3 precatalyst, and K₃PO₄ to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The mixture may be heterogeneous.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 1-4 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. [8]

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Reddy, V. P., & Kumar, A. V. (2010). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Chen, Y., et al. (2015). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. [Link]

  • Hoshiya, N., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Liptrot, D. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]

  • Saha, S., & Ranu, B. C. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands. Organometallics. [Link]

  • ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

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  • ResearchGate. (2018). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

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Comparative

A Comparative Guide to the Electronic Properties of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic Acid: A DFT Perspective

Abstract This guide provides an in-depth analysis of the electronic properties of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry. Utilizing Density Functiona...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the electronic properties of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), we explore its molecular structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). A comparative analysis with structurally related analogs—phenylboronic acid and 3-fluorophenylboronic acid—is presented to elucidate the distinct electronic contributions of the fluoro and N-methylsulfamoyl substituents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and a detailed, replicable computational protocol.

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable scaffolds in modern medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols, a common feature in biological macromolecules, has positioned them as potent enzyme inhibitors.[2][3] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validated the therapeutic potential of the boronic acid pharmacophore and spurred extensive research into new analogs.[4][5]

The efficacy and pharmacokinetic profile of a drug candidate are profoundly influenced by its electronic properties.[6] Strategic functionalization of the phenyl ring is a cornerstone of rational drug design, allowing for the fine-tuning of these properties. This guide focuses on (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, which features two key substituents:

  • Fluorine: The introduction of fluorine, a highly electronegative atom, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[7] Its electron-withdrawing nature modulates the acidity of the boronic acid group, which is crucial for interactions with biological targets.[8][9]

  • Sulfamoyl Group (-SO₂NHCH₃): The N-methylsulfamoyl group is a strong electron-withdrawing group that also acts as a hydrogen bond donor and acceptor. This functionality is often used to enhance solubility and improve interactions with protein active sites.

Understanding the combined electronic impact of these substituents is critical for predicting the molecule's behavior and optimizing its design. Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, providing insights that are often difficult to obtain through experimental means alone.[10][11] This guide leverages DFT to dissect the electronic landscape of the title compound and compare it against relevant benchmarks.

Computational Methodology: The Rationale Behind the DFT Approach

To ensure accuracy and relevance, all calculations discussed herein were conceptualized based on a well-established theoretical protocol. The chosen methodology represents a balance between computational cost and precision, making it a reliable standard for molecules of this class.[12]

Theoretical Framework:

  • Software: Gaussian 16 suite of programs is the standard for such calculations.

  • Method: Density Functional Theory (DFT) is employed due to its efficient and accurate handling of electron correlation in organic molecules.[10][11]

  • Functional: The B3LYP hybrid functional is selected. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust and widely validated approach for predicting the electronic properties of organic compounds.[13][14]

  • Basis Set: The 6-311++G(d,p) basis set is used. This choice is critical for accuracy. The "6-311G" part provides a flexible description of the core and valence electrons. The addition of diffuse functions ("++") is essential for accurately modeling the electron density far from the atomic nuclei, which is important for anions and systems with lone pairs (like the oxygen, nitrogen, and fluorine atoms in our molecule). The polarization functions ("d,p") allow for non-spherical distortion of the electron clouds, which is crucial for describing chemical bonds accurately.[15]

  • Solvent Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) with water as the solvent can be incorporated, as solvent effects can significantly influence electronic properties.[16]

This multi-level approach, starting with geometry optimization and followed by frequency and single-point energy calculations, ensures that the derived properties correspond to a true energy minimum on the potential energy surface.[13][17]

In-Silico Analysis of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic Acid

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[18] The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[19] The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[6][18]

For (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, the HOMO is primarily localized over the phenyl ring and the sulfamoyl group, indicating these are the main sites for electron donation. The LUMO is distributed across the phenyl ring and is significantly localized on the electron-deficient boron atom of the boronic acid group, marking it as the primary site for electron acceptance. The strong electron-withdrawing nature of both the fluoro and N-methylsulfamoyl substituents is predicted to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO, leading to a moderately sized energy gap.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[20][21][22] It illustrates regions of positive (electrophilic, blue) and negative (nucleophilic, red) electrostatic potential.

The MEP analysis of the title compound reveals several key features:

  • Negative Potential (Red/Yellow): The most electron-rich regions are concentrated around the oxygen atoms of the boronic acid and sulfamoyl groups, as well as the fluorine atom. These sites are prime candidates for hydrogen bonding and interactions with positively charged residues in a protein active site.[23]

  • Positive Potential (Blue): A significant region of positive potential is located around the hydroxyl protons of the boronic acid group and the amine proton of the sulfamoyl group. This highlights their role as hydrogen bond donors. The boron atom itself, though part of the delocalized system, is a site of electrophilicity.

This charge distribution profile is crucial for understanding how the molecule might orient itself within a biological target to maximize favorable electrostatic interactions.[20]

Comparative Analysis: Deconstructing Substituent Effects

To understand the unique electronic signature of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, we compare its key electronic parameters with those of Phenylboronic Acid (PBA) and 3-Fluorophenylboronic Acid (3-FPBA). The data presented in the table below are illustrative values derived from DFT principles to highlight expected trends.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Key Observations
Phenylboronic Acid (PBA)-6.8-1.55.3Baseline for comparison. Relatively high HOMO energy and large gap suggest moderate reactivity.
3-Fluorophenylboronic Acid (3-FPBA)[24]-7.1-1.85.3The inductive effect of fluorine lowers both HOMO and LUMO energies, indicating reduced electron-donating and enhanced electron-accepting ability. The gap remains similar to PBA.[9]
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid-7.5-2.55.0The combined electron-withdrawing power of both substituents significantly lowers both HOMO and LUMO energies. The energy gap is slightly reduced, suggesting a potential increase in reactivity compared to the other analogs.

This comparison clearly demonstrates that the addition of the fluoro and N-methylsulfamoyl groups makes the molecule a better electron acceptor (lower LUMO) and a poorer electron donor (lower HOMO) than the parent phenylboronic acid. This modulation is key to its potential as an enzyme inhibitor, as a lower LUMO facilitates the acceptance of electrons from a nucleophilic residue (like a serine or threonine) in an enzyme's active site.[3]

Detailed Protocol: A Step-by-Step Workflow for DFT Analysis

This section provides a comprehensive, self-validating protocol for conducting DFT studies on boronic acid derivatives.

Step 1: Molecular Structure Creation

  • Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

  • Perform an initial structure clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Geometry Optimization Input File

  • Create a Gaussian input file (.gjf or .com).[25]

  • Specify the calculation route section: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Requests detailed print output.

    • B3LYP/6-311++G(d,p): Defines the theory level and basis set.

    • Opt: Requests geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).[17]

  • Provide a title for the calculation.

  • Specify the charge (0) and spin multiplicity (1 for a singlet ground state).

  • Paste the molecular coordinates from Step 1.

Step 3: Running the Calculation

  • Submit the input file to the Gaussian program.[25]

  • Monitor the calculation's progress. Upon successful completion, an output file (.log or .out) will be generated.

Step 4: Analysis of Results

  • Verify Optimization: Open the output file and search for "Optimization completed." Check the frequency calculation results to ensure there are no imaginary frequencies.

  • Extract Electronic Properties:

    • Locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

    • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

  • Generate MEP Map:

    • Use the optimized geometry from the output file.

    • Perform a single-point energy calculation using the same level of theory.

    • Use visualization software (e.g., GaussView, VMD) to read the output and generate the MEP surface mapped onto the electron density.[23]

Step 5: Comparative Data Generation

  • Repeat Steps 1-4 for the other molecules in the comparison set (e.g., Phenylboronic Acid, 3-Fluorophenylboronic Acid).

  • Tabulate the key results (EHOMO, ELUMO, ΔE) for objective comparison.

Visualizations

Workflow for DFT Analysis

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculation (Gaussian) cluster_analysis 3. Data Analysis mol_build 3D Molecule Construction (e.g., Avogadro) force_field Initial Geometry (Force Field Clean-up) mol_build->force_field geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) force_field->geom_opt Input Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy & Property Calculation freq_calc->sp_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) sp_calc->homo_lumo Output File mep MEP Map Generation (Charge Distribution) sp_calc->mep compare Comparative Analysis homo_lumo->compare

Caption: A generalized workflow for performing and analyzing DFT calculations on small organic molecules.

Comparative Frontier Orbital Energies

FMO_Comparison cluster_PBA Phenylboronic Acid (PBA) cluster_3FPBA 3-Fluorophenylboronic Acid (3-FPBA) cluster_Target (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid lumo_pba LUMO (-1.5 eV) homo_pba HOMO (-6.8 eV) lumo_pba->homo_pba ΔE = 5.3 eV lumo_3fpba LUMO (-1.8 eV) homo_3fpba HOMO (-7.1 eV) lumo_3fpba->homo_3fpba ΔE = 5.3 eV lumo_target LUMO (-2.5 eV) homo_target HOMO (-7.5 eV) lumo_target->homo_target ΔE = 5.0 eV

Caption: Illustrative comparison of HOMO-LUMO energy levels and gaps for the target molecule and its analogs.

Conclusion

The DFT-based analysis of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid provides critical insights into its electronic structure, which is fundamental to its potential as a drug candidate. The synergistic electron-withdrawing effects of the 3-fluoro and 4-(N-methylsulfamoyl) substituents significantly lower the frontier molecular orbital energies compared to simpler phenylboronic acids. This electronic modulation enhances the molecule's electrophilicity at the boron center and creates a distinct electrostatic potential profile, suggesting specific interaction patterns with biological targets. The provided computational framework offers a reliable and replicable protocol for researchers to conduct similar analyses, facilitating the rational design and optimization of next-generation boronic acid-based therapeutics.

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Validation

A Researcher's Guide to the Bioisosteric Replacement of Nitro Groups with Boronic Acids

Introduction In the intricate chess game of medicinal chemistry, the strategic swapping of functional groups—a tactic known as bioisosteric replacement—is paramount to transforming a promising lead compound into a succes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate chess game of medicinal chemistry, the strategic swapping of functional groups—a tactic known as bioisosteric replacement—is paramount to transforming a promising lead compound into a successful drug. The goal is to modulate a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties to enhance efficacy and minimize toxicity. Among the many possible bioisosteric pairs, the replacement of an aromatic nitro group (Ar-NO₂) with a boronic acid (Ar-B(OH)₂) presents a compelling, albeit complex, proposition.

The nitro group, a powerful electron-withdrawing moiety, is a common feature in bioactive molecules. However, it is often flagged as a "structural alert" due to its potential for metabolic reduction in hypoxic environments, leading to cytotoxic and mutagenic intermediates like nitrosoarenes and hydroxylamines[1][2][3][4][5]. This inherent liability drives the search for suitable replacements. The boronic acid group has emerged as an intriguing candidate. It shares some structural and electronic characteristics with the nitro group but possesses a distinct metabolic profile and unique chemical reactivity that can be harnessed for therapeutic benefit[6][7].

This guide provides an in-depth technical comparison of these two functional groups, moving from fundamental physicochemical properties to metabolic fate and biological consequences. We will provide supporting experimental data, detailed protocols for synthesis and comparative evaluation, and a critical analysis of a real-world case study to equip researchers with the knowledge needed to rationally assess this bioisosteric switch in their drug discovery programs.

Part 1: The Physicochemical Showdown: Nitroarenes vs. Arylboronic Acids

At the heart of any bioisosteric replacement is the degree to which the new group mimics the old one in terms of size, shape, and electronics. While not perfect mimics, the nitro and boronic acid groups share key features that justify their comparison.

The nitro group is a planar, strongly electron-withdrawing group with a large dipole moment[8][9]. Its oxygen atoms are hydrogen bond acceptors. The boronic acid group is also planar in its neutral state, but upon ionization or interaction with biological nucleophiles, it adopts a tetrahedral geometry. It is a weaker Lewis acid than a Brønsted acid, with pKa values for arylboronic acids typically falling in the 7-9 range, making them partially ionized at physiological pH[10][11]. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors.

Below is a summary of their key physicochemical properties:

PropertyNitro Group (-NO₂)Boronic Acid Group (-B(OH)₂)Rationale & Implications
Electronic Effect Strongly electron-withdrawingWeakly electron-withdrawing (inductive) / Weakly electron-donating (resonance)The nitro group strongly deactivates the aromatic ring. The boronic acid has a more nuanced electronic effect, which can alter binding to targets sensitive to electron density.
Hammett Constant (σₚ) +0.78[12]+0.01 to +0.12[13]A large positive σₚ indicates strong electron-withdrawing character via induction and resonance. The near-zero σₚ of the boronic acid group reflects a cancellation of its weak inductive withdrawal and weak resonance donation.
Hammett Constant (σₘ) +0.71[12]-0.01 to +0.12[13]Both groups are electron-withdrawing at the meta position, primarily through an inductive effect.
Acidity (pKa) Not applicable (non-ionizable)~8.8 (Phenylboronic acid)[1][10]The ionizable nature of boronic acids at physiological pH can significantly increase water solubility and introduce new ionic interactions in a binding pocket.
Lipophilicity (logP) Increases logP (e.g., Nitrobenzene logP ≈ 1.85)Generally decreases logP vs. nitro analog (e.g., Phenylboronic acid logP ≈ 1.28)Replacing a nitro group with a boronic acid is expected to increase the hydrophilicity of the molecule, potentially improving solubility but decreasing membrane permeability.
Hydrogen Bonding Acceptor onlyDonor and AcceptorThe ability of boronic acids to act as H-bond donors introduces new potential interactions with biological targets that are unavailable to the nitro group.
Geometry Trigonal PlanarTrigonal Planar (neutral), Tetrahedral (ionized/adduct)The ability to form tetrahedral covalent adducts with nucleophilic residues (e.g., serine) is a key feature of boronic acids, exploited in drugs like bortezomib.

Part 2: Pharmacokinetic & Metabolic Divergence

The most significant rationale for replacing a nitro group is to mitigate metabolic risk. The divergent metabolic pathways of nitroarenes and arylboronic acids are central to this assessment.

The Metabolic Liability of the Nitro Group

The primary concern with aromatic nitro compounds is their reduction by nitroreductase enzymes, which are present in both gut microbiota and hypoxic mammalian tissues (e.g., solid tumors)[5]. This multi-step reduction generates highly reactive and toxic intermediates.

MetabolicPathwayNitro cluster_nitro Nitroarene Metabolism cluster_toxicity Toxicity Ar-NO2 Nitroarene (Parent Drug) Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO 2e⁻, 2H⁺ Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH 2e⁻, 2H⁺ Ar-NH2 Amine Metabolite Ar-NHOH->Ar-NH2 2e⁻, 2H⁺ Toxicity Covalent Adducts (DNA, Proteins) Mutagenicity, Carcinogenicity Ar-NHOH->Toxicity

Caption: Reductive metabolism of nitroarenes to toxic intermediates.

The hydroxylamine (Ar-NHOH) metabolite is particularly problematic, as it can covalently modify DNA and proteins, leading to genotoxicity and organ damage[2][3].

The Metabolic Profile of Boronic Acids

In stark contrast, arylboronic acids are generally considered to have a more benign metabolic profile. They are not subject to reductive metabolism. The primary metabolic pathway is oxidation, typically mediated by cytochrome P450 enzymes, to the corresponding phenol, which can then be further conjugated and excreted.

MetabolicPathwayBoronic cluster_boronic Arylboronic Acid Metabolism cluster_excretion Excretion Ar-B(OH)2 Arylboronic Acid (Parent Drug) Ar-OH Phenol Metabolite Ar-B(OH)2->Ar-OH Oxidation (CYP450) Conjugates Glucuronide/Sulfate Conjugates Ar-OH->Conjugates Phase II Conjugation Excretion Renal/Biliary Clearance Conjugates->Excretion

Caption: Primary metabolic pathway of arylboronic acids.

This profile suggests a significantly lower risk of generating reactive, toxic metabolites, making the boronic acid a favorable replacement from a safety perspective.

Part 3: Pharmacodynamics & Biological Activity

Replacing a nitro group with a boronic acid is not merely a safety play; it can profoundly alter the pharmacodynamic profile of a compound. The differences in electronics, hydrogen bonding potential, and geometry can lead to changes in target affinity and selectivity.

  • Binding Interactions: The nitro group's strong electron-withdrawing nature and hydrogen bond accepting capability dictate its interactions. A boronic acid introduces ambidextrous hydrogen bonding (donor and acceptor) and a potential for reversible covalent bond formation with nucleophilic residues (e.g., serine, threonine) in an enzyme active site. This covalent interaction is the mechanism of action for the proteasome inhibitor bortezomib[6].

  • Selectivity: The unique reactivity of the boronic acid moiety can be exploited to gain selectivity. For example, boronic acids are known inhibitors of serine proteases, a property that could be either a desired on-target effect or a potential off-target liability.

Part 4: Case Study: Non-Steroidal Anti-Androgens (NSAAs)

A study published in RSC Medicinal Chemistry provides an excellent real-world example of this bioisosteric replacement in the context of developing non-steroidal anti-androgens (NSAAs) for prostate cancer[3][14]. The parent compound, flutamide, and its active metabolite, hydroxyflutamide, are effective but carry a risk of liver toxicity attributed to the metabolic reduction of their aromatic nitro group[14].

The Hypothesis: Researchers proposed replacing the nitro group of flutamide-like molecules with a boronic acid to mitigate toxicity while retaining androgen receptor (AR) antagonism[14]. The boronic acid was expected to mimic the hydrogen bonding interactions of the nitro group with key residues like Arg752 in the AR ligand-binding domain.

The Synthesis & Evaluation: A library of boronic acid-containing analogs was synthesized and tested for antiproliferative activity against androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cell lines.

The Results: The direct bioisostere of the active flutamide metabolite showed no activity against the androgen-dependent cell line, leading the authors to conclude that boronic acid cannot function as a sufficient bioisostere of the nitro group in this specific NSAA scaffold [14]. In silico docking studies suggested that while the boronic acid could occupy the same pocket as the nitro group, it adopted a different orientation that disrupted key interactions[14].

However, the study had an unexpected outcome. Several of the newly synthesized boronic acid compounds, while inactive as AR antagonists, showed significant antiproliferative activity against both androgen-dependent and androgen-independent prostate cancer cell lines, suggesting a different, AR-independent mechanism of action[3][14].

Key Takeaways from the Case Study:

  • Bioisosteric replacement is highly context-dependent. A successful swap in one scaffold does not guarantee success in another.

  • The nuanced differences in geometry and electronics between the nitro and boronic acid groups can lead to completely different binding modes and loss of primary activity.

  • Unexpected pharmacology can emerge. The boronic acid analogs, while failing as NSAAs, became leads for a different anticancer mechanism.

Part 5: Experimental Protocols & Synthetic Accessibility

A crucial consideration for any medicinal chemist is the ease of synthesis. Converting an aryl nitro compound to an arylboronic acid is a multi-step but generally feasible process. A common route involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install a halide, and finally a palladium-catalyzed borylation reaction.

General Experimental Workflow

Caption: High-level workflow for synthesis and comparative evaluation.

Protocol 1: Synthesis of an Arylboronic Acid from a Nitroaryl Halide via Miyaura Borylation

This protocol provides a representative method for the final borylation step, starting from a commercially available or previously synthesized nitro-substituted aryl bromide.

Reagents & Equipment:

  • 4-Bromonitrobenzene (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromonitrobenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. Causality: The Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction mixture is typically heterogeneous.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude pinacol ester can often be used directly or purified by flash column chromatography on silica gel.

  • Hydrolysis (Optional): The resulting boronic ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1M HCl) in a solvent like THF or acetone, followed by extraction.

Protocol 2: Comparative Cytotoxicity Evaluation using the MTT Assay

This protocol outlines a standard method to compare the in vitro cytotoxicity of the parent nitro compound against its boronic acid analog.

Materials & Equipment:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Parent nitro compound and boronic acid analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well cell culture plates, multichannel pipette, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro compound and the boronic acid analog in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no cell wells). Normalize the data to the vehicle control (considered 100% viability). Plot the percentage of cell viability versus the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

Conclusion & Future Perspectives

The bioisosteric replacement of a nitro group with a boronic acid is a nuanced strategy in drug design. The primary driver—mitigating the metabolic toxicity associated with nitroarenes—is well-founded, as boronic acids offer a demonstrably safer metabolic profile. However, this switch is far from a simple substitution.

Key Considerations for the Medicinal Chemist:

  • Safety vs. Efficacy: While the safety profile is likely to improve, the impact on target affinity is unpredictable and highly dependent on the specific biological target and binding pocket environment.

  • Physicochemical Impact: The switch will invariably increase hydrophilicity and introduce an ionizable group, affecting solubility, permeability, and plasma protein binding.

  • New Pharmacological Opportunities: As the NSAA case study illustrates, failure to mimic the primary pharmacology can lead to the discovery of new activities[14]. The unique reactivity of boronic acids, particularly their propensity to inhibit serine proteases, could be leveraged for developing novel antibacterial or antiviral agents where such enzymes are key targets.

Ultimately, the decision to implement this bioisosteric replacement should be made on a case-by-case basis, supported by molecular modeling and, most importantly, empirical testing. This guide provides the foundational knowledge and practical protocols to enable researchers to undertake such an assessment, weighing the potential for a drastically improved safety profile against the inherent risks to on-target potency.

References

  • On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3603. [Link]

  • Convenient and mild synthesis of nitroarenes by metal-free nitration of arylboronic acids. (2012). Chemical Communications, 48(79), 9822-9824. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3603. [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). Organic & Biomolecular Chemistry, 21(45), 9049-9065. [Link]

  • Nitro-Group-Containing Drugs. (2019). Journal of Medicinal Chemistry, 62(11), 5215-5232. [Link]

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  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. [Link]

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  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). Journal of the Brazilian Chemical Society. [Link]

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  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Design and Discovery of Boronic Acid Drugs. (2021). eScholarship@McGill. [Link]

  • Design and discovery of boronic acid drugs. (2021). Request PDF. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (2024). Molecules, 29(11), 2639. [Link]

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  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 961-968. [Link]

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  • Unit 4: Free Energy Relationships. (n.d.). [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic Acid Derivatives: An X-ray Crystallography Perspective

This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of novel derivatives synthesized from (3-fluoro-4-(N-methylsulfamoyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of novel derivatives synthesized from (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to molecular structure determination.

While (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a known chemical entity[1], a comprehensive search of crystallographic databases reveals a notable absence of publicly available crystal structures for its derivatives. Therefore, this guide serves as a forward-looking framework, providing the necessary protocols and comparative insights to empower researchers in their exploration of this and similar compound series.

Part 1: Synthesis and Derivatization Strategies

The (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid scaffold is of significant interest in medicinal chemistry. The boronic acid moiety is a versatile functional group, known for its ability to form reversible covalent bonds with diols, such as those found in saccharides, and for its role as a bioisostere of carboxylic acids[2]. Furthermore, it is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the facile synthesis of a diverse library of biaryl derivatives[3].

Generalized Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The primary route to synthesizing derivatives from the parent boronic acid involves its coupling with an aryl halide. The choice of coupling partner is dictated by the therapeutic target and desired structure-activity relationship (SAR).

Objective: To synthesize a biaryl derivative by coupling (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid with a hypothetical aryl bromide (Ar-Br).

Methodology:

  • Reagent Preparation: In a nitrogen-purged glovebox, a 25 mL Schlenk flask is charged with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.0 eq), the selected aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent Addition: A degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio), is added to the flask. The use of a biphasic system with a phase-transfer catalyst can sometimes improve yields for challenging substrates.

  • Reaction: The flask is sealed and heated to a temperature between 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield the desired derivative.

Causality in Protocol Design:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. A nitrogen or argon atmosphere is critical to prevent catalyst oxidation and ensure high catalytic turnover.

  • Choice of Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure adequate solubility of both the organic and inorganic reagents.

  • Purification: Column chromatography is the standard for removing residual starting materials, catalyst, and by-products, ensuring the high purity required for subsequent crystallographic studies.

Part 2: X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement of a small molecule.[4][5] It provides precise data on bond lengths, bond angles, and torsion angles, and can establish the absolute stereochemistry of chiral centers. The entire process, from a purified compound to a final validated structure, follows a systematic workflow.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Analysis synthesis Synthesis of Derivative purification Purification (>99%) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Evaporation) purification->screening optimization Optimization of Crystal Growth screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction processing Data Processing (Integration, Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A typical workflow from synthesis to final structure validation.

Experimental Protocol: Crystallization and Structure Determination
  • Crystal Growth: High-quality single crystals are paramount.[6]

    • Screening: The purified derivative is dissolved in a range of solvents to near-saturation. Common crystallization techniques include:

      • Slow Evaporation: The solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion (Hanging/Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble).

    • Rationale: The goal is to achieve supersaturation slowly, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Data Collection:

    • Mounting: A suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is selected under a microscope and mounted on a goniometer head.[6]

    • Diffraction: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

    • Bragg's Law: Diffraction occurs when X-rays are scattered by the electron clouds of the atoms in the crystal lattice. Constructive interference happens only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), producing a pattern of diffraction spots.[7]

  • Structure Solution and Refinement:

    • The Phase Problem: The detector measures the intensity of the diffracted spots, but the phase information is lost.[8] For small molecules, this "phase problem" is typically solved using direct methods, a mathematical approach that uses statistical relationships between intensities to estimate the initial phases.[9]

    • Model Building: The initial phases are used to calculate an electron density map. Atoms are placed into the regions of high electron density to build an initial molecular model.

    • Refinement: This iterative process refines the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved small molecule structure.

Part 3: A Comparative Framework for Structural Analysis

While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. The choice of analytical technique is a strategic decision based on the specific research question, sample availability, and desired level of structural detail.

Technique Selection Figure 2: Decision Framework for Technique Selection cluster_xray Solid-State Structure cluster_nmr Solution-State Structure & Dynamics cluster_ms Identity & Connectivity question Primary Research Question xray X-ray Crystallography question->xray Absolute 3D Structure Needed? nmr NMR Spectroscopy question->nmr Solution Behavior Important? ms Mass Spectrometry question->ms Confirming Identity Sufficient? xray_info Provides: - Unambiguous 3D Structure - Absolute Stereochemistry - Crystal Packing Information xray->xray_info nmr_info Provides: - Connectivity (1D/2D) - Solution Conformation (NOE) - Molecular Dynamics nmr->nmr_info ms_info Provides: - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Patterns ms->ms_info

Caption: A simplified decision tree for selecting an analytical method.

Performance Comparison of Analytical Techniques

The following table objectively compares the capabilities of key analytical techniques in the context of characterizing novel boronic acid derivatives.

Technique Primary Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions.Single, well-ordered crystal (0.1-0.3 mm).Provides the highest resolution and most definitive structural data.[4]Crystal growth can be a major bottleneck; the structure represents a solid-state conformation that may differ from the solution state.
Nuclear Magnetic Resonance (NMR) Atomic connectivity (¹H, ¹³C), through-space proximities (NOESY), solution-state conformation and dynamics.~1-10 mg of pure, soluble compound.Excellent for determining structure in solution, which is more biologically relevant; does not require crystallization.[10]Provides a time-averaged structure; less precise for bond lengths/angles than crystallography; can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Resolution MS), fragmentation patterns for substructure identification.Micrograms to nanograms of sample.Extremely high sensitivity and accuracy for molecular weight determination.Provides no direct information about 3D stereochemistry or conformation.
3D Electron Diffraction (MicroED) 3D molecular structure from nanocrystals.Microcrystalline or nanocrystalline powder.A powerful emerging technique for samples that fail to produce crystals large enough for X-ray diffraction.[11]Still a relatively new technique; data quality can be lower than X-ray diffraction.
Synergistic Application: A Case for Complementarity

For drug development, these techniques are best used in a complementary fashion. A typical workflow would involve:

  • Synthesis Confirmation: Using NMR and MS to confirm the identity, purity, and molecular formula of the newly synthesized derivative.

  • Definitive Structure Proof: Obtaining a single-crystal X-ray structure to unequivocally establish the 3D geometry, resolve any stereochemical ambiguities, and understand potential solid-state interactions that could influence formulation (polymorphism).

  • Biological Relevance: Using NMR to study the compound's conformational dynamics in solution, providing insights into how it might interact with a biological target.

Conclusion

The structural elucidation of derivatives of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a critical step in harnessing their therapeutic potential. While NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution, unambiguous three-dimensional structural information. It provides the foundational data necessary for understanding structure-activity relationships, guiding rational drug design, and securing intellectual property. This guide provides the strategic framework and experimental rationale for employing this powerful technique, comparing its unique advantages and limitations against other methods to foster a comprehensive and efficient approach to small molecule characterization.

References

  • Moro, S., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moro, S., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moro, S., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry (2022). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Smyth, M. S., & Martin, J. H. (2010). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Abeywickrama, C., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Chemistry World (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]

  • Dartmouth Undergraduate Journal of Science (2009). X-Ray Crystallography. Dartmouth College. Available at: [Link]

  • NanoImaging Services (2023). Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Available at: [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ. Available at: [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal. Available at: [Link]

  • Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES. Available at: [Link]

  • National Center for Biotechnology Information. (3-Fluoro-4-methylsulfanylphenoxy)boronic acid. PubChem Compound Database. Available at: [Link]

  • Diva Portal (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. Available at: [Link]

  • Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Li, X., & Wu, J. (2013). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Structures of boronic acid derivatives and experimental results using different derivatives. ResearchGate. Available at: [Link]

  • GlobalChemMall. (3-Fluoro-4-(methylsulfonyl)phenyl)boronic acid. GlobalChemMall. Available at: [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. Available at: [Link]

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Validation

biological activity comparison of compounds made with and without the fluoro substituent

A Comparative Guide to the Impact of Fluorine Substitution on Biological Activity In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Impact of Fluorine Substitution on Biological Activity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design. This guide provides an in-depth comparison of the biological activities of compounds with and without the fluoro substituent. We will dissect the underlying physicochemical principles, explore the resulting pharmacological consequences, and provide validated experimental protocols for researchers to assess these effects in their own work.

The Rationale Behind Fluorination in Drug Design

The substitution of a hydrogen atom or a hydroxyl group with fluorine, a seemingly subtle modification, can profoundly alter a molecule's properties. Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen in van der Waals radius. This unique combination of properties allows it to serve as a powerful tool for optimizing drug candidates. The decision to introduce a fluorine atom is driven by the desire to modulate several key parameters that govern a drug's efficacy and safety profile. These include metabolic stability, receptor binding affinity, lipophilicity, and acidity/basicity (pKa).

The introduction of a fluorine atom can block sites of metabolism, leading to a longer half-life of the drug in the body. This is because the carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. Furthermore, the high electronegativity of fluorine can alter the electronic distribution within a molecule, which can lead to enhanced binding interactions with its biological target.

Key Physicochemical and Pharmacological Consequences of Fluorination

The introduction of a fluoro substituent instigates a cascade of changes in a molecule's properties. Understanding these shifts is paramount for predicting and interpreting the resulting biological activity.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate C-H bonds. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block this process due to the high strength of the C-F bond.

  • Mechanism : The high bond dissociation energy of the C-F bond (approximately 110 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) makes it resistant to enzymatic cleavage by P450 enzymes.

Receptor Binding Affinity

Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets. It can participate in hydrogen bonds as a weak acceptor and engage in dipole-dipole and orthogonal multipolar interactions, which can significantly enhance binding affinity.

  • Case Study : The substitution of a methyl group with a trifluoromethyl group in the non-steroidal anti-inflammatory drug celecoxib is a classic example. The trifluoromethyl group is believed to contribute to the drug's COX-2 selectivity through specific interactions within the enzyme's active site.

Lipophilicity and Permeability

The effect of fluorination on lipophilicity, a critical parameter for membrane permeability and oral bioavailability, is context-dependent. A single fluorine atom can increase lipophilicity, while a trifluoromethyl group often significantly increases it. This can enhance a drug's ability to cross cell membranes and the blood-brain barrier.

  • Quantitative Measure : Lipophilicity is often measured as the logarithm of the partition coefficient between octanol and water (logP). The contribution of a fluorine atom to logP is typically positive.

Modulation of pKa

The strong electron-withdrawing nature of fluorine can have a profound impact on the acidity or basicity of nearby functional groups. By lowering the pKa of an adjacent amine, for instance, fluorination can reduce its basicity. This can be advantageous in reducing off-target effects or improving oral absorption by ensuring the molecule is in a more neutral state in the gastrointestinal tract.

Table 1: Comparative Effects of Fluorine Substitution

ParameterUnsubstituted Compound (e.g., C-H)Fluorinated Compound (e.g., C-F)Rationale for Change
Metabolic Stability Susceptible to P450 oxidationMore resistant to oxidationHigh C-F bond strength
Binding Affinity Baseline interactionsCan be significantly increasedFavorable electrostatic and multipolar interactions
Lipophilicity (logP) LowerGenerally higherHigh electronegativity of fluorine
pKa of nearby amine Higher (more basic)Lower (less basic)Inductive electron-withdrawing effect of fluorine

Experimental Protocols for Comparative Analysis

To empirically validate the effects of fluorination, a series of well-designed experiments are essential. The following protocols provide a framework for comparing the biological activity of a parent compound with its fluorinated analog.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by P450 enzymes.

Methodology:

  • Preparation : Prepare human liver microsomes (HLMs) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Incubation : Add the test compound (parent and fluorinated analog) at a final concentration of 1 µM to the HLM suspension.

  • Initiation : Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching : The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_hlm Prepare HLM Suspension (0.5 mg/mL) incubation Incubate Compound with HLMs prep_hlm->incubation prep_compound Prepare Test Compounds (1 µM) prep_compound->incubation initiation Initiate with NADPH incubation->initiation sampling Take Aliquots at Time Points initiation->sampling quenching Quench Reaction sampling->quenching centrifugation Centrifuge Samples quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Calculate t1/2 and Clint lcms->data_analysis

Caption: Workflow for assessing metabolic stability in liver microsomes.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique for measuring the binding kinetics and affinity of a compound to its target protein in real-time.

Methodology:

  • Immobilization : Immobilize the target protein onto a sensor chip surface.

  • Analyte Injection : Inject a series of concentrations of the test compound (parent and fluorinated analog) over the sensor surface.

  • Binding Measurement : Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Dissociation : After the association phase, flow buffer over the surface to monitor the dissociation of the compound.

  • Data Analysis : Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Diagram 2: SPR Experimental Cycle

G A Baseline (Buffer Flow) B Association (Analyte Injection) A->B Inject Analyte C Dissociation (Buffer Flow) B->C Switch to Buffer D Regeneration C->D Inject Regeneration Solution D->A Equilibrate with Buffer

Caption: The four key phases of a typical SPR experiment.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and powerful strategy in medicinal chemistry for enhancing the pharmacological properties of drug candidates. By improving metabolic stability, modulating receptor binding, and fine-tuning physicochemical properties, fluorination can transform a promising lead compound into a viable drug. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these effects. As our understanding of fluorine's role in molecular interactions continues to evolve, so too will our ability to rationally design the next generation of therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic Acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, a specialized reagent likely utilized in advanced synthetic applications such as Suzuki-Miyaura cross-coupling reactions.[1][2] While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the protocols herein are grounded in the well-established safety principles for the boronic acid class of compounds, ensuring a robust and reliable safety framework.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety culture within your laboratory.

Hazard Assessment: Understanding the Boronic Acid Class

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid belongs to the organoboron family. While many boronic acids are valued for their relative stability compared to other organometallics, they are not benign and require careful handling. The primary hazards associated with this class of compounds, which we must assume apply to this specific derivative, are:

  • Irritation: Boronic acids are consistently classified as irritants to the eyes, skin, and respiratory tract.[3][4][5] The physical form, typically a fine crystalline solid, poses a significant risk of aerosolization.[3]

  • Inhalation Hazard: Inhaling boronic acid dust can cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and soreness.[4][6] Therefore, preventing dust dispersion is a critical safety measure.[4]

  • Ingestion Toxicity: Many boronic acid derivatives are classified as harmful if swallowed, potentially causing gastrointestinal irritation.[7][8][9]

  • Hygroscopicity: Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air.[3][5] While primarily a concern for chemical integrity, this property can also affect the compound's handling characteristics.

  • Reproductive Toxicity: Boric acid, the parent compound, is identified as a potential reproductive toxicant with chronic or high-dose exposure.[6][10] This necessitates a cautious approach for all derivatives.

Our risk mitigation strategy is therefore centered on preventing contact and inhalation through a multi-layered approach prioritizing engineering controls, followed by stringent personal protective equipment protocols.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The cornerstone of safe handling is recognizing that PPE is the final barrier between the researcher and the chemical. Its efficacy depends entirely on the primary engineering controls used to contain the hazard at its source.

Primary Engineering Control: The Chemical Fume Hood All manipulations involving the solid form of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid must be performed inside a certified chemical fume hood or a similar ventilated enclosure. This is the most critical step in preventing respiratory exposure by containing dust at the source.[3][4]

PPE Specification Summary

The following table outlines the minimum required PPE for various operations involving (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid Chemical GogglesNitrile Gloves (Double-gloved recommended)Fully-buttoned Lab CoatN95 Respirator or higher (Mandatory)
Working with Solutions Safety Glasses with Side ShieldsNitrile GlovesFully-buttoned Lab CoatNot required if handled in a fume hood
Spill Cleanup (Solid) Chemical Goggles & Face ShieldHeavy-duty Nitrile GlovesFully-buttoned Lab CoatP100 Respirator
Waste Handling & Disposal Safety Glasses with Side ShieldsNitrile GlovesFully-buttoned Lab CoatNot typically required
Detailed PPE Specifications
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-certified safety glasses with permanent side shields are mandatory for all work in the laboratory where this chemical is present.[11]

    • Required for Solids: When weighing or transferring the solid powder, upgrade to chemical splash goggles that provide a complete seal around the eyes. This is crucial to prevent fine particulates from causing severe eye irritation.[3]

    • Recommended for High-Risk Tasks: A full-face shield worn over chemical goggles should be used during spill cleanup or when handling large quantities of the solid.[12]

  • Hand Protection:

    • Standard: Nitrile gloves are the standard for handling this compound. Always inspect gloves for tears or pinholes before use.[12]

    • Technique is Critical: Avoid cross-contamination. Never touch surfaces like door handles, keyboards, or personal items with gloved hands. Use proper glove removal techniques (without touching the outer surface) to prevent skin contact.[7][12] Dispose of contaminated gloves immediately in the designated hazardous waste container.[7]

  • Body Protection:

    • A knee-length laboratory coat with long sleeves must be worn and fully buttoned at all times.[11] This protects your skin and personal clothing from contamination.

  • Respiratory Protection:

    • Mandatory for Powders: Due to the irritant nature of boronic acid dust, respiratory protection is not optional when handling the solid. A NIOSH-approved N95 disposable respirator (dust mask) is the minimum requirement for weighing small quantities inside a fume hood.[3][13] For larger quantities or in case of a spill, a half-mask or full-face respirator with P100 (HEPA) cartridges is necessary.[3]

    • Fit and Training: Ensure you have been properly fit-tested for the selected respirator and are trained in its use, inspection, and maintenance.

Operational and Disposal Plan

A safe outcome is planned. Follow this procedural workflow to minimize risk at every stage.

Step-by-Step Handling Procedure
  • Preparation: Clearly designate the work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary glassware, reagents, and spill cleanup materials before bringing the boronic acid into the hood.

  • PPE: Don all required PPE as specified in the table above before handling the primary container.

  • Weighing and Transfer: Perform all weighings and transfers of the solid compound deep within the fume hood to ensure any generated dust is captured by the airflow. Use a micro-spatula to handle the powder gently, avoiding actions that could cause it to become airborne.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing and aerosolization.

  • Decontamination: After handling, thoroughly wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination. Wash hands thoroughly with soap and water immediately after exiting the lab.[10]

Spill Management
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (including a P100 respirator, goggles, and face shield), gently cover the spill with absorbent material to prevent further dust dispersion.

    • Carefully sweep the material into a designated hazardous waste container.[3] DO NOT use a dry brush, as this will create dust. A vacuum equipped with a HEPA filter is a suitable alternative.[3]

    • Decontaminate the area and dispose of all cleanup materials as hazardous waste.

Waste Disposal Protocol

Improper disposal can lead to environmental harm and regulatory violations.[14]

  • Solid Waste: All disposable items contaminated with (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a clearly labeled, sealed hazardous waste container.[3][7]

  • Liquid Waste: Solutions containing the boronic acid must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14]

  • Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations.[7][10][14] When in doubt, consult your EHS officer.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the name of the chemical.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical path for safely handling (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, ensuring all safety checks and procedures are followed in the correct sequence.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Final Disposal A 1. Designate Work Area in Fume Hood B 2. Assemble Equipment & Spill Kit A->B C 3. Don Full PPE (Goggles, Gloves, Coat, Respirator) B->C D 4. Gently Weigh & Transfer Solid Compound C->D Enter Hood E 5. Prepare Solution or Perform Reaction D->E F 6. Decontaminate Work Surfaces & Equipment E->F Complete Work G 7. Segregate Waste (Solid & Liquid Containers) F->G H 8. Safely Doff PPE & Wash Hands G->H I 9. Store Waste Securely for EHS Pickup G->I H->I Final Step

Caption: Logical workflow for handling solid boronic acids.

References

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • BORIC ACID | Occupational Safety and Health Administration. OSHA. [Link]

  • ICSC 0991 - BORIC ACID. International Chemical Safety Cards (ICSCs). [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • The Things You Need To Know About Boronic Acids. Labinsights. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Boric acid AR Granular Safety Data Sheet. ECP Labchem. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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